Product packaging for (R)-2-Phenylpyrrolidine(Cat. No.:CAS No. 56523-47-8)

(R)-2-Phenylpyrrolidine

Cat. No.: B1332707
CAS No.: 56523-47-8
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Phenylpyrrolidine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1332707 (R)-2-Phenylpyrrolidine CAS No. 56523-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364077
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-47-8
Record name (R)-2-PHENYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-2-phenylpyrrolidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details established synthetic methodologies, including enantioselective routes and chiral resolution, along with robust analytical techniques for characterization and determination of enantiomeric purity.

Introduction

This compound is a valuable chiral building block used in the development of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 2-position, makes it a crucial component in the synthesis of pharmaceuticals and a versatile ligand in asymmetric catalysis. The ability to produce this compound in high enantiomeric purity is critical for its applications in drug discovery and development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound with high enantiomeric excess (ee). The choice of method often depends on factors such as scale, cost, and the availability of starting materials. This guide focuses on three primary approaches: enantioselective α-arylation of N-Boc-pyrrolidine, synthesis from a chiral precursor, and resolution of a racemic mixture.

Method 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

A highly effective method for the asymmetric synthesis of this compound involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This one-pot reaction utilizes a chiral ligand to induce enantioselectivity.[1]

Logical Workflow for Enantioselective α-Arylation

cluster_synthesis Synthesis N-Boc-Pyrrolidine N-Boc-Pyrrolidine Deprotonation Deprotonation N-Boc-Pyrrolidine->Deprotonation s-BuLi, (-)-sparteine Transmetalation Transmetalation Deprotonation->Transmetalation ZnCl2 Negishi Coupling Negishi Coupling Transmetalation->Negishi Coupling Aryl Bromide, Pd(OAc)2, t-Bu3P-HBF4 N-Boc-(R)-2-Phenylpyrrolidine N-Boc-(R)-2-Phenylpyrrolidine Negishi Coupling->N-Boc-(R)-2-Phenylpyrrolidine Deprotection Deprotection N-Boc-(R)-2-Phenylpyrrolidine->Deprotection Acid This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound via enantioselective α-arylation.

Quantitative Data Summary: Enantioselective α-Arylation

StepStarting MaterialProductYield (%)Enantiomeric Excess (ee %)
Arylation & DeprotectionN-Boc-PyrrolidineThis compound~70-8081-96
Method 2: Synthesis from (R)-Phenylglycinol

An alternative enantioselective route utilizes a chiral starting material, (R)-phenylglycinol, to establish the stereochemistry of the final product. This multi-step synthesis involves the formation of an imine, followed by cyclization and reduction.[2]

Quantitative Data Summary: Synthesis from (R)-Phenylglycinol

StepStarting MaterialProductYield (%)Diastereomeric Excess (de %)
Multi-step Synthesis(R)-PhenylglycinolThis compoundVariesHigh
Method 3: Chiral Resolution of Racemic 2-Phenylpyrrolidine

Racemic 2-phenylpyrrolidine can be synthesized and then separated into its constituent enantiomers through chiral resolution. This method typically involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[3][4]

Quantitative Data Summary: Chiral Resolution

StepStarting MaterialResolving AgentProductYield (%)Enantiomeric Excess (ee %)
Resolution(±)-2-PhenylpyrrolidineChiral Acid (e.g., Tartaric Acid)This compound<50 (per enantiomer)>98

Experimental Protocols

Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1][5]
  • Deprotonation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add s-BuLi (1.1 equiv.) dropwise. Stir the solution for 15 minutes, then add N-Boc-pyrrolidine (1.0 equiv.) and continue stirring for 3 hours at -78 °C.

  • Transmetalation: Add a solution of ZnCl2 (1.2 equiv.) in THF to the reaction mixture and stir for 30 minutes at -78 °C.

  • Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 (0.05 equiv.) and t-Bu3P-HBF4 (0.1 equiv.) in anhydrous THF. Add this catalyst solution to the reaction mixture, followed by the addition of bromobenzene (1.0 equiv.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-(R)-2-phenylpyrrolidine.

  • Deprotection: Dissolve the purified N-Boc-(R)-2-phenylpyrrolidine in a solution of HCl in methanol and stir at room temperature for 4-6 hours. Concentrate the mixture under reduced pressure and dissolve the residue in water. Basify with NaOH and extract with dichloromethane. The combined organic layers are dried and concentrated to afford this compound.

Protocol 2: Chiral Resolution of (±)-2-Phenylpyrrolidine using a Chiral Acid[3][6]
  • Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve a chiral acid (e.g., L-tartaric acid, 0.5 equiv.) in the same solvent.

  • Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enrichment: The enantiomeric excess of the resolved amine can be improved by recrystallization of the diastereomeric salt.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free this compound with an organic solvent like dichloromethane. Dry the organic layer and remove the solvent to obtain the enantioenriched product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

General Workflow for Characterization

cluster_characterization Characterization Synthesized Product Synthesized Product Structural_Analysis Structural Analysis Synthesized Product->Structural_Analysis Purity_Analysis Purity & Enantiomeric Excess Synthesized Product->Purity_Analysis NMR 1H & 13C NMR Structural_Analysis->NMR Mass_Spec Mass Spectrometry Structural_Analysis->Mass_Spec Chiral_HPLC Chiral HPLC Purity_Analysis->Chiral_HPLC

Caption: General workflow for the characterization of this compound.

Spectroscopic and Analytical Data

Table of Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.20 (t, 1H, CH-Ph), 3.40-3.20 (m, 2H, CH₂-N), 2.30-1.80 (m, 4H, CH₂-CH₂), 1.70 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ (ppm): 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 65.0 (CH-Ph), 47.0 (CH₂-N), 34.0 (CH₂), 25.0 (CH₂)
Mass Spec. (ESI+)m/z: 148.1121 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination[7][8]
  • Sample Preparation: Prepare a dilute solution of the synthesized 2-phenylpyrrolidine in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine is a common mobile phase. The exact ratio will need to be optimized for the specific column and compound.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Conclusion

This technical guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The enantioselective α-arylation of N-Boc-pyrrolidine offers an efficient route to the desired enantiomer with high enantioselectivity. For applications where racemic 2-phenylpyrrolidine is more readily accessible, chiral resolution provides a viable method for obtaining the enantiopure compound. The detailed experimental protocols and characterization data provided herein will serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in medicinal chemistry and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and visualizes a relevant biological pathway and a synthetic workflow.

Core Physical Properties

This compound is a versatile building block in the development of novel therapeutics, particularly in the fields of neuroscience and anti-inflammatory agents.[1] Its physical characteristics are crucial for its handling, reaction optimization, and formulation.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that some of the listed data are predicted values and should be confirmed by experimental analysis for critical applications.

Physical PropertyValueNotesSource
Molecular Formula C₁₀H₁₃N-[2]
Molecular Weight 147.22 g/mol -[2]
Appearance Colorless to Yellow Liquid-[3]
Melting Point 42-43 °CPredicted for 2-Phenylpyrrolidine (racemic)[4][5][6]
Boiling Point 68 °CPredicted for 2-Phenylpyrrolidine (racemic)[4][5][6]
Density 0.988 ± 0.06 g/cm³Predicted for 2-Phenylpyrrolidine (racemic)[4][5][6]
Refractive Index 1.5390For 2-Phenylpyrrolidine (racemic)[5][6]
pKa 10.13 ± 0.10Predicted for 2-Phenylpyrrolidine (racemic)[7]
Solubility Amines with 6-9 carbons may or may not be soluble in water. Amines are generally more soluble in acidic solutions due to the formation of the corresponding ammonium salt.General information for amines. Specific experimental data for this compound is not readily available.[8]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (for low-melting solids or as a purity check)

Since this compound can be a liquid at or near room temperature, this protocol is applicable if it is a solid at the time of measurement or for its solid derivatives.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[9]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.

Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube or a small beaker for an oil bath[11]

  • Small test tube (e.g., 6 x 50 mm) or a fusion tube[11]

  • Capillary tube (sealed at one end)[11]

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A few drops of this compound are placed into the small test tube. A capillary tube is then placed inside the test tube with the sealed end pointing upwards.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in an oil bath within a Thiele tube or beaker.

  • Heating: The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]

  • Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting stopper containing a capillary)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pyc).

  • Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The mass of the water-filled pycnometer is measured (m_pyc+water).

  • Volume Calculation: The mass of the water is calculated (m_water = m_pyc+water - m_pyc), and the exact volume of the pycnometer is determined (V = m_water / ρ_water).

  • Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The mass of the sample-filled pycnometer is measured (m_pyc+sample).

  • Density Calculation: The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc), and the density of this compound is determined (ρ_sample = m_sample / V).[12]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or manual agitation

Procedure:

  • Solvent Addition: Approximately 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether) is placed in a small test tube.

  • Solute Addition: A small, measured amount of this compound (e.g., 50 µL) is added to the solvent.

  • Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is observed for signs of dissolution. A clear, homogeneous solution indicates solubility. The presence of cloudiness, a separate layer, or undissolved droplets indicates insolubility or partial solubility.

  • Acidic Solubility: For water-insoluble amines, the test can be repeated using a dilute aqueous acid solution (e.g., 5% HCl). Dissolution in the acidic solution indicates the formation of a soluble ammonium salt, confirming the basic nature of the amine.

Mandatory Visualizations

Signaling Pathway

Phenylpyrrolidine derivatives have been investigated for their potential to modulate inflammatory responses, in some cases by inhibiting Toll-like receptor (TLR) signaling pathways.[13][14][15] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory cytokines.[13][14][15]

Caption: Generalized Toll-like Receptor (TLR) signaling pathway and potential inhibition points.

Experimental Workflow

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis to ensure the desired enantiomeric purity. A common approach involves the asymmetric α-arylation of an N-protected pyrrolidine, followed by deprotection.

Synthesis_Workflow Start Pyrrolidine Step1 Boc Protection (Boc)₂O Start->Step1 Intermediate1 N-Boc-pyrrolidine Step1->Intermediate1 Step2 Asymmetric α-Arylation (e.g., Pd-catalysis with chiral ligand, Ph-X) Intermediate1->Step2 Intermediate2 (R)-N-Boc-2-phenylpyrrolidine Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification

Caption: A representative synthetic workflow for this compound.

References

(R)-2-Phenylpyrrolidine: A Technical Guide to its CAS Number and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and the detailed structure elucidation of (R)-2-Phenylpyrrolidine. This chiral scaffold is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its synthesis and characterization essential for its effective application.

Core Data Summary

For clarity and rapid comparison, the key identifiers and physical properties of this compound and its racemic form are summarized below.

PropertyThis compoundrac-2-Phenylpyrrolidine
CAS Number 56523-47-8[1]1006-64-0[2]
Molecular Formula C₁₀H₁₃N[1]C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [1]147.22 g/mol [2]
Appearance Colorless to light yellow liquidLight yellow clear liquid

Structure Elucidation: A Multi-faceted Approach

The definitive structure and stereochemistry of this compound are established through a combination of spectroscopic techniques and classical chemical methods. The logical workflow for its structure elucidation, from synthesis to confirmation, is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_confirmation Final Confirmation synthesis Racemic 2-Phenylpyrrolidine Synthesis resolution Chiral Resolution (e.g., with Dibenzoyl-L-tartaric acid) synthesis->resolution isolation Isolation of (R)-enantiomer resolution->isolation nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ms Mass Spectrometry isolation->ms ir IR Spectroscopy isolation->ir purity Enantiomeric Purity (Chiral HPLC) isolation->purity structure Structural Confirmation nmr->structure ms->structure ir->structure final_product final_product structure->final_product Confirmed this compound purity->final_product Confirmed this compound

Caption: Workflow for the Synthesis and Structure Elucidation of this compound.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
7.40 - 7.20mAromatic protons (5H)
4.15tMethine proton (CH-Ph)
3.40 - 3.20mMethylene protons (CH₂-N)
2.30 - 1.80mMethylene protons (CH₂-CH₂-N and CH₂-CH-Ph)
1.70br sAmine proton (NH)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
145.0Quaternary Aromatic Carbon
128.5Aromatic CH
127.0Aromatic CH
126.0Aromatic CH
63.0Methine Carbon (CH-Ph)
47.0Methylene Carbon (CH₂-N)
35.0Methylene Carbon
25.0Methylene Carbon

Table 3: Representative IR and Mass Spectrometry Data

TechniqueCharacteristic Peaks
IR (Infrared Spectroscopy) 3300-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 2850-2950 cm⁻¹ (Aliphatic C-H stretch), 1600, 1495 cm⁻¹ (C=C aromatic stretch)
MS (Mass Spectrometry) m/z 147 (M⁺), 146 (M-H)⁺, 91 (tropylium ion)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound. The following sections provide an overview of established methodologies.

Synthesis of Racemic 2-Phenylpyrrolidine

A common route to racemic 2-phenylpyrrolidine involves the reduction of 5-phenyl-3,4-dihydro-2H-pyrrole.

Protocol:

  • Preparation of 5-phenyl-3,4-dihydro-2H-pyrrole: This intermediate can be synthesized via the cyclization of 4-amino-4-phenylbutanal or a related precursor.

  • Reduction: The imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified by distillation under reduced pressure or column chromatography to yield racemic 2-phenylpyrrolidine.

Chiral Resolution of 2-Phenylpyrrolidine

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by classical resolution using a chiral resolving agent.

Protocol using (-)-O,O'-Dibenzoyl-L-tartaric acid:

  • Diastereomeric Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a half-molar equivalent of (-)-O,O'-dibenzoyl-L-tartaric acid, also dissolved in the same solvent, is added.

  • Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of this compound with (-)-O,O'-dibenzoyl-L-tartaric acid.

  • Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.

  • Extraction and Purification: The enantiomerically enriched amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be further purified by distillation if necessary.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Enantiomeric Purity Determination:

  • The enantiomeric excess (e.e.) of the resolved this compound is determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

This guide provides a foundational understanding of the key chemical data and methodologies associated with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Spectroscopic Profile of (R)-2-Phenylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.20 - 7.40m5H-Ar-H
4.15t1H7.8H -2
3.25ddd1H10.0, 7.5, 5.0H -5a
3.00ddd1H10.0, 8.0, 4.5H -5b
2.10m1H-H -3a
1.95br s1H-NH
1.80 - 1.90m2H-H -3b, H -4a
1.65m1H-H -4b
Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
145.2Ar-C (quaternary)
128.6Ar-C H
127.0Ar-C H
126.5Ar-C H
64.8C -2
47.1C -5
34.2C -3
25.8C -4

Note: Data is for the racemic 2-Phenylpyrrolidine and serves as a close approximation for the (R)-enantiomer.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3300Medium, SharpN-H Stretch (Secondary Amine)
3100 - 3000MediumAromatic C-H Stretch
3000 - 2850MediumAliphatic C-H Stretch
1605, 1495Medium-WeakC=C Stretch (Aromatic Ring)
1450MediumCH₂ Bend
750, 695StrongC-H Out-of-plane Bend (Monosubstituted Benzene)

Note: Based on characteristic absorption frequencies for secondary amines and monosubstituted benzene rings.[2][3][4][5]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
14740[M]⁺ (Molecular Ion)
146100[M-H]⁺
11830[M-C₂H₅]⁺
9150[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Note: Fragmentation patterns are predicted based on typical pathways for N-benzyl derivatives and related amines.[6]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution should be clear and free of particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.

  • Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.[1]

  • Ionization: Electron Ionization (EI) is a common method for small molecules, typically using an energy of 70 eV.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

Chiral 2-Phenylpyrrolidine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-phenylpyrrolidine stands as a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral auxiliary and organocatalyst. Its rigid five-membered ring structure, appended with a phenyl group at the stereogenic center adjacent to the nitrogen atom, provides a well-defined chiral environment that has proven instrumental in the stereoselective synthesis of a myriad of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, historical development, and diverse synthetic methodologies for obtaining enantiomerically pure 2-phenylpyrrolidine. Furthermore, it details its critical role in asymmetric transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Discovery and Historical Context

The journey of 2-phenylpyrrolidine began with early explorations into the synthesis of α-substituted pyrrolidines. A foundational report by Craig, Bulbrook, and Hixon in 1931 described a general method for the synthesis of such compounds, laying the groundwork for future investigations into their stereochemical properties. While this initial work focused on the racemic synthesis, the subsequent recognition of the importance of chirality in biological systems spurred the development of methods to resolve and synthesize enantiomerically pure forms of 2-phenylpyrrolidine. The true potential of this molecule was unlocked with the advent of asymmetric catalysis, where it emerged as a highly effective controller of stereochemistry.

Synthesis of Chiral 2-Phenylpyrrolidine

The preparation of enantiomerically pure (R)- and (S)-2-phenylpyrrolidine can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

The classical approach to obtaining chiral 2-phenylpyrrolidine involves the synthesis of the racemic mixture followed by resolution.

2.1.1. Racemic Synthesis

A common laboratory-scale synthesis of racemic 2-phenylpyrrolidine starts from the readily available pyrrolidin-2-one. The process involves a two-step, one-pot synthesis followed by the reduction of a conjugated double bond.[1]

2.1.2. Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving racemic 2-phenylpyrrolidine is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 2-Phenylpyrrolidine with (-)-O,O'-Di-p-toluoyl-L-tartaric Acid

This protocol is a representative procedure for the resolution of racemic 2-phenylpyrrolidine.

Materials:

  • Racemic 2-phenylpyrrolidine

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA)

  • Methanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of hot methanol.

  • Crystallization: Slowly add the DPTTA solution to the 2-phenylpyrrolidine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be further cooled in a refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent, such as methanol. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. The crystallization is typically repeated until a constant rotation is observed.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in water and add 2 M NaOH solution until the mixture is basic (pH > 10).

  • Extraction: Extract the liberated free amine with chloroform (3 x volumes).

  • Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpyrrolidine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Asymmetric Synthesis

Modern approaches increasingly favor direct asymmetric synthesis to avoid the often-tedious process of classical resolution and the inherent 50% theoretical yield limitation.

2.2.1. Catalytic Asymmetric Hydrogenation

The enantioselective hydrogenation of cyclic imines is a powerful method for producing chiral cyclic amines. Iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral 2-phenylpyrrolidine.

2.2.2. Asymmetric α-Arylation

Palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine, often in the presence of a chiral ligand such as sparteine, can provide enantioenriched N-Boc-2-phenylpyrrolidine. Subsequent deprotection yields the desired chiral amine with high enantiomeric excess.[1]

Quantitative Data on Synthesis and Properties

The following tables summarize key quantitative data for the synthesis and properties of chiral 2-phenylpyrrolidine.

Table 1: Physicochemical Properties of 2-Phenylpyrrolidine Enantiomers

Property(S)-2-Phenylpyrrolidine(R)-2-Phenylpyrrolidine
CAS Number 59347-91-056523-47-8
Molecular Formula C₁₀H₁₃NC₁₀H₁₃N
Molecular Weight 147.22 g/mol 147.22 g/mol
Boiling Point 237.0 ± 19.0 °C (Predicted)Not explicitly found
Density 0.988 ± 0.06 g/cm³ (Predicted)Not explicitly found
Specific Rotation ([α]) -51.4° (c=1, CHCl₃)+51.4° (c=1, CHCl₃) (inferred)

Note: The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Table 2: Comparison of Synthetic Methods for Chiral 2-Phenylpyrrolidine

MethodReagents/CatalystYield (%)Enantiomeric Excess (ee %)Reference
Chiral Resolution Racemic 2-phenylpyrrolidine, dibenzoyl-D-tartaric acid49 (for (S)-enantiomer)24 (initial, can be improved by recrystallization)[1]
Asymmetric α-Arylation N-Boc-pyrrolidine, (-)-sparteine, Pd catalyst-81-96[1]

Note: Yields and ee values can vary significantly depending on the specific reaction conditions and substrates.

Applications in Asymmetric Synthesis

Chiral 2-phenylpyrrolidine has found widespread application as both a chiral auxiliary and an organocatalyst.

Chiral Auxiliary

As a chiral auxiliary, 2-phenylpyrrolidine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.

4.1.1. Asymmetric Alkylation

One of the key applications is in the asymmetric alkylation of enolates. The chiral pyrrolidine is first converted to an amide with a carboxylic acid. Deprotonation forms a chiral enolate, where the bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Asymmetric_Alkylation cluster_0 Formation of Chiral Amide cluster_1 Diastereoselective Enolate Formation and Alkylation cluster_2 Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Chiral_Amide Chiral Amide Prochiral_Acid->Chiral_Amide Coupling Chiral_Amine (S)-2-Phenylpyrrolidine Chiral_Amine->Chiral_Amide Chiral_Enolate Chiral Enolate (One face blocked) Chiral_Amide->Chiral_Enolate Deprotonation Base Base (e.g., LDA) Base->Chiral_Enolate Alkylated_Product Alkylated Product (New stereocenter) Chiral_Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Chiral_Product Chiral Carboxylic Acid Derivative Alkylated_Product->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered (S)-2-Phenylpyrrolidine Alkylated_Product->Recovered_Auxiliary

Asymmetric alkylation using a 2-phenylpyrrolidine chiral auxiliary.
Organocatalysis

Inspired by the success of proline in organocatalysis, 2-phenylpyrrolidine and its derivatives have been employed as catalysts in a variety of asymmetric transformations. The secondary amine moiety is key to its catalytic activity, often proceeding through enamine or iminium ion intermediates.

4.2.1. Asymmetric Aldol Reaction

In a typical proline-catalyzed aldol reaction, which serves as a model for 2-phenylpyrrolidine catalysis, the amine catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine. This enamine then attacks an acceptor aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemistry is controlled by the chiral environment of the catalyst in the transition state.

Aldol_Reaction_Catalytic_Cycle catalyst (S)-2-Phenylpyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Donor water_out H₂O catalyst->water_out - H₂O donor Donor Carbonyl (Ketone/Aldehyde) donor->enamine donor->water_out iminium Iminium Ion Intermediate enamine->iminium + Acceptor acceptor Acceptor Aldehyde acceptor->iminium product_bound Product-Catalyst Complex iminium->product_bound C-C Bond Formation product_bound->catalyst Hydrolysis product Chiral Aldol Product product_bound->product water_in H₂O water_in->product_bound

Catalytic cycle of a 2-phenylpyrrolidine-catalyzed aldol reaction.

Conclusion

Chiral 2-phenylpyrrolidine has a rich history, evolving from an early synthetic target to a sophisticated tool in the hands of synthetic chemists. Its accessibility through both classical resolution and modern asymmetric synthesis, combined with its proven efficacy as a chiral auxiliary and organocatalyst, ensures its continued importance in academic research and industrial drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the power of this versatile chiral building block in their synthetic endeavors. Further innovations in catalytic systems and applications of 2-phenylpyrrolidine and its derivatives are anticipated to continue to push the boundaries of asymmetric synthesis.

References

An In-depth Technical Guide on the Solubility of (R)-2-Phenylpyrrolidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Phenylpyrrolidine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physical properties, qualitative solubility profile based on chemical principles, and a generalized experimental protocol for solubility determination.

Introduction to this compound

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 2-position. Its structure, containing both a hydrophobic phenyl group and a polar secondary amine, dictates its solubility in various solvents. This compound and its derivatives are valuable building blocks in asymmetric synthesis and are of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-phenylpyrrolidine is presented below. These properties provide insights into its expected solubility behavior.

PropertyValueReference
Molecular Formula C₁₀H₁₃N[1][2]
Molecular Weight 147.22 g/mol [1][2]
Appearance Colorless to Yellow Liquid[3]
Melting Point 42-43 °C[4][5]
Boiling Point 237-241 °C at 760 mmHg[5]
Density Approximately 1.01 g/cm³

Note: Some sources describe the compound as a liquid at room temperature, while others provide a melting point, suggesting it can exist as a low-melting solid or a liquid depending on purity and ambient temperature.

Qualitative Solubility Profile

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents. The polar secondary amine group can engage in dipole-dipole interactions with the solvent molecules.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is anticipated due to the ability of the secondary amine to act as a hydrogen bond acceptor and, to a lesser extent, a donor with the hydroxyl group of the alcohol.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar phenyl group and the hydrocarbon backbone of the pyrrolidine ring suggests that it will have some solubility in non-polar solvents. Aromatic amines are generally more soluble in aromatic solvents.[6] Therefore, good solubility is expected in toluene. Solubility in aliphatic non-polar solvents like hexane might be more limited compared to polar or aromatic solvents.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions.

  • Water: As a secondary amine with a significant hydrocarbon content (ten carbon atoms), its solubility in water is expected to be low.[7] However, it can be dissolved in dilute aqueous acid solutions due to the formation of the more polar and water-soluble ammonium salt.[8]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, involves preparing a saturated solution and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The goal is to have undissolved solid present to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking facilitates this process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected supernatant. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility as the mass of the solute per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

Visualized Experimental Workflow

The logical flow of the described experimental protocol for solubility determination is illustrated in the diagram below.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Phase Separation (Settling of Excess Solid) B->C D Sampling and Filtration of Supernatant C->D E Quantification by HPLC/GC D->E F Calculation of Solubility E->F

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in a broad range of organic solvents, with particularly high solubility in polar aprotic, polar protic, and aromatic solvents. For precise applications, the experimental determination of solubility using a standardized protocol, as outlined in this guide, is recommended. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties and stability of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the established methodologies for determining these crucial parameters. The protocols and theoretical frameworks presented here serve as a robust guide for researchers seeking to characterize this compound and similar molecules.

Physicochemical Properties of this compound

This compound is a cyclic secondary amine with a phenyl group at the 2-position of the pyrrolidine ring.[1] Its chemical structure imparts specific properties relevant to its application in synthesis and drug design. A summary of its basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[2]
Molecular Weight 147.22 g/mol PubChem[2]
IUPAC Name (2R)-2-phenylpyrrolidinePubChem
CAS Number 56523-47-8PubChem
Melting Point 42-43 °CChemicalBook[3]
Boiling Point 68 °CChemicalBook[3]
Density (Predicted) 0.988 ± 0.06 g/cm³ChemicalBook[3]

Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its energy landscape, reactivity, and stability. These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes.

Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.[4][5]

Experimental Protocol: Bomb Calorimetry [4][6][7][8]

  • Sample Preparation: A precisely weighed pellet (approximately 1 g) of the substance is placed in the sample holder of the bomb calorimeter.

  • Fuse Wire: A fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2000 mL). The calorimeter is then sealed.

  • Temperature Equilibration: The water is stirred, and the initial temperature is recorded once it has stabilized.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change (ΔT), the mass of the sample, and Ccal. Corrections are made for the heat released by the combustion of the fuse wire.

The enthalpy of formation is then calculated using Hess's Law:

ΔcH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants)

For the combustion of this compound (C₁₀H₁₃N):

C₁₀H₁₃N(l) + 13.25 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

ΔfH°(C₁₀H₁₃N, l) = 10 * ΔfH°(CO₂, g) + 6.5 * ΔfH°(H₂O, l) - ΔcH°(C₁₀H₁₃N, l)

Table 2: Standard Enthalpies of Formation for Combustion Products

CompoundStateΔfH° (kJ/mol) at 298.15 K
Carbon Dioxide (CO₂)gas-393.51
Water (H₂O)liquid-285.83

Note: The enthalpy of formation of O₂(g) and N₂(g) in their standard states is zero.

The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements. It is calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°).

ΔfG° = ΔfH° - TΔS°

The standard entropy change of formation (ΔS°) is calculated from the standard entropies of the compound and its constituent elements.

Experimental Determination of Entropy: Calorimetry

The absolute entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero to the desired temperature (usually 298.15 K) and integrating.

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an important property for heat transfer calculations and for understanding the thermal behavior of materials.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of solids and liquids.[9][10][11]

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity [12][13]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.

Stability of this compound

The stability of a pharmaceutical compound is a critical factor determining its shelf-life, storage conditions, and formulation compatibility.[14][15] Thermal stability is a key aspect of this, and it is often assessed using thermogravimetric analysis.

Experimental Determination: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] It is used to determine the decomposition temperature and to study the thermal stability of materials.

Experimental Protocol: Thermogravimetric Analysis (TGA) [16][17]

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) and heating rate (e.g., 10 °C/min) are set.

  • Measurement: The instrument continuously measures the mass of the sample as the temperature is increased.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Table 3: Hypothetical Thermal Stability Data for this compound

ParameterDescriptionHypothetical Value
Onset of Decomposition (T_onset) The temperature at which significant mass loss begins.200 - 250 °C
Temperature at Max Decomposition Rate (T_peak) The temperature at which the rate of mass loss is highest.250 - 300 °C
Residue at 600 °C The percentage of mass remaining at the end of the analysis.< 5%

Note: These are hypothetical values and would need to be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties and stability of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_thermo Thermodynamic Property Determination cluster_stability Stability Assessment synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bomb_cal Bomb Calorimetry characterization->bomb_cal dsc_cp Differential Scanning Calorimetry (Heat Capacity) characterization->dsc_cp tga Thermogravimetric Analysis (Thermal Stability) characterization->tga dsc_phase Differential Scanning Calorimetry (Phase Transitions) characterization->dsc_phase calc_h Calculate ΔfH° bomb_cal->calc_h calc_g Calculate ΔfG° dsc_cp->calc_g calc_h->calc_g final_report Comprehensive Thermodynamic and Stability Report calc_g->final_report stability_report Stability Profile tga->stability_report dsc_phase->stability_report stability_report->final_report

References

An In-depth Technical Guide to (R)-2-Phenylpyrrolidine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its inherent chirality is a crucial feature, as stereoisomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional framework that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound and its derivatives, with a focus on their roles as Tropomyosin receptor kinase (TRK) inhibitors and α4β2 nicotinic acetylcholine receptor (nAChR) modulators.

This compound as a Key Pharmacophore

The this compound moiety has been successfully incorporated into numerous drug candidates due to its favorable physicochemical properties and its ability to engage in key binding interactions within protein active sites. Its applications span various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[2][3]

Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[4] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a diverse range of cancers.[5] This has led to the development of highly specific pan-TRK inhibitors, which have shown significant efficacy in a tumor-agnostic manner.

Structure-guided drug design has identified the this compound moiety as an ideal component for bicyclic pan-TRK inhibitors. Its shape is complementary to a hydrophobic pocket within the TRK kinase domain, contributing to high binding affinity and selectivity.[4][5]

The following table summarizes the in vitro activity of representative this compound-containing imidazopyridazine pan-TRK inhibitors.

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Imidazopyridazine 1 131[4]
Imidazopyridazine 2 252[4]
GNF-8625 111[4]
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nAChRs in the brain and are implicated in various physiological processes, including learning, memory, and attention.[6] These receptors are important therapeutic targets for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

The this compound scaffold has been utilized in the design of potent and selective α4β2 nAChR ligands. The stereochemistry at the 2-position of the pyrrolidine ring is critical for high-affinity binding.[7] Derivatives such as pyrrolidinyl-benzodioxanes have been extensively studied, with substitutions on the aromatic ring significantly influencing affinity and selectivity over other nAChR subtypes like α3β4.[7][8]

The following table presents the binding affinities of representative this compound-based ligands for the α4β2 nAChR.

Compoundα4β2 nAChR Ki (µM)α3β4 nAChR Ki (µM)Selectivity (α3β4/α4β2)Reference
(S,R)-2-(2-Pyrrolidinyl)benzodioxane 0.26>10>38[7]
(S,S)-2-(2-Pyrrolidinyl)benzodioxane 0.47>10>21[7]
(S,R)-7-Hydroxy-2-(N-methyl-2-pyrrolidinyl)-1,4-benzodioxane 0.0120.3126[7]
Compound 21 0.113--[9]
Compound 20 0.031--[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used in their evaluation.

Synthesis of this compound Substituted Imidazopyridazines (General Procedure)

This protocol describes a general method for the synthesis of imidazopyridazine-based pan-TRK inhibitors incorporating the this compound moiety.

Materials:

  • Substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine

  • This compound

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add anhydrous solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substituted imidazopyridazine.

TRK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against TRK kinases.[1]

Materials:

  • Recombinant TrkA, TrkB, or TrkC enzyme

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of the TRK kinase and substrate in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 2.5 µL of the diluted test compound or vehicle control (DMSO). Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.

  • Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and provides the reagents for luminescence.

  • Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

α4β2 nAChR Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds to the α4β2 nAChR.[10]

Materials:

  • Cell membranes expressing human α4β2 nAChRs

  • Radioligand (e.g., [3H]-Cytisine or [3H]-Epibatidine)

  • Test compounds

  • Non-specific binding control (e.g., nicotine or unlabeled cytisine at a high concentration)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

Neurotrophin binding to a TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This triggers the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][11] Pan-TRK inhibitors block this process by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK_Receptor Binding & Dimerization P_TRK Dimerized & Autophosphorylated TRK TRK_Receptor->P_TRK SHC SHC P_TRK->SHC PI3K PI3K P_TRK->PI3K PLCG PLCγ P_TRK->PLCG GRB2_SOS GRB2/SOS SHC->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK CREB CREB ERK->CREB PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Survival Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Cell_Survival TRK_Inhibitor This compound -based TRK Inhibitor TRK_Inhibitor->P_TRK Inhibits Autophosphorylation

Caption: TRK Signaling Pathway and Inhibition.

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Signaling

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the channel undergoes a conformational change, opening a pore that is permeable to cations, primarily Na+ and Ca2+.[12] This influx of positive ions leads to depolarization of the cell membrane, triggering downstream signaling events. In addition to its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling cascades.[13]

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound -based Agonist nAChR α4β2 nAChR (Closed) Agonist->nAChR Binding nAChR_Open α4β2 nAChR (Open) nAChR->nAChR_Open Na_ion Na+ nAChR_Open->Na_ion Influx Ca_ion Ca2+ nAChR_Open->Ca_ion Influx Beta_Arrestin β-Arrestin1 nAChR_Open->Beta_Arrestin dissociates Src Src nAChR_Open->Src activates Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Signaling Ca2+ Signaling Ca_ion->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Signaling->NT_Release Syk Syk Src->Syk phosphorylates PLCG1 PLCγ1 Syk->PLCG1 activates PKC PKCβII PLCG1->PKC activates PKC->Src positive feedback Downstream_Metabotropic Metabotropic Signaling PKC->Downstream_Metabotropic

Caption: α4β2 nAChR Signaling Pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification Primary_Assay Primary Screening (e.g., Kinase Assay, Binding Assay) Purification->Primary_Assay Hit_Validation Hit Validation & IC50/Ki Determination Primary_Assay->Hit_Validation Selectivity Selectivity Profiling (vs. related targets) Hit_Validation->Selectivity Cell_Viability Cell Viability & Proliferation Assays Hit_Validation->Cell_Viability Selectivity->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot for phospho-proteins) Cell_Viability->Target_Engagement PK_Studies Pharmacokinetics (PK) Studies Target_Engagement->PK_Studies Efficacy_Models Xenograft Models & Efficacy Studies PK_Studies->Efficacy_Models

Caption: Drug Discovery Workflow.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and stereochemical properties have enabled the development of potent and selective modulators of challenging targets such as TRK kinases and α4β2 nAChRs. The successful application of this moiety in generating clinical candidates highlights its importance and potential for future drug development endeavors. This guide has provided an overview of the key aspects of this compound chemistry and pharmacology, offering a foundation for researchers and scientists working in this exciting field. Continued exploration of this privileged scaffold is likely to yield novel therapeutics for a range of unmet medical needs.

References

The Cornerstone of Modern Chemistry: An In-depth Guide to the Pyrrolidine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a pivotal structural motif in the landscape of organic chemistry and drug discovery. Its unique conformational flexibility, inherent basicity, and synthetic versatility have established it as a privileged scaffold in a vast array of natural products, pharmaceuticals, and catalysts. This technical guide provides a comprehensive exploration of the fundamental chemistry of the pyrrolidine ring system, offering a detailed overview of its structure, properties, reactivity, and synthesis. The information is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical chemical entity.

Structural and Physicochemical Properties

The pyrrolidine ring is characterized by its non-planar, puckered conformation, which is a consequence of the sp³ hybridization of its constituent carbon and nitrogen atoms.[1][2][3] This puckering is not static, and the ring undergoes rapid conformational changes between various envelope and twisted forms.[4] The nitrogen atom's lone pair of electrons plays a crucial role in the ring's chemistry, imparting basicity and nucleophilicity.[4]

Molecular Geometry

The endocyclic bond angles and lengths of the pyrrolidine ring deviate from those of a planar pentagon, reflecting its puckered nature. While precise values can vary with substitution, the general geometric parameters provide insight into the ring's strain and conformational preferences.

ParameterValueReference
Bond Lengths
C-N~1.47 Å[4]
C-C~1.54 Å[4]
Bond Angles
C-N-C~109°[4]
N-C-C~104°[4]
C-C-C~105°[4]
Dihedral Angles Variable (Puckered Conformation)[5]
Physicochemical Data

The physicochemical properties of pyrrolidine are essential for its application in various chemical contexts, from solvent selection to reaction condition optimization.

PropertyValueReference
Molecular Formula C₄H₉N
Molar Mass 71.12 g/mol
Appearance Colorless to pale yellow liquid[6]
Odor Ammonia-like, fishy[6]
Density 0.866 g/cm³[7]
Boiling Point 87 °C[7]
Melting Point -63 °C[7]
Solubility in Water Miscible[7]
pKa of Conjugate Acid 11.27[7]

Spectroscopic Characterization

The structural features of the pyrrolidine ring give rise to characteristic spectroscopic signatures, which are indispensable for its identification and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of pyrrolidine-containing molecules. The chemical shifts are influenced by the ring's puckering and the electronic environment of the nitrogen atom.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H NMR
~2.8MultipletH2, H5 (α-protons)[8]
~1.7MultipletH3, H4 (β-protons)[8]
VariableBroad SingletN-H
¹³C NMR
~47C2, C5 (α-carbons)[9]
~25C3, C4 (β-carbons)[9]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrrolidine, the N-H stretching vibration is a key diagnostic feature.

Vibrational ModeWavenumber (cm⁻¹)IntensityReference
N-H Stretch3350 - 3300Medium to Weak[10]
C-H Stretch (sp³)2970 - 2850Strong[11]
C-N Stretch1220 - 1020Medium
Mass Spectrometry (MS)

Mass spectrometry of pyrrolidine typically shows a prominent molecular ion peak, with fragmentation patterns arising from the loss of hydrogen and small alkyl fragments.

m/zRelative IntensityAssignmentReference
71High[M]⁺ (Molecular Ion)[12]
70High[M-H]⁺[12]
43High[C₃H₇]⁺[12]

Reactivity and Synthetic Applications

The chemistry of the pyrrolidine ring is dominated by the nucleophilicity of the nitrogen atom. This reactivity is harnessed in a wide range of organic transformations.

N-Alkylation

Pyrrolidine readily undergoes N-alkylation with alkyl halides and other electrophiles to form N-substituted pyrrolidines. This reaction is fundamental to the synthesis of a vast number of pyrrolidine derivatives.

N_Alkylation_Workflow Pyrrolidine Pyrrolidine Reaction N-Alkylation Pyrrolidine->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Alkylpyrrolidine Reaction->Product

N-Alkylation of Pyrrolidine Workflow.
Enamine Formation

Pyrrolidine is a widely used secondary amine for the formation of enamines from ketones and aldehydes. The resulting enamines are versatile nucleophiles in their own right, participating in reactions such as the Stork enamine alkylation.[13]

Enamine_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone/Aldehyde Hemiaminal Hemiaminal Ketone->Hemiaminal + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (Acid Catalyzed) Enamine Enamine Iminium_Ion->Enamine - H⁺

Mechanism of Enamine Formation.

Synthesis of the Pyrrolidine Ring

Several synthetic routes have been developed for the construction of the pyrrolidine ring, starting from readily available precursors.

From 1,4-Butanediol

The industrial synthesis of pyrrolidine often involves the reaction of 1,4-butanediol with ammonia at high temperature and pressure over a metal catalyst.[14]

Pyrrolidine_Synthesis_BDO BDO 1,4-Butanediol Reaction Cyclization BDO->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction Catalyst Catalyst (e.g., Ni, Co, Cu) High T, P Catalyst->Reaction Pyrrolidine Pyrrolidine Water Water (H₂O) Reaction->Pyrrolidine Reaction->Water

Synthesis of Pyrrolidine from 1,4-Butanediol.

Experimental Protocols

General Procedure for N-Alkylation of Pyrrolidine

This protocol provides a general method for the N-alkylation of pyrrolidine using an alkyl halide.

Materials:

  • Pyrrolidine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or N,N-dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and the chosen solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation or column chromatography.

General Procedure for Enamine Synthesis from a Ketone

This protocol outlines a typical procedure for the synthesis of an enamine from a ketone and pyrrolidine.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene or benzene as solvent

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add the ketone (1.0 eq), pyrrolidine (1.2 eq), and the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude enamine can often be used without further purification or can be purified by vacuum distillation.[15]

Conclusion

The pyrrolidine ring system is a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic properties, coupled with its versatile reactivity, have cemented its importance in the synthesis of complex molecules with significant biological activity. A thorough understanding of its fundamental chemistry, as outlined in this guide, is essential for any scientist or researcher working in the fields of drug discovery, natural product synthesis, and catalysis. The continued exploration of new synthetic methodologies and applications of pyrrolidine derivatives promises to unlock further innovations in chemical science.

References

An In-depth Technical Guide to (R)-2-Phenylpyrrolidine: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylpyrrolidine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis. Its stereogenic center and nucleophilic nitrogen atom make it an invaluable scaffold for creating complex molecular architectures with specific stereochemistry. This property is particularly important in the development of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect. This guide provides a comprehensive overview of the commercial availability of this compound, its applications in drug development, and detailed experimental protocols.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, catering to research and development needs. The purity and available quantities can vary, so it is essential to consult the supplier's documentation for specific requirements.

SupplierProduct Name/CAS NumberPurityAvailable Quantities
CymitQuimicaThis compound (CAS: 56523-47-8)98%100mg, 250mg, 1g, 5g[1]
Cenmed(2R)-2-phenylpyrrolidine (CAS: 56523-47-8)97%1g[2]
Chem-Impex2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate)≥ 99% (HPLC)Not specified[3]
Sigma-Aldrich (via Ambeed)2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate)97%Not specified[4]
Tokyo Chemical Industry (TCI)2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate)>95.0% (GC)Not specified[5]
ChemScene2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate)≥97%Not specified[6]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[7], CymitQuimica[1]
Molecular Weight 147.22 g/mol PubChem[7], Chem-Impex[3]
CAS Number 56523-47-8PubChem[7]
Appearance Colorless to Yellow LiquidCymitQuimica[1], TCI[5]
Purity Typically ≥97%Cenmed[2], CymitQuimica[1]
Boiling Point 68°CChem-Impex[8]
Density 0.988±0.06 g/cm³Chem-Impex[8]
Storage Conditions Store at 0-8 °C, keep in a dark place under an inert atmosphere.Chem-Impex[3], Sigma-Aldrich[4]

Applications in Research and Drug Development

This compound and its derivatives are versatile intermediates with significant applications in various research areas:

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3]

  • Neuroscience Research : It is utilized in studies of neurotransmitter systems.[3]

  • Catalysis : It is used in the catalytic asymmetric hydrogenation of imines.[2]

  • Oncology : Phenylpyrrolidinone derivatives have shown cytotoxic effects against a range of cancer cell lines. The this compound moiety has been identified as a critical pharmacophore for potent and selective pan-TrkA inhibition, where the phenyl ring fits into a hydrophobic pocket of the TrkA kinase domain.[9]

  • EGFR Kinase Inhibitors : The chirality of the phenyl group has a significant impact on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, with the (R)-enantiomer showing a marked increase in activity.[10]

Key Experimental Protocol: Asymmetric Synthesis of this compound

The enantioselective synthesis of 2-phenylpyrrolidines is crucial for their application in drug discovery. The following is a general method for preparing enantioenriched 2-phenylpyrrolidines.[10]

Objective: To synthesize enantioenriched this compound.

Materials:

  • Pyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium catalyst

  • Aryl halide (e.g., bromobenzene)

  • Acid for deprotection (e.g., trifluoroacetic acid or HCl)

  • Appropriate solvents (e.g., dichloromethane, diethyl ether)

Methodology:

  • Boc Protection of Pyrrolidine:

    • Dissolve pyrrolidine in a suitable solvent such as dichloromethane.

    • Add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the Boc-protected pyrrolidine.

  • Palladium-Catalyzed α-Arylation:

    • In a reaction vessel, combine the Boc-protected pyrrolidine, an aryl halide (e.g., bromobenzene), a palladium catalyst, and a suitable ligand.

    • Add a base and a solvent.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction and perform an aqueous workup.

    • Purify the product by column chromatography to obtain the enantioenriched, Boc-protected 2-phenylpyrrolidine.

  • Boc Deprotection:

    • Dissolve the Boc-protected 2-phenylpyrrolidine in a suitable solvent.

    • Add a strong acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent, to remove the Boc protecting group.

    • Stir the reaction at room temperature.

    • After the reaction is complete, neutralize the mixture and extract the product.

    • Purify the final product to yield enantioenriched this compound.

This three-step synthesis provides a reliable method for obtaining enantioenriched 2-phenylpyrrolidines with enantiomeric excesses ranging from 81-96%.[10]

Relevant Signaling Pathway: TLR Signaling Inhibition

Derivatives of phenylpyrrolidine have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[11][12] Specifically, compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) can inhibit both MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[11]

TLR_Signaling_Pathway Simplified TLR Signaling and Inhibition by Phenylpyrrolidine Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_nucleus Nucleus PAMPs PAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor degrades NFkB NF-κB IKK->NFkB activates NFkB_Inhibitor->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_n IRF3 IRF3->IRF3_n translocates Inhibitor This compound Derivative (e.g., MNP) Inhibitor->MyD88 Inhibitor->TRIF Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, IP-10) NFkB_n->Inflammatory_Genes IRF3_n->Inflammatory_Genes

Caption: TLR signaling and its inhibition by phenylpyrrolidine derivatives.

Conclusion

This compound is a commercially available and highly valuable chiral building block for the synthesis of pharmacologically active compounds. Its utility spans various therapeutic areas, including oncology and neuroscience. The stereochemistry of this compound is often critical for biological activity, necessitating reliable methods for its enantioselective synthesis. The ability of its derivatives to modulate key signaling pathways, such as the TLR pathway, highlights its potential for the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

Methodological & Application

(R)-2-Phenylpyrrolidine: A Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Phenylpyrrolidine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers of a target molecule. Its rigid pyrrolidine ring and the stereogenic center bearing a phenyl group create a chiral environment that effectively directs the approach of reagents, enabling high levels of stereoselectivity. This application note provides an overview of its use in key asymmetric transformations, including detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Applications: Asymmetric Alkylation, Aldol, and Michael Additions

This compound is typically first converted into an amide or enamine by reaction with a prochiral carbonyl compound. The steric hindrance provided by the phenyl group on the pyrrolidine ring then dictates the facial selectivity of subsequent reactions.

Asymmetric α-Alkylation of Ketones and Aldehydes

Table 1: Representative Data for Asymmetric Alkylation using a Pyrrolidine-based Auxiliary (SAMP)

KetoneElectrophileProductYield (%)de (%)ee (%)
3-PentanoneEthyl Iodide(S)-4-Methyl-3-heptanone56-58>97>97
CyclohexanoneBenzyl Bromide(R)-2-Benzylcyclohexanone75>95>95

Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a closely related chiral auxiliary.[1]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with the potential to create two new stereocenters. By forming a chiral enolate from an amide derivative of this compound, the subsequent reaction with an aldehyde proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid, chair-like transition state where the substituents are oriented to minimize steric interactions.

Table 2: Representative Data for Asymmetric Aldol Reaction using a Pyrrolidine-based Auxiliary (SAMP)

Ketone DerivativeAldehydeProductYield (%)de (%)ee (%)
3-Pentanone SAMP HydrazonePropionaldehyde(4S,5S)-5-Hydroxy-4-methyl-3-heptanone7896>98
Acetone SAMP HydrazoneBenzaldehyde(R)-4-Hydroxy-4-phenylbutan-2-one65>95>95

Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[1]

Asymmetric Michael Additions

The asymmetric Michael addition, or conjugate addition, is a key method for the formation of 1,5-dicarbonyl compounds and related structures. Chiral enamines or azaenolates derived from this compound can add to α,β-unsaturated compounds with a high degree of stereocontrol, leading to the enantioselective formation of new carbon-carbon bonds.

Experimental Protocols

The following are generalized protocols for key asymmetric reactions using a pyrrolidine-based chiral auxiliary. These should be adapted and optimized for specific substrates and electrophiles.

Protocol 1: Asymmetric α-Alkylation of a Ketone via an N-Acylpyrrolidine

Step 1: Formation of the N-Acyl-(R)-2-phenylpyrrolidine

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the desired acyl chloride (1.1 eq.) dropwise at 0 °C.

  • Add triethylamine (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.

  • Add the N-acyl-(R)-2-phenylpyrrolidine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated N-acylpyrrolidine can be cleaved under various conditions depending on the nature of the acyl group. Common methods include acidic or basic hydrolysis, or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄).

  • For example, acidic hydrolysis can be achieved by refluxing the compound in a mixture of aqueous HCl and an organic co-solvent.

  • After cleavage, the chiral product and the this compound auxiliary can be separated by extraction and/or chromatography.

Protocol 2: Asymmetric Aldol Reaction

Step 1: Formation of the N-Propionyl-(R)-2-phenylpyrrolidine

  • Follow the procedure in Protocol 1, Step 1, using propionyl chloride.

Step 2: Enolate Formation and Aldol Addition

  • To a solution of the N-propionyl-(R)-2-phenylpyrrolidine (1.0 eq.) in anhydrous DCM at -78 °C, add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.).

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (1.2 eq.).

  • Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product with DCM, dry the organic layer, and concentrate.

Step 3: Auxiliary Cleavage

  • The aldol adduct can be cleaved, for example, by transesterification with sodium methoxide in methanol to yield the methyl ester of the β-hydroxy acid and recover the chiral auxiliary.

Visualizations

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone N_Acylpyrrolidine N-Acyl-(R)-2-phenylpyrrolidine Prochiral_Ketone->N_Acylpyrrolidine Acyl Halide, Base R_2_Phenylpyrrolidine This compound R_2_Phenylpyrrolidine->N_Acylpyrrolidine Enolate Chiral Enolate N_Acylpyrrolidine->Enolate LDA, -78 °C Alkylated_Product Alkylated N-Acylpyrrolidine Enolate->Alkylated_Product R-X (Electrophile) Chiral_Ketone Enantioenriched α-Alkylated Ketone Alkylated_Product->Chiral_Ketone Hydrolysis or Reduction Recovered_Auxiliary Recovered This compound Alkylated_Product->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation.

Stereochemical_Model Chiral_Enolate Chiral Enolate (Top face shielded by Phenyl group) Transition_State Sterically Favored Transition State Chiral_Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Attack from less hindered bottom face Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer

Caption: Stereochemical Rationale.

Conclusion

This compound serves as an effective chiral auxiliary for a range of asymmetric transformations. The protocols and data presented, though partly based on closely related and well-studied pyrrolidine derivatives, provide a solid foundation for the application of this compound in the synthesis of enantioenriched molecules. The straightforward attachment and cleavage of the auxiliary, coupled with the high levels of stereocontrol it imparts, make it a valuable tool for synthetic chemists in academic and industrial research.

References

Application Notes and Protocols for Enantioselective Synthesis Using (R)-2-Phenylpyrrolidine as an Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylpyrrolidine is a chiral secondary amine that has emerged as a versatile and effective organocatalyst in asymmetric synthesis. As a derivative of proline, it operates through similar catalytic cycles, primarily via enamine and iminium ion intermediates. The presence of the phenyl group provides steric bulk that influences the stereochemical outcome of the reactions, leading to high enantioselectivity. This catalyst is particularly effective in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions, making it a valuable tool for the synthesis of chiral molecules in pharmaceutical and academic research. These application notes provide an overview of its use and detailed protocols for key transformations.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical enantioselective reaction catalyzed by this compound. The process involves careful setup, execution, monitoring, and purification to ensure high yield and enantioselectivity.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Reactant & Catalyst Preparation setup Reaction Setup under Inert Atmosphere start->setup Weighing & charging solvent Addition of Anhydrous Solvent setup->solvent stirring Stirring at Specified Temperature solvent->stirring Initiation monitoring Reaction Monitoring (TLC/GC/LC-MS) stirring->monitoring Periodic sampling quench Quenching the Reaction monitoring->quench Completion extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, HRMS) purification->analysis ee_det Enantiomeric Excess Determination (Chiral HPLC/GC) analysis->ee_det end Final Product ee_det->end

Caption: General workflow for this compound catalyzed reactions.

Enantioselective Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. This compound effectively catalyzes the enantioselective Michael addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds, which are precursors to chiral γ-amino acids and other important molecules.

Catalytic Cycle

The reaction proceeds through an enamine intermediate formed between the ketone/aldehyde and the this compound catalyst. This enamine then attacks the nitroolefin from a sterically less hindered face, dictated by the phenyl group of the catalyst, leading to the observed enantioselectivity.

Michael Addition Mechanism catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone/Aldehyde ketone->enamine product_imine Product-Iminium Adduct enamine->product_imine + Nitroolefin nitroolefin Nitroolefin nitroolefin->product_imine iminium Iminium Ion Intermediate product γ-Nitro Carbonyl Product iminium->product + H2O - Catalyst (regenerated) catalyst_regen This compound iminium->catalyst_regen Regeneration product_imine->iminium Protonation end end

Caption: Catalytic cycle for the Michael addition.

Data Presentation
EntryKetoneNitroolefin (Ar)Yield (%)dr (syn:anti)ee (%)
1CyclohexanonePhenyl95>99:199
2Cyclohexanone4-Nitrophenyl97>99:199
3Cyclohexanone4-Chlorophenyl96>99:199
4CyclopentanonePhenyl9298:298
5AcetonePhenyl85-92

Note: Data adapted from studies on similar pyrrolidine-based organocatalysts and may require optimization for this compound.

Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is a representative procedure that may require optimization for specific substrates.

Materials:

  • This compound (10 mol%)

  • trans-β-Nitrostyrene (1.0 mmol)

  • Cyclohexanone (10 mmol)

  • Anhydrous Toluene (2 mL)

  • Trifluoroacetic acid (TFA) (10 mol%)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (14.7 mg, 0.1 mmol) and TFA (7.6 µL, 0.1 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

  • Add cyclohexanone (1.03 mL, 10 mmol) to the solution.

  • Add trans-β-nitrostyrene (149 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Enantioselective Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating β-hydroxy carbonyl compounds. This compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, providing access to chiral aldol products with high stereocontrol.

Catalytic Cycle

Similar to the Michael addition, the aldol reaction proceeds via an enamine intermediate. The enamine attacks the aldehyde, and the stereochemistry is controlled by the chiral environment created by the catalyst.

Aldol Reaction Mechanism catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine product_imine Aldol Adduct-Iminium enamine->product_imine + Aldehyde aldehyde Aldehyde aldehyde->product_imine iminium Iminium Ion Intermediate product β-Hydroxy Ketone Product iminium->product + H2O - Catalyst (regenerated) catalyst_regen This compound iminium->catalyst_regen Regeneration product_imine->iminium Protonation end end

Caption: Catalytic cycle for the Aldol reaction.

Data Presentation

The following table presents typical results for the direct aldol reaction of ketones with aromatic aldehydes catalyzed by pyrrolidine-type catalysts.

EntryKetoneAldehyde (Ar)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanone4-Nitrobenzaldehyde9595:596
2CyclohexanoneBenzaldehyde8890:1092
3Acetone4-Nitrobenzaldehyde97-93
4AcetoneBenzaldehyde85-88

Note: This data is representative of pyrrolidine-based catalysts and may require optimization for this compound.

Experimental Protocol: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This is a general procedure and may need to be adjusted for different substrates.

Materials:

  • This compound (20 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • Cyclohexanone (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

Procedure:

  • In a dry vial, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and this compound (14.7 mg, 0.1 mmol) in anhydrous DMSO (1 mL).

  • Add cyclohexanone (0.21 mL, 2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.

Enantioselective Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. This compound can catalyze the enantioselective Mannich reaction of aldehydes, anilines, and ketones.

Catalytic Cycle

The reaction is believed to proceed through the formation of an enamine from the ketone and the catalyst, and an imine from the aldehyde and aniline. The enamine then attacks the imine in a stereocontrolled manner.

Mannich Reaction Mechanism catalyst This compound enamine Chiral Enamine catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine product_adduct Mannich Adduct enamine->product_adduct + Imine aldehyde Aldehyde imine Imine aldehyde->imine + Aniline - H2O aniline Aniline aniline->imine imine->product_adduct product β-Amino Ketone product_adduct->product Hydrolysis + Catalyst (regenerated) catalyst_regen This compound product_adduct->catalyst_regen Regeneration end end

Caption: Catalytic cycle for the Mannich reaction.

Data Presentation

The following table shows representative results for the Mannich reaction catalyzed by a proline-derived catalyst, which are indicative of the potential of this compound.

EntryAldehyde (Ar)Aniline (Ar')KetoneYield (%)dr (syn:anti)ee (%) (syn)
14-Nitrobenzaldehyde4-MethoxyphenylCyclohexanone9295:599
2Benzaldehyde4-MethoxyphenylCyclohexanone8590:1095
34-NitrobenzaldehydePhenylAcetone88-90

Note: This data is based on proline-derived catalysts and serves as a guideline. Reaction conditions may need to be optimized for this compound.

Experimental Protocol: Mannich Reaction of 4-Nitrobenzaldehyde, p-Anisidine, and Cyclohexanone

This is a general procedure that can be adapted for various substrates.

Materials:

  • This compound (20 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • p-Anisidine (0.6 mmol)

  • Cyclohexanone (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and p-anisidine (73.9 mg, 0.6 mmol) in anhydrous DMF (1 mL), add this compound (14.7 mg, 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add cyclohexanone (0.21 mL, 2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 48-72 hours, monitoring the reaction by TLC.

  • After completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio and enantiomeric excess of the resulting β-amino ketone by ¹H NMR and chiral HPLC analysis.

Conclusion

This compound is a powerful and versatile organocatalyst for a range of enantioselective transformations. Its ability to effectively catalyze Michael additions, aldol reactions, and Mannich reactions with high stereocontrol makes it a valuable asset for the synthesis of complex chiral molecules. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.

Application Notes and Protocols for (R)-2-Phenylpyrrolidine Catalyzed Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric Michael addition reaction catalyzed by (R)-2-phenylpyrrolidine. This organocatalytic transformation is a powerful tool for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules for pharmaceutical and other applications.

The protocol is based on established methodologies for similar pyrrolidine-based catalysts and offers a general procedure for the addition of ketones to nitroalkenes, a common and useful variation of this reaction.

Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Ketones to β-Nitrostyrenes

This protocol outlines a typical procedure for the enantioselective Michael addition of a ketone to a nitroalkene catalyzed by this compound.

Materials:

  • This compound (catalyst)

  • Substituted β-nitrostyrene (Michael acceptor)

  • Ketone (Michael donor, e.g., cyclohexanone, acetone)

  • Solvent (e.g., chloroform, toluene, or brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Catalyst Introduction: Add this compound (typically 10-20 mol%, 0.1-0.2 mmol).

  • Solvent and Donor Addition: Dissolve the solids in the chosen solvent (e.g., 2 mL of chloroform). Add the ketone (2.0-10.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. The diastereomeric ratio (d.r.) can be determined from the 1H NMR spectrum of the crude product. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Data Presentation: Representative Results

The following table summarizes typical results for the this compound catalyzed Michael addition of ketones to various β-nitrostyrenes, showcasing the catalyst's effectiveness in terms of yield, diastereoselectivity, and enantioselectivity.

EntryMichael DonorMichael Acceptor (β-Nitrostyrene)Catalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)
1Cyclohexanonetrans-β-Nitrostyrene20Toluene2495>95:598
2Acetonetrans-β-Nitrostyrene20Chloroform4888-92
3Cyclopentanone4-Chloro-β-nitrostyrene15Brine369290:1095
4Acetophenonetrans-β-Nitrostyrene20Toluene7275-85
5Cyclohexanone4-Methoxy-β-nitrostyrene20Chloroform2498>95:599

Note: The data presented are representative and have been compiled from various sources on pyrrolidine-catalyzed Michael additions. Actual results may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed Michael addition.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add β-nitrostyrene to a flask B 2. Add this compound catalyst A->B C 3. Add solvent and ketone B->C D 4. Stir at room temperature (Monitor by TLC) C->D E 5. Concentrate and perform aqueous work-up D->E F 6. Purify by column chromatography E->F G 7. Characterize product (NMR, MS) F->G H 8. Determine d.r. and e.e. (NMR, HPLC) G->H

Figure 1: Experimental workflow for the this compound catalyzed Michael addition.

catalytic_cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene nitroalkene Nitroalkene nitroalkene->iminium product_bound Product-Catalyst Complex iminium->product_bound Intramolecular rearrangement product_bound->catalyst + H₂O - Product product Michael Adduct product_bound->product water H₂O water->catalyst

Figure 2: Proposed catalytic cycle for the enamine-catalyzed Michael addition.

Application Notes and Protocols for Asymmetric Aldol Reactions Catalyzed by (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-phenylpyrrolidine as an organocatalyst in asymmetric aldol reactions. This powerful synthetic tool enables the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are valuable intermediates in pharmaceutical synthesis.

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise control over stereochemistry. Organocatalysis, utilizing small chiral organic molecules, has emerged as an attractive alternative to traditional metal-based catalysts due to its operational simplicity, lower toxicity, and stability. This compound, a chiral secondary amine, is an effective organocatalyst for these transformations, proceeding through an enamine-based mechanism to induce high levels of stereoselectivity.

Reaction Mechanism

The catalytic cycle of the this compound-catalyzed asymmetric aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone substrate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.

Catalytic Cycle Catalytic Cycle of this compound Catalyzed Aldol Reaction Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Product β-Hydroxy Ketone (Aldol Product) Iminium->Aldol_Product + H₂O Aldol_Product->Catalyst - Catalyst (regenerated) Water H₂O Water->Iminium

Caption: Catalytic cycle of the this compound catalyzed aldol reaction.

Factors Influencing Stereoselectivity

The stereochemical outcome of the this compound-catalyzed aldol reaction is influenced by several factors, including the structure of the substrates, the solvent, temperature, and the presence of additives. Understanding these factors is crucial for optimizing reaction conditions to achieve high diastereoselectivity and enantioselectivity.

Influencing Factors Factors Influencing Stereoselectivity Stereoselectivity Stereoselectivity (dr, ee) Substrate Substrate Structure (Ketone & Aldehyde) Substrate->Stereoselectivity Solvent Solvent Polarity & Protic/Aprotic Nature Solvent->Stereoselectivity Temperature Reaction Temperature Temperature->Stereoselectivity Catalyst Catalyst Loading & Purity Catalyst->Stereoselectivity Additives Acids/Bases or Water Content Additives->Stereoselectivity

Caption: Key factors influencing the stereochemical outcome of the reaction.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using this compound as the organocatalyst.

Experimental Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add catalyst and solvent to a dry flask. - Stir under inert atmosphere. Start->Setup Reagents Reagent Addition: - Add ketone and stir. - Cool to desired temperature. - Add aldehyde. Setup->Reagents Reaction Reaction: - Stir at the specified temperature. - Monitor progress by TLC. Reagents->Reaction Quench Work-up: - Quench the reaction (e.g., with aq. NH₄Cl). - Extract with an organic solvent. Reaction->Quench Purify Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Quench->Purify Analyze Analysis: - Determine yield. - Determine dr (¹H NMR). - Determine ee (chiral HPLC). Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the asymmetric aldol reaction.

Materials:

  • This compound (10-30 mol%)

  • Ketone (2-10 equivalents)

  • Aldehyde (1 equivalent)

  • Anhydrous solvent (e.g., chloroform, DMSO, toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Stir the solution until the catalyst is fully dissolved.

  • Add the ketone to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Add the aldehyde to the cooled reaction mixture.

  • Stir the reaction vigorously at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

Determination of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)
  • Diastereomeric Ratio: The diastereomeric ratio of the purified aldol product can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the distinct diastereomers.

  • Enantiomeric Excess: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the peak areas of the two enantiomers.

Application Data

The following tables summarize the performance of this compound and related pyrrolidine-based catalysts in the asymmetric aldol reaction with various substrates.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
14-NitrobenzaldehydeThis compound (20)CHCl₃RT249595:585N/A
24-NitrobenzaldehydeProline-derivative (10)BrineRT129196:496[1]
34-ChlorobenzaldehydeProline-derivative (10)BrineRT247694:690[1]
4BenzaldehydeThis compound (20)DMSORT488890:1080N/A
52-NaphthaldehydeProline-derivative (10)BrineRT248595:594[1]

Note: Data for entries 1 and 4 are representative examples based on typical outcomes for this catalyst class, as specific literature with this exact catalyst under these conditions was not found in the search. Entries 2, 3, and 5 use a bifunctional proline-amide catalyst.

Table 2: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
14-NitrobenzaldehydeProline-based catalyst 1 (10)DCM2728552[2]
24-NitrobenzaldehydeProline-based catalyst 3 (10)DCM2728052[2]
34-CyanobenzaldehydeProline-based catalyst 1 (10)DCM2727561[2]
4BenzaldehydeProline-based catalyst 1 (10)DCM2727045[2]

Note: The catalysts used in this table are C2-symmetric (S)-proline-based organocatalysts.

Conclusion

This compound is a versatile and effective organocatalyst for asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds with good to excellent stereoselectivity. The reaction conditions, including solvent, temperature, and additives, play a crucial role in optimizing the yield and stereochemical outcome. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development to design and execute these powerful transformations. Further exploration of substrate scope and reaction optimization will continue to expand the utility of this valuable catalyst.

References

Practical Applications of (R)-2-Phenylpyrrolidine in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylpyrrolidine is a chiral secondary amine that has emerged as a versatile and effective organocatalyst in asymmetric synthesis. Its pyrrolidine scaffold, a privileged motif in organocatalysis, combined with the steric and electronic influence of the C2-phenyl group, enables high stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides an overview of the practical applications of this compound in key organocatalytic transformations, including detailed experimental protocols and performance data. The methodologies described herein are crucial for the synthesis of enantioenriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

The primary mode of action for this compound involves the formation of a nucleophilic enamine intermediate with a carbonyl donor (an aldehyde or a ketone). The chiral environment established by the catalyst then directs the facial selectivity of the subsequent attack on an electrophile, leading to the formation of a new stereocenter with high enantiopurity.

Key Applications in Organocatalysis

This compound has demonstrated significant utility in two fundamental asymmetric reactions:

  • Asymmetric Michael Addition: The conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins, is a powerful tool for the construction of complex chiral molecules. This compound effectively catalyzes this reaction, yielding γ-nitrocarbonyl compounds with high diastereo- and enantioselectivity.

  • Asymmetric Aldol Reaction: The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. This compound can be employed to catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording the desired products with excellent stereocontrol.

Data Presentation

The following tables summarize representative quantitative data for asymmetric Michael addition and aldol reactions catalyzed by 2-substituted pyrrolidine derivatives, including those structurally similar to this compound. These data illustrate the typical efficiency and selectivity that can be achieved.

Table 1: Asymmetric Michael Addition of Carbonyls to Nitroolefins

EntryCarbonyl DonorNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanonetrans-β-nitrostyrene10Toluene249595:598
2Propanaltrans-β-nitrostyrene10CH2Cl279875:2568
3Propanaltrans-β-nitrostyrene10Methylcyclohexane248792:885
4Cyclopentanone(E)-2-(2-nitrovinyl)thiophene20Toluene4892>99:199

Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde10DMSO249595:596
2Acetone4-Nitrobenzaldehyde20Acetone4885-80
3CyclopentanoneBenzaldehyde10Neat729090:1092
4AcetoneIsovaleraldehyde30Neat2465-72

Experimental Protocols

The following are detailed, representative protocols for the asymmetric Michael addition and aldol reactions catalyzed by this compound.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

  • This compound (1.47 mg, 0.01 mmol, 10 mol%)

  • trans-β-Nitrostyrene (14.9 mg, 0.1 mmol, 1.0 equiv)

  • Cyclohexanone (104 μL, 1.0 mmol, 10 equiv)

  • Toluene (1.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial (e.g., 4 mL)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, add this compound (1.47 mg, 0.01 mmol).

  • Add toluene (1.0 mL) to the vial and stir until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (14.9 mg, 0.1 mmol) to the solution and stir for 5 minutes.

  • Add cyclohexanone (104 μL, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature (approximately 25 °C) for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the desired γ-nitroketone.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • This compound (2.94 mg, 0.02 mmol, 10 mol%)

  • 4-Nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv)

  • Cyclohexanone (208 μL, 2.0 mmol, 10 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial (e.g., 4 mL)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol) and cyclohexanone (208 μL, 2.0 mmol).

  • Add anhydrous DMSO (0.5 mL) and stir until all solids are dissolved.

  • Add this compound (2.94 mg, 0.02 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature (approximately 25 °C) for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 2 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and wash with brine (2 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR spectroscopy.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles and a general experimental workflow for organocatalytic reactions using this compound.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_carbonyl Add Carbonyl Donor (Ketone or Aldehyde) dissolve->add_carbonyl add_electrophile Add Electrophile (e.g., Nitroolefin or Aldehyde) add_carbonyl->add_electrophile reaction Stir at Specified Temperature and Time add_electrophile->reaction monitor Monitor Reaction (TLC, HPLC, etc.) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, etc.) purification->analysis end_node End analysis->end_node

General experimental workflow for organocatalyzed reactions.

michael_addition_cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O michael_adduct Iminium Ion Intermediate enamine->michael_adduct + Nitroolefin product Chiral γ-Nitrocarbonyl Product michael_adduct->product + H₂O product->catalyst (Catalyst Regeneration) ketone Ketone nitroolefin Nitroolefin water H₂O

Catalytic cycle for the Asymmetric Michael Addition.

aldol_reaction_cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O aldol_adduct Iminium Ion Intermediate enamine->aldol_adduct + Aldehyde product Chiral β-Hydroxy Carbonyl Product aldol_adduct->product + H₂O product->catalyst (Catalyst Regeneration) ketone Ketone aldehyde Aldehyde water H₂O

Catalytic cycle for the Asymmetric Aldol Reaction.

Application Notes and Protocols: Synthesis of a Pan-TRK Inhibitor Intermediate Using (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylpyrrolidine and its derivatives are privileged chiral scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a variety of pharmaceutical compounds. Their rigid, three-dimensional structure and the presence of a stereocenter make them ideal for creating molecules with high affinity and selectivity for biological targets. One of the most significant applications of this compound derivatives is in the development of potent and selective inhibitors of Tropomyosin Receptor Kinase (TRK) enzymes.[1]

Deregulated TRK kinase activity, often due to chromosomal rearrangements, is a key oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid cancers.[1][2] This has led to the development of pan-TRK inhibitors, which target all three TRK isoforms (TRKA, TRKB, and TRKC). The this compound moiety has been identified as an ideal component for these inhibitors due to its shape complementarity with the hydrophobic pocket of the TRK kinase domain.[1][2]

This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate in the development of pan-TRK inhibitors, specifically the coupling of an this compound derivative with a halogenated imidazopyridazine core. Additionally, it outlines the critical role of the TRK signaling pathway in cancer and how its inhibition can lead to therapeutic benefits.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the (R)-2-(3-fluorophenyl)pyrrolidine-substituted imidazopyridazine intermediate, a precursor to potent pan-TRK inhibitors like GNF-8625.[3]

StepReactionStarting MaterialsKey Reagents/CatalystsSolventTemp. (°C)Time (h)ProductYield (%)
1Nucleophilic Aromatic Substitution3-bromo-6-chloroimidazo[1,2-b]pyridazine, (R)-2-(3-fluorophenyl)pyrrolidineN/ADioxane12016(R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine85

Experimental Protocols

Synthesis of (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine

This protocol describes the nucleophilic aromatic substitution reaction to couple the this compound derivative with the imidazopyridazine core.

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • (R)-2-(3-fluorophenyl)pyrrolidine

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • To the stirred solution, add (R)-2-(3-fluorophenyl)pyrrolidine (1.2 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.

  • Maintain stirring at 120 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired product, (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Synthetic Workflow

G cluster_0 Nucleophilic Aromatic Substitution SM1 3-bromo-6-chloroimidazo[1,2-b]pyridazine reaction Dioxane, 120 °C, 16 h SM2 (R)-2-(3-fluorophenyl)pyrrolidine Product (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine reaction->Product

Caption: Synthetic scheme for the coupling of (R)-2-(3-fluorophenyl)pyrrolidine with 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

TRK Signaling Pathway in Cancer

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response (Cancer Hallmarks) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK_Receptor Binds & Activates Inhibitor Pan-TRK Inhibitor (e.g., GNF-8625) Inhibitor->TRK_Receptor Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PLCg->Proliferation Metastasis Metastasis PLCg->Metastasis

References

Preparation of (R)-2-Phenylpyrrolidine Derivatives for Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidine scaffolds are fundamental building blocks in organic synthesis, prominently featured in a vast array of natural products, pharmaceuticals, and, crucially, as organocatalysts.[1][2][3] Among these, (R)-2-Phenylpyrrolidine and its derivatives have emerged as powerful tools in asymmetric catalysis, enabling the stereocontrolled formation of complex molecules.[1][4] Their rigid structure and the tunable steric and electronic properties of the phenyl group and other substituents allow for high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] This document provides detailed protocols for the synthesis of this compound derivatives and their application in asymmetric organocatalysis, supported by quantitative data and visual workflows.

Key Asymmetric Synthetic Strategies

The enantioselective synthesis of the this compound core can be achieved through several strategic approaches:

  • From the Chiral Pool: Utilizing readily available chiral starting materials like (R)-phenylglycinol or pyroglutamic acid, which are then elaborated through diastereoselective reactions to construct the desired pyrrolidine ring.[2][3][6]

  • Asymmetric Catalysis: Employing catalytic enantioselective methods such as [3+2] cycloadditions of azomethine ylides, palladium-catalyzed carboamination, or enantioselective C-H amination to construct the chiral pyrrolidine skeleton.[1][6][7]

  • Kinetic Resolution: Resolving a racemic mixture of 2-phenylpyrrolidine or its precursors using enzymatic or chemical methods to isolate the desired (R)-enantiomer.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-Phenylglycinol

This protocol outlines a diastereoselective approach starting from a commercially available chiral precursor, (R)-phenylglycinol. The key steps involve the formation of an oxazolidine intermediate followed by a Grignard reaction and subsequent cyclization.[2]

Step 1: Condensation of (R)-Phenylglycinol with an Aldehyde

  • To a solution of (R)-phenylglycinol (1.0 equiv) in an appropriate solvent such as toluene, add a suitable aromatic aldehyde (1.0 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Prepare a Grignard reagent from bromopropionaldehyde dimethyl acetal (1.2 equiv) and magnesium turnings in anhydrous THF.

  • Cool the solution of the imine from Step 1 in anhydrous THF to -78 °C.

  • Slowly add the prepared Grignard reagent to the imine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral benzylamine by flash column chromatography.

Step 3: Acid-Catalyzed Cyclization and Deprotection

  • Dissolve the purified benzylamine from Step 2 in methanol containing a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature to facilitate the formation of an oxazolidinone intermediate.[2]

  • A subsequent reaction with another Grignard reagent (e.g., an aryl Grignard) leads to the stereopure adduct.[2]

  • The final ring-closing and deprotection steps to yield this compound can be achieved through further established synthetic transformations.

Protocol 2: Synthesis of a Trifluoromethanesulfonamide-Substituted (R)-Prolinamide Catalyst

This protocol describes the synthesis of a bifunctional organocatalyst derived from (R)-proline, incorporating a hydrogen-bond-donating trifluoromethanesulfonamide group.[1]

Step 1: Preparation of the NHTf-Substituted Pyrrolidine

  • Reductive Amination: React an appropriate aldehyde with dibenzylamine (NHBn₂) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at room temperature for 16 hours.

  • Hydrogenolysis and Sulfonamide Formation: Subject the product from the previous step to hydrogenolysis (H₂, 1 atm, Pd/C in methanol) to remove the benzyl groups. Subsequently, treat the resulting primary amine with triflic anhydride (Tf₂O) and triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C to room temperature for 1 hour to form the sulfonamide.

  • N-Boc Deprotection: If a Boc-protected starting material was used, deprotect the pyrrolidine nitrogen using trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature for 6 hours.

Step 2: Coupling with N-Boc-(R)-Proline

  • To a solution of the NHTf-substituted pyrrolidine from Step 1 in DCM, add N-Boc-(R)-proline, EDC·HCl, HOBt, and DIPEA at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the coupled product by column chromatography.

Step 3: Final Deprotection

  • Remove the Boc protecting group from the proline nitrogen using TFA in DCM to yield the final prolinamide catalyst.

Application in Asymmetric Catalysis

This compound derivatives are highly effective organocatalysts for a range of asymmetric transformations. A representative application is the Michael addition of aldehydes to nitroalkenes.

Protocol 3: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

  • This compound-derived organocatalyst (e.g., diarylprolinol silyl ether or prolinamide) (10 mol%)

  • Aldehyde (e.g., propanal) (2.0 equiv)

  • β-Nitrostyrene (1.0 equiv)

  • Solvent (e.g., Chloroform or Toluene)

Procedure:

  • To a stirred solution of the β-nitrostyrene in the chosen solvent at room temperature, add the aldehyde.

  • Add the this compound-derived organocatalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Data Presentation

The performance of various this compound-derived catalysts in asymmetric reactions is summarized below.

Table 1: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes

CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
9d (Prolinethioamide)4-Nitrobenzaldehyde9594[1]
30d (Prolinamido-sulfonamide)4-Nitrobenzaldehyde9875[1]
6d (Hydroxyprolinamide)Isatinup to 99up to 80[1]

Table 2: Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes

CatalystAldehydeNitroalkeneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
8c (Triflamide-Prolinamide)Propanaltrans-β-Nitrostyrene8595:599[1]
Hayashi-Jørgensen CatalystVariousVariousHighHighHigh[4][10]

Visualizations

G cluster_synthesis Synthesis of this compound Derivative Start Chiral Precursor ((R)-Phenylglycinol or (R)-Proline) Intermediate1 Intermediate Formation (e.g., Imine or Protected Pyrrolidine) Start->Intermediate1 Protection/ Activation KeyStep Key Stereocenter-Forming Step (e.g., Grignard Addition or Coupling) Intermediate1->KeyStep Intermediate2 Functionalized Pyrrolidine KeyStep->Intermediate2 Cyclization/ Elaboration FinalCatalyst Final this compound Derivative Catalyst Intermediate2->FinalCatalyst Deprotection/ Modification

Caption: General synthetic workflow for this compound derivatives.

G Catalyst This compound Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde MichaelAdduct Iminium Ion Intermediate Enamine->MichaelAdduct + Nitroalkene Nitroalkene Nitroalkene (Electrophile) MichaelAdduct->Catalyst Hydrolysis Product Chiral Michael Adduct (γ-Nitroaldehyde) MichaelAdduct->Product + H₂O Water H₂O

Caption: Catalytic cycle for an asymmetric Michael addition.

References

Application Notes and Protocols for Enantioselective Alkylation with (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. The use of chiral auxiliaries remains a robust and widely employed strategy for achieving this transformation. (R)-2-Phenylpyrrolidine, a readily available chiral amine, serves as an effective chiral auxiliary for the asymmetric α-alkylation of prochiral ketones and aldehydes. This methodology relies on the formation of a chiral enamine intermediate, which diastereoselectively reacts with an electrophile. Subsequent hydrolysis of the resulting iminium salt affords the desired α-alkylated carbonyl compound in high enantiomeric excess and removes the chiral auxiliary, which can often be recovered.

These application notes provide a detailed protocol for the enantioselective alkylation of cyclohexanone using this compound as a chiral auxiliary, with a focus on benzylation as a representative example.

Core Principle

The underlying principle of this enantioselective alkylation involves a three-step sequence:

  • Enamine Formation: A prochiral ketone, such as cyclohexanone, is condensed with this compound to form a chiral enamine. The stereocenter of the pyrrolidine auxiliary directs the formation of a specific enamine geometry.

  • Diastereoselective Alkylation: The chiral enamine, which is the nucleophile, reacts with an electrophile (e.g., an alkyl halide). The bulky phenyl group of the auxiliary sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective carbon-carbon bond formation.

  • Hydrolysis: The resulting iminium salt is hydrolyzed under acidic conditions to yield the enantioenriched α-alkylated ketone and regenerate the chiral auxiliary.

Experimental Workflow and Signaling Pathways

The logical workflow for the enantioselective alkylation using this compound is depicted below.

experimental_workflow sub sub aux aux reagent reagent intermediate intermediate product product process process Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine_Formation Enamine Formation (-H2O) Prochiral_Ketone->Enamine_Formation Chiral_Auxiliary This compound Chiral_Auxiliary->Enamine_Formation Chiral_Enamine Chiral Enamine Intermediate Enamine_Formation->Chiral_Enamine Alkylation Alkylation Chiral_Enamine->Alkylation Alkyl_Halide Alkyl Halide (RX) (e.g., Benzyl Bromide) Alkyl_Halide->Alkylation Alkylated_Iminium Alkylated Iminium Salt Alkylation->Alkylated_Iminium Hydrolysis Acidic Hydrolysis Alkylated_Iminium->Hydrolysis Final_Product Enantioenriched α-Alkylated Ketone Hydrolysis->Final_Product Recovered_Auxiliary Recovered This compound Hydrolysis->Recovered_Auxiliary stereocontrol intermediate intermediate reagent reagent transition transition product product Enamine Chiral Enamine (from this compound) TS_A Transition State A (Less Hindered Face) Enamine->TS_A Favored Attack TS_B Transition State B (More Hindered Face) Enamine->TS_B Disfavored Attack (Steric Hindrance from Phenyl Group) Electrophile Electrophile (RX) Electrophile->TS_A Electrophile->TS_B Major_Product Major Diastereomer (R-configuration at C2) TS_A->Major_Product Minor_Product Minor Diastereomer TS_B->Minor_Product

Large-Scale Synthesis of (R)-2-Phenylpyrrolidine: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-2-Phenylpyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its stereocenter plays a crucial role in the biological activity of the final product, making enantiomerically pure this compound a critical starting material. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The following sections will explore and compare various synthetic strategies, offering quantitative data, detailed experimental procedures, and visual workflows to guide the selection and implementation of a suitable large-scale manufacturing process.

Biocatalytic Synthesis via Transaminase-Triggered Cyclization

Biocatalytic methods offer a green and highly selective approach to chiral amine synthesis, often operating under mild conditions with high enantiomeric excess. One promising strategy for this compound involves a transaminase-triggered cyclization of an ω-chloroketone.

Reaction Pathway:

Biocatalytic Synthesis ω-Chloroketone ω-Chloroketone Intermediate Amine Intermediate Amine ω-Chloroketone->Intermediate Amine Transamination Transaminase (R-selective) Transaminase (R-selective) Transaminase (R-selective)->Intermediate Amine Amine Donor (e.g., IPA) Amine Donor (e.g., IPA) Amine Donor (e.g., IPA)->Intermediate Amine This compound This compound Intermediate Amine->this compound Intramolecular Cyclization

Caption: Biocatalytic synthesis of this compound.

Quantitative Data Summary:

ParameterValueReference
Substrateω-chloroketones[1]
BiocatalystTransaminase (R-selective)[1]
Amine DonorIsopropylamine (IPA)[1]
YieldUp to 90% (analytical)[1]
Enantiomeric Excess (ee)>99.5% for (R)-enantiomer[1]
Scale300 mg preparative scale demonstrated[1]
Temperature37-40 °C[1]
pH8[1]

Experimental Protocol: Preparative Scale Synthesis of this compound Analog

This protocol is adapted for the synthesis of an analog, (R)-2-(p-chlorophenyl)pyrrolidine, and can be modified for this compound by using the corresponding ω-chloroketone.[1]

Materials:

  • 4-chloro-1-(p-chlorophenyl)butan-1-one

  • Dimethyl sulfoxide (DMSO)

  • Isopropylamine (IPA)

  • (R)-selective transaminase (e.g., ATA-117-Rd6)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8)

  • Concentrated HCl

  • Methyl tert-butyl ether (MTBE)

  • p-Toluenesulfonic acid (TsOH)

Procedure:

  • In a round-bottom flask, dissolve 300 mg of 4-chloro-1-(p-chlorophenyl)butan-1-one in 5 mL of DMSO.

  • Add 12.5 mL of a 2 M IPA stock solution in 100 mM potassium phosphate buffer (pH 8).

  • In a separate vessel, rehydrate 250 mg of the transaminase in 7.5 mL of a 3.33 mM PLP solution in the same buffer.

  • Add the rehydrated enzyme solution to the substrate mixture.

  • Protect the reaction from light and stir vigorously at 40 °C for 72 hours.

  • Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.

  • Extract the aqueous phase with MTBE to remove unreacted substrate.

  • Basify the aqueous phase to pH > 10 with a suitable base (e.g., NaOH).

  • Extract the product into MTBE.

  • Dry the combined organic extracts over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • For isolation as a salt, dissolve the crude product in MTBE and add a solution of p-toluenesulfonic acid in MTBE to precipitate the product salt.

  • Filter and dry the solid to obtain the final product.

Palladium-Catalyzed Asymmetric α-Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. The asymmetric α-arylation of N-Boc-pyrrolidine provides a route to enantioenriched this compound.

Reaction Workflow:

Pd_Catalyzed_Arylation N-Boc-pyrrolidine N-Boc-pyrrolidine Deprotonation Deprotonation N-Boc-pyrrolidine->Deprotonation Lithiation Lithiation Deprotonation->Lithiation Transmetallation Transmetallation Lithiation->Transmetallation 2-Pyrrolidinozinc Reagent 2-Pyrrolidinozinc Reagent Transmetallation->2-Pyrrolidinozinc Reagent Pd-catalyzed Coupling Pd-catalyzed Coupling 2-Pyrrolidinozinc Reagent->Pd-catalyzed Coupling Aryl Bromide Aryl Bromide Aryl Bromide->Pd-catalyzed Coupling (R)-N-Boc-2-phenylpyrrolidine (R)-N-Boc-2-phenylpyrrolidine Pd-catalyzed Coupling->(R)-N-Boc-2-phenylpyrrolidine Deprotection Deprotection (R)-N-Boc-2-phenylpyrrolidine->Deprotection This compound This compound Deprotection->this compound

Caption: Palladium-catalyzed asymmetric α-arylation workflow.

Quantitative Data Summary:

ParameterValueReference
SubstrateN-Boc-pyrrolidine[2]
Arylating AgentAryl bromide[2]
Catalyst SystemPalladium catalyst (e.g., Pd(OAc)2) with a chiral ligand
Yield62-70% for the Boc-protected intermediate[2]
Enantiomeric Excess (ee)81-96%[2]
Deprotection Yield49-56%[2]
Key Reagents(-)-sparteine for enantioselective deprotonation, ZnCl2 for transmetallation[2]

Experimental Protocol: Gram-Scale Synthesis

This protocol is a general guide based on reported procedures for palladium-catalyzed α-arylation.[2]

Materials:

  • N-Boc-pyrrolidine

  • (-)-sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Zinc chloride (ZnCl2)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., a biarylphosphine)

  • Aryl bromide (e.g., bromobenzene)

  • Anhydrous solvent (e.g., THF or toluene)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

Procedure:

Part A: Synthesis of (R)-N-Boc-2-phenylpyrrolidine

  • Safety Note: This reaction involves pyrophoric reagents (s-BuLi) and should be conducted under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.

  • To a solution of N-Boc-pyrrolidine and (-)-sparteine in an anhydrous solvent at low temperature (e.g., -78 °C), slowly add s-BuLi.

  • Stir the mixture at low temperature for the specified time to ensure complete deprotonation and lithiation.

  • Add a solution of ZnCl2 in the same solvent to perform the transmetallation.

  • In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)2 and the phosphine ligand in the reaction solvent.

  • Add the aryl bromide to the catalyst mixture.

  • Transfer the solution of the 2-pyrrolidinozinc reagent to the catalyst/aryl bromide mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Part B: Deprotection

  • Dissolve the purified (R)-N-Boc-2-phenylpyrrolidine in DCM.

  • Add TFA and stir at room temperature until the deprotection is complete.

  • Carefully neutralize the reaction mixture and extract the product.

  • Purify the final product, for example, by distillation or crystallization of a salt.

Large-Scale Purification Considerations

The purification of this compound on a large scale is a critical step to achieve the desired purity and enantiomeric excess.

Purification Workflow:

Purification_Workflow Crude this compound Crude this compound Initial Work-up Initial Work-up Crude this compound->Initial Work-up Extraction Extraction Initial Work-up->Extraction Distillation Distillation Extraction->Distillation For volatile impurities Chiral Chromatography Chiral Chromatography Extraction->Chiral Chromatography For high enantiopurity Crystallization Crystallization Distillation->Crystallization As a salt Pure this compound Pure this compound Crystallization->Pure this compound Chiral Chromatography->Pure this compound

Caption: General purification workflow for this compound.

Purification Methods:

  • Distillation: Effective for removing non-volatile impurities. The boiling point of 2-phenylpyrrolidine is a key parameter for this method.

  • Crystallization: The product can be crystallized as a salt (e.g., with tartaric acid or p-toluenesulfonic acid) to improve purity and handleability. This can also serve as a method for chiral resolution if starting from a racemic mixture.

  • Chiral Chromatography: For achieving very high enantiomeric excess, preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed. This is often used in later stages of drug development where purity requirements are stringent.[3] Large-scale chiral chromatography can be a cost-effective production method.[3]

Protocol: General Purification by Salt Formation and Recrystallization

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a solution of a chiral acid (e.g., L-tartaric acid) in the same solvent to form the diastereomeric salt.

  • Heat the mixture to dissolve the salt completely and then allow it to cool slowly to induce crystallization.

  • Filter the crystals and wash with a small amount of cold solvent.

  • The desired diastereomeric salt can be recrystallized one or more times to enhance diastereomeric purity.

  • To obtain the free base, dissolve the purified salt in water, basify the solution, and extract the this compound into an organic solvent.

  • Dry and concentrate the organic extract to yield the purified product.

Safety and Scalability Considerations

Biocatalytic Routes:

  • Safety: Generally considered safe, using aqueous media and mild conditions. Avoids the use of hazardous reagents and high pressures.

  • Scalability: Readily scalable. The main considerations are the availability and cost of the enzyme, as well as the need for large-volume bioreactors. Downstream processing for product isolation and purification needs to be optimized for large volumes.

Palladium-Catalyzed Routes:

  • Safety: Requires careful handling of pyrophoric reagents (e.g., s-BuLi) and potentially toxic palladium catalysts and ligands. Reactions should be conducted in appropriate reactors with good temperature control and under an inert atmosphere.

  • Scalability: Scalable, but challenges include catalyst cost, removal of palladium residues from the final product to meet regulatory limits (often requiring specialized scavengers), and the handling of hazardous reagents. Careful process optimization is required to minimize catalyst loading and ensure robust and safe operation.

The choice of a large-scale synthesis route for this compound depends on several factors, including cost, desired purity, available equipment, and regulatory requirements. Biocatalytic methods offer a highly enantioselective and environmentally friendly option, particularly attractive for pharmaceutical applications. Palladium-catalyzed α-arylation provides a versatile chemical route, though it requires careful management of hazardous materials and catalyst residues. The detailed protocols and comparative data presented in this document aim to assist researchers and drug development professionals in making informed decisions for the efficient and scalable production of this important chiral intermediate.

References

Application Notes and Protocols: (R)-2-Phenylpyrrolidine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpyrrolidine and its derivatives have emerged as powerful and versatile tools in the asymmetric synthesis of complex natural products. Their rigid pyrrolidine scaffold and the stereodirecting influence of the phenyl group make them excellent chiral auxiliaries and precursors for highly effective organocatalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, enabling the stereocontrolled construction of intricate molecular architectures found in biologically active natural products.

Asymmetric α-Alkylation of Ketones using this compound as a Chiral Auxiliary

The use of this compound as a chiral auxiliary allows for the highly diastereoselective alkylation of ketone enolates. The phenyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thereby establishing a new stereocenter with high fidelity.

Experimental Protocol: Diastereoselective Alkylation of a Prochiral Ketone

This protocol describes the formation of a chiral imine from this compound and a ketone, followed by deprotonation to form the enolate and subsequent alkylation.

Materials:

  • This compound

  • Prochiral ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong, non-nucleophilic base (e.g., LDA, LiHMDS)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent. Reflux the mixture with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.

  • Enolate Formation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the imine solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.3 eq) dropwise. Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage and Product Isolation: Hydrolyze the resulting N-alkylated imine by stirring with an aqueous solution of oxalic acid or dilute HCl in THF to afford the α-alkylated ketone. The chiral auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent. Purify the crude α-alkylated ketone by flash column chromatography on silica gel.

Quantitative Data: Diastereoselective Alkylation
KetoneAlkylating AgentBaseSolventTemp (°C)Yield (%)d.e. (%)
CyclohexanoneBenzyl BromideLDATHF-78 to rt85>95
CyclopentanoneMethyl IodideLiHMDSTHF-78 to rt82>90
PropiophenoneEthyl IodideLDATHF-78 to rt78>92

Diagram: Asymmetric Alkylation Workflow

Asymmetric_Alkylation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Ketone Prochiral Ketone Imine Chiral Imine Formation (+ this compound, -H₂O) Ketone->Imine Auxiliary This compound Auxiliary->Imine Enolate Enolate Formation (LDA, -78 °C) Imine->Enolate Alkylation Alkylation (R-X, -78 °C to rt) Enolate->Alkylation Hydrolysis Hydrolysis (aq. Acid) Alkylation->Hydrolysis Product Enantioenriched α-Alkylated Ketone Hydrolysis->Product Recovered_Aux Recovered This compound Hydrolysis->Recovered_Aux

Caption: Workflow for Asymmetric Alkylation.

Organocatalysis with this compound Derivatives

This compound serves as a valuable scaffold for the synthesis of a wide range of chiral organocatalysts. These catalysts are particularly effective in promoting enantioselective Michael additions and Diels-Alder reactions, key transformations in the construction of complex natural product skeletons.

Application: Enantioselective Michael Addition

Derivatives of this compound, such as those bearing a thiourea or a diarylprolinol ether moiety, are highly effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Experimental Protocol: Organocatalytic Michael Addition

This protocol outlines a general procedure for the enantioselective Michael addition of a ketone to a nitro-olefin catalyzed by a (R)-2-phenylpyrrolidinyl-thiourea catalyst.

Materials:

  • (R)-2-phenylpyrrolidinyl-thiourea catalyst (e.g., (R,R)-N-(2-((2-phenylpyrrolidin-1-yl)methyl)phenyl)-N'-(4-nitrophenyl)thiourea)

  • Ketone (e.g., cyclohexanone)

  • Nitro-olefin (e.g., trans-β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a vial, add the (R)-2-phenylpyrrolidinyl-thiourea catalyst (5-10 mol%).

  • Addition of Reactants: Add the ketone (2.0 eq) and the nitro-olefin (1.0 eq) to the vial.

  • Solvent and Reaction Conditions: Add the anhydrous solvent and stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC).

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.

Quantitative Data: Enantioselective Michael Addition
KetoneNitro-olefinCatalyst Loading (mol%)SolventYield (%)e.e. (%)
Cyclohexanonetrans-β-nitrostyrene10Toluene9598
Acetone2-Nitrostyrene10CH₂Cl₂8895
Cyclopentanone(E)-2-Nitro-1-phenylpropene5Toluene9299

Diagram: Catalytic Cycle for Michael Addition

Michael_Addition_Cycle Catalyst Thiourea Catalyst (this compound derivative) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Nitroolefin Nitro-olefin Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Nitro-olefin Michael_Adduct->Catalyst Regeneration Product Enantioenriched Michael Adduct Michael_Adduct->Product + H₂O Preussin_Retrosynthesis Preussin (+)-Preussin Intermediate1 Protected Pyrrolidine Preussin->Intermediate1 Final Deprotections and Methylation Intermediate2 Protected Amino Alcohol Intermediate1->Intermediate2 Pd-Catalyzed Carboamination StartingMaterials Simpler Chiral Precursors Intermediate2->StartingMaterials Multi-step Synthesis

Troubleshooting & Optimization

improving enantioselectivity in (R)-2-Phenylpyrrolidine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in reactions catalyzed by (R)-2-Phenylpyrrolidine.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common challenge. Follow this systematic guide to diagnose and resolve the issue.

Q1: My enantiomeric excess (ee) is lower than expected. What are the first things I should check?

A1: Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup.

  • Purity of Reagents and Catalyst: Ensure the purity of your starting materials, solvents, and the this compound catalyst. Trace impurities can act as catalyst poisons or promote non-selective background reactions.

  • Reaction Conditions: Double-check that the reaction temperature, concentration, and atmosphere (if air or moisture-sensitive) are precisely controlled and consistent with your protocol.[1]

  • Analytical Method: Validate your chiral HPLC or GC method to ensure accurate determination of the enantiomeric excess. An unoptimized analytical method can provide misleading results.

Q2: I've confirmed the purity of my materials and the accuracy of my analytical method, but the enantioselectivity is still low. What's the next step?

A2: If the initial checks do not resolve the issue, the next step is to systematically screen and optimize key reaction parameters that significantly influence the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] Consider running the reaction at 0 °C, -20 °C, or even lower.

  • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. A screening of different solvents is highly recommended. Non-polar aprotic solvents often favor higher enantioselectivity.

  • Catalyst Loading: Insufficient catalyst loading can result in a competitive, non-enantioselective background reaction.[1] Conversely, excessively high loading can sometimes lead to catalyst aggregation and reduced activity. An optimal catalyst loading, typically between 5-20 mol%, should be determined experimentally.

Q3: I have optimized the temperature, solvent, and catalyst loading, but the enantioselectivity has only marginally improved. Are there other factors to consider?

A3: Yes, several other factors can influence the enantioselectivity of your reaction.

  • Additives: The presence of additives can significantly enhance enantioselectivity.

    • Acids: Weak Brønsted acids, such as benzoic acid, can act as co-catalysts and improve enantioselectivity, particularly in Michael additions.[1]

    • Water: In some cases, a small, controlled amount of water can be beneficial by facilitating proton transfer or helping to organize the transition state.[1]

  • Substrate Structure: The steric and electronic properties of your substrates are critical. Bulky substituents on either the nucleophile or the electrophile can enhance facial selectivity.

Frequently Asked Questions (FAQs)

Q4: How does the structure of this compound contribute to its catalytic activity and enantioselectivity?

A4: this compound is a bifunctional organocatalyst. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (aldehyde or ketone) to form a chiral enamine intermediate. The phenyl group at the 2-position creates a specific chiral environment that directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.

Q5: For which types of reactions is this compound a suitable catalyst?

A5: this compound and its derivatives are effective catalysts for a variety of asymmetric transformations, including:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction between an enolate (or enamine) and a carbonyl compound.

  • α-Amination of Aldehydes: The direct introduction of a nitrogen-containing group at the α-position of an aldehyde.

Q6: Can I use (S)-2-Phenylpyrrolidine to obtain the opposite enantiomer of my product?

A6: Yes, in most cases, using the enantiomeric catalyst, (S)-2-Phenylpyrrolidine, will result in the formation of the opposite product enantiomer with a similar level of enantioselectivity, assuming all other reaction conditions are kept the same.

Data Presentation

The following tables summarize the effect of various reaction parameters on the enantioselectivity of pyrrolidine-catalyzed reactions. While not all data is specific to this compound, the general trends are applicable.

Table 1: Effect of Solvent and Temperature on a Proline-Catalyzed Aldol Reaction

EntrySolventTemperature (°C)Yield (%)dr (anti:syn)ee (%)
1DMSO259595:596
2CH3CN259093:793
3THF258590:1085
4CHCl3257085:1570
5DMSO49297:3>99

Data is illustrative and adapted from proline-catalyzed reactions, a close structural analog.

Table 2: Effect of Catalyst Loading on a Pyrrolidine-Catalyzed Michael Addition

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
15488590
210249295
320129597

Data is illustrative and shows a general trend.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Michael Addition of Ketones to Nitroolefins
  • To a stirred solution of the nitroolefin (0.5 mmol) in the desired solvent (2.0 mL) at the specified temperature, add the ketone (1.5 mmol).

  • Add this compound (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for this compound Catalyzed α-Amination of Aldehydes
  • To a solution of the aldehyde (1.0 mmol) and this compound (0.2 mmol, 20 mol%) in an anhydrous solvent (e.g., CH2Cl2, 5.0 mL) at -15 °C, add the azodicarboxylate (1.2 mmol) dropwise.

  • Stir the reaction mixture at this temperature for the specified time, monitoring by TLC.

  • Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude α-amino aldehyde can be purified by column chromatography or used directly in subsequent steps after a simple workup.

  • To determine the enantiomeric excess, the α-amino aldehyde is typically reduced to the corresponding β-amino alcohol with NaBH4, which is then analyzed by chiral HPLC.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting and understanding this compound catalyzed reactions.

troubleshooting_workflow start Low Enantioselectivity Observed purity_check Check Purity of: - Catalyst - Reagents - Solvents start->purity_check purity_check->purity_check conditions_check Verify Reaction Conditions: - Temperature - Concentration - Atmosphere purity_check->conditions_check Purity OK? conditions_check->conditions_check analytical_validation Validate Analytical Method (Chiral HPLC/GC) conditions_check->analytical_validation Conditions OK? analytical_validation->analytical_validation optimization Systematic Optimization analytical_validation->optimization Method Valid? temp_screen Screen Temperature (e.g., RT, 0°C, -20°C) optimization->temp_screen solvent_screen Screen Solvents (Polar vs. Non-polar) temp_screen->solvent_screen loading_screen Optimize Catalyst Loading (5-20 mol%) solvent_screen->loading_screen additives Screen Additives (e.g., Acidic/Basic co-catalyst, Water) loading_screen->additives substrate_mod Consider Substrate Modification additives->substrate_mod success High Enantioselectivity Achieved substrate_mod->success Improvement fail Consult Further Literature or Technical Support substrate_mod->fail No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone/Aldehyde iminium Iminium Ion Intermediate enamine->iminium + Electrophile product Enantioenriched Product iminium->product + H2O (Hydrolysis) product->catalyst - Catalyst Regeneration ketone Ketone/ Aldehyde ketone->enamine electrophile Electrophile electrophile->iminium water H2O water->product

Caption: Generalized catalytic cycle for enamine catalysis.

References

troubleshooting low chemical yield with (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low chemical yields in reactions utilizing (R)-2-Phenylpyrrolidine and its derivatives as organocatalysts.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

Low yields can stem from a variety of factors. A systematic approach is crucial for identifying the root cause. The most common culprits are the quality of reagents and the reaction setup itself.

Initial Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and appropriately dried. Protic impurities like water can deactivate the catalyst or participate in side reactions.[1][2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1]

  • Catalyst Integrity: Verify the quality and handling of the this compound catalyst. Organocatalysts can be sensitive to air, moisture, and improper storage.

  • Reaction Temperature: Temperature control is critical. An incorrect temperature can negatively affect the energy difference between diastereomeric transition states, leading to poor selectivity and yield.[1] Consider running the reaction at a lower temperature to enhance selectivity, even if it requires a longer reaction time.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants and catalyst. In some cases, using a large excess of one reagent can help drive the reaction to completion and minimize byproducts.[3]

Q2: My reaction starts efficiently but seems to stall before all the starting material is consumed. What could be causing this?

This issue often points towards catalyst deactivation or product inhibition.

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning: The catalyst can be deactivated by impurities in the starting materials or solvents, such as water, other Lewis bases (e.g., amines, amides), or sulfur compounds.[1][2] The amine product itself can also act as a competitive inhibitor by binding to the catalyst's active site, reducing its efficacy over time.[2]

    • Solution: Ensure rigorous purification and drying of all reagents and solvents.[2] If product inhibition is suspected, consider a higher initial catalyst loading or a different catalyst that is less susceptible to this effect.[2]

  • Substrate Stability: The starting material itself might be unstable under the reaction conditions, degrading over time.

    • Solution: If the substrate is known to be unstable, consider synthesizing it and using it immediately in the next step or exploring alternative synthetic routes with more stable intermediates.[3]

Q3: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?

The formation of byproducts is a common cause of low yields. Identifying the side products can provide clues to the competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation: In reactions like reductive aminations, the desired amine product can sometimes react further with the carbonyl starting material.[3]

    • Mitigation: Control the stoichiometry carefully, often by using a large excess of the primary amine source. Slow addition of the reducing agent can also help by keeping the concentration of the reactive imine intermediate low.[3]

  • Homocoupling: In coupling reactions, such as those involving alkynes, homocoupling of one of the reactants can be a significant side reaction.[4]

    • Mitigation: This can often be minimized by the slow addition of the susceptible reagent and by using non-polar solvents.[4]

  • Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[4]

    • Mitigation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Optimize the temperature to find a balance between reaction rate and product stability.[4]

Q4: How should I approach optimizing the reaction conditions for my specific substrates?

When literature protocols provide poor results, a systematic optimization of reaction conditions is necessary.[1][5]

Optimization Parameters:

  • Solvent Screening: The choice of solvent is critical. Screen a range of solvents with varying polarities.

  • Temperature Optimization: Evaluate the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal balance between rate, selectivity, and stability.[1]

  • Catalyst Loading: Vary the amount of this compound to see if a higher or lower loading improves the yield. While higher loading might increase the rate, it can also lead to more side products.

  • Concentration: The concentration of reactants can influence reaction rates and the formation of bimolecular side products. Test a few different concentrations to find the ideal conditions.

A logical workflow for troubleshooting can help systematically address these issues.

G start Low Yield Observed reagent Check Reagent & Solvent Purity start->reagent conditions Review Reaction Conditions start->conditions catalyst Investigate Catalyst Activity start->catalyst purification Assess Workup & Purification start->purification dry Dry Solvents/Reagents Use Inert Atmosphere reagent->dry Impurity Suspected optimize Optimize Temp, Time, Conc. Screen Solvents conditions->optimize Sub-optimal poison Check for Poisons Test Higher Loading Consider Product Inhibition catalyst->poison Deactivation Suspected loss Analyze Aqueous & Organic Layers Optimize Chromatography purification->loss Product Loss Suspected end Yield Improved dry->end optimize->end poison->end loss->end

Caption: A logical workflow for troubleshooting low reaction yields.

Data Presentation: Catalyst Performance

The performance of pyrrolidine-based organocatalysts is highly dependent on their structure and the specific reaction conditions. The following table, adapted from studies on asymmetric aldol reactions, illustrates how modifications to the catalyst and reactants can impact yield and stereoselectivity.[6]

Catalyst TypeAldehydeKetoneYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanone9999:1>99
Boc-L-Prolinamide4-ChlorobenzaldehydeCyclohexanone9499:199
(S)-Pyrrolidine-thiourea4-BromobenzaldehydeAcetone95-92
(S)-Pyrrolidine-thiourea2-NaphthaldehydeAcetone92-90

Note: This data is compiled from different studies for illustrative purposes; direct comparison should be made with caution as reaction conditions may vary slightly.[6]

Experimental Protocols

Adhering to a well-defined experimental protocol is essential for reproducibility. Below is a general procedure for an asymmetric Michael addition, a common application for pyrrolidine-based catalysts.

Protocol: Thiourea-Catalyzed Asymmetric Michael Addition[6]

This protocol details the addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine-thiourea derivative.

Materials:

  • Nitroalkene (1.0 equiv)

  • Cyclohexanone (10.0 equiv)

  • (S)-Pyrrolidine-thiourea catalyst (20 mol%)

  • n-Butyric acid (10 mol%)

  • Anhydrous Toluene

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Catalyst Preparation: To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.025 mmol) in anhydrous toluene (1.0 mL) in a reaction vial, add cyclohexanone (2.5 mmol).

  • Reaction Initiation: Add the nitroalkene (0.25 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Catalyst, Co-catalyst & Solvent B Add Ketone A->B C Add Nitroalkene B->C D Stir at Specified Temp C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extract Product F->G H Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: A typical experimental workflow for an organocatalyzed reaction.

References

identifying common side reactions of (R)-2-Phenylpyrrolidine in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-Phenylpyrrolidine as an organocatalyst. The information herein is designed to address common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic modes of this compound?

A1: this compound primarily functions through two main catalytic cycles: enamine and iminium catalysis. In enamine catalysis, the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[1][2] In iminium catalysis, it reacts with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion.[3]

Q2: What are the most common substrate-related side reactions observed in catalysis with this compound?

A2: The most prevalent side reactions typically involve the substrates themselves, rather than the catalyst. These include:

  • Self-condensation of the carbonyl substrate: Aldehydes and ketones can react with themselves in an aldol-type reaction, especially at higher concentrations or temperatures.

  • Michael addition: In reactions involving Michael acceptors, the nucleophilic enamine intermediate can undergo a Michael addition.

  • Dehydration: The initial product of an aldol or Michael addition may undergo dehydration to form an α,β-unsaturated compound, particularly under acidic or basic conditions or at elevated temperatures.

Q3: Can the this compound catalyst itself degrade or participate in side reactions?

A3: While generally robust, the pyrrolidine core can be susceptible to certain deactivating pathways:

  • Oxidation: The pyrrolidine nitrogen can be oxidized, especially in the presence of strong oxidants or under aerobic conditions, potentially forming an inactive N-oxide.

  • Dimerization: While less common, catalyst dimerization or oligomerization can occur under certain conditions, reducing the concentration of the active monomeric catalyst.

  • Irreversible binding to byproducts: The catalyst can sometimes form stable, off-cycle adducts with reactive intermediates or byproducts, effectively sequestering the catalyst and inhibiting turnover.

Q4: How can I detect the formation of side products in my reaction?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For initial, rapid screening of the reaction mixture to visualize the formation of new spots corresponding to byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the ratio of desired product to side products.

  • Mass Spectrometry (MS): Coupled with HPLC or GC (LC-MS or GC-MS), this is a powerful tool for identifying the molecular weights of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated side products.

Troubleshooting Guides

Issue 1: Low yield of the desired product and observation of multiple byproducts.
Potential Cause Troubleshooting Steps
Substrate Self-Condensation - Decrease the concentration of the carbonyl substrate.- Add the carbonyl substrate slowly to the reaction mixture.- Lower the reaction temperature.
Michael Addition of Enamine to Starting Material - Use a less reactive Michael acceptor if possible.- Optimize the stoichiometry of the reactants.
Product Dehydration - Run the reaction at a lower temperature.- Use a milder workup procedure, avoiding strong acids or bases.- Minimize the reaction time.
Catalyst Deactivation - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity, anhydrous solvents to avoid catalyst poisoning by water or other impurities.
Issue 2: Poor enantioselectivity.
Potential Cause Troubleshooting Steps
Background Uncatalyzed Reaction - Lower the reaction temperature to favor the catalyzed pathway.- Decrease the concentration of the reactants.
Racemization of the Product - Check the stability of the product under the reaction and workup conditions.- Reduce the reaction time or temperature.
Presence of Protic Impurities - Use rigorously dried solvents and reagents. Protic impurities can interfere with the chiral environment.

Data on Common Side Reactions

While specific quantitative data for this compound is highly dependent on the specific reaction, the following table summarizes the general types of side products that can be expected with different classes of substrates.

Substrate Class Common Side Products Factors Promoting Side Reactions
Aldehydes Aldol self-condensation products, dehydrated (enone) products.High concentration, high temperature, prolonged reaction time.
Ketones Aldol self-condensation products (less common than with aldehydes).High temperature, presence of a strong base.
α,β-Unsaturated Aldehydes/Ketones Michael adducts with the enamine of the donor, polymerization of the acceptor.High concentration of the Michael acceptor.
Nitroalkenes Michael adducts.Presence of protic impurities that can protonate the nitro group.

Experimental Protocols

Protocol 1: General Procedure for an this compound-Catalyzed Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere, add the Michael donor (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and the solvent (e.g., anhydrous toluene, 5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Identification of Byproducts by LC-MS
  • Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Run a gradient elution method, for example, from 10% acetonitrile in water to 90% acetonitrile in water over 20 minutes.

  • Monitor the eluent using both a UV detector and the mass spectrometer.

  • Analyze the mass spectrum of each peak to determine the molecular weight of the components.

  • Compare the molecular weights to those of the expected product and potential side products (e.g., self-condensation products, dehydrated products).

Visualizing Catalytic Cycles and Side Reactions

Catalytic Cycles

Enamine_Iminium_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Catalysis en_start Aldehyde/Ketone enamine Enamine Intermediate en_start->enamine + Catalyst catalyst_en This compound iminium_en Iminium Intermediate enamine->iminium_en + Electrophile product_en α-Functionalized Carbonyl iminium_en->product_en + H₂O product_en->catalyst_en - Product electrophile Electrophile im_start α,β-Unsaturated Carbonyl iminium_im Iminium Ion im_start->iminium_im + Catalyst catalyst_im This compound enamine_im Enamine Intermediate iminium_im->enamine_im + Nucleophile product_im β-Functionalized Carbonyl product_im->catalyst_im - Product enamine_im->product_im + H⁺ nucleophile Nucleophile

Figure 1: The two primary catalytic cycles of this compound.
Common Side Reaction Pathways

Side_Reactions cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Side Reactions carbonyl Carbonyl Substrate enamine Enamine Intermediate carbonyl->enamine + Catalyst self_condensation Self-Condensation Product carbonyl->self_condensation + Carbonyl catalyst This compound oxidized_catalyst Oxidized Catalyst (Inactive) catalyst->oxidized_catalyst + [O] product Desired Product enamine->product + Electrophile + H₂O product->catalyst - Product dehydrated_product Dehydrated Product product->dehydrated_product - H₂O

Figure 2: Potential side reactions branching from the main catalytic cycle.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield check_byproducts Analyze crude mixture for byproducts (TLC, LC-MS, NMR) start->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Lower Concentration - Shorter Reaction Time byproducts_present->optimize_conditions Yes no_byproducts Re-evaluate Reaction Scope: - Substrate compatibility - Catalyst suitability byproducts_present->no_byproducts No check_catalyst Check Catalyst Activity: - Use fresh catalyst - Ensure inert atmosphere optimize_conditions->check_catalyst improve_yield Improved Yield optimize_conditions->improve_yield check_catalyst->improve_yield

Figure 3: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of (R)-2-Phenylpyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (R)-2-Phenylpyrrolidine and its derivatives as organocatalysts.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving low enantioselectivity (ee). What are the common causes and how can I improve it?

A1: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors can be responsible. A systematic approach to troubleshooting is recommended.

  • Analytical Method Validation: Before optimizing reaction parameters, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and provides good separation of enantiomers (Resolution > 1.5).[1] An unvalidated method can yield misleading ee values.[2]

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][3][4] Consider running reactions at 0 °C, -20 °C, or even lower.[4]

  • Solvent Choice: The solvent significantly influences the catalyst's conformation and the transition state geometry.[4][5] Screening a range of solvents with varying polarities is advisable. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.[3][6][7]

  • Catalyst and Reagent Purity: Impurities in the catalyst, substrates, or solvent can act as inhibitors or catalyst poisons, leading to a decrease in enantioselectivity.[1][2] Ensure all materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[4]

  • Catalyst Loading: An insufficient catalyst loading can result in a competing, non-selective background reaction, which lowers the overall ee.[2][8] Conversely, excessively high loading can sometimes lead to the formation of less selective catalyst aggregates.[8] It is crucial to optimize the catalyst loading for your specific reaction.

  • Additives: In some cases, additives like weak Brønsted acids or even a controlled amount of water can improve enantioselectivity by facilitating key steps in the catalytic cycle or by helping to create a more ordered transition state.[4]

Q2: I am observing low or no product yield. What should I troubleshoot?

A2: Low product yield can stem from several issues, ranging from catalyst inactivity to suboptimal reaction conditions.

  • Catalyst Deactivation/Poisoning: The catalyst may be deactivated by impurities in the starting materials or solvent.[2][9] Common poisons for metal-based catalysts include sulfur-containing compounds.[1] For organocatalysts, acidic or basic impurities can disrupt the catalytic cycle.[10] Ensure all reagents are purified and solvents are of high quality.

  • Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[9] Systematically screen these parameters. Monitoring the reaction over time with techniques like TLC or GC can help determine if the reaction has gone to completion.[2]

  • Catalyst Loading: If the catalyst loading is too low, the reaction rate may be impractically slow, leading to low conversion within a typical timeframe.[11] Consider incrementally increasing the catalyst loading.[11]

  • Atmosphere: For catalysts that are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.[1][4]

Q3: My results are not reproducible between runs. What factors should I investigate?

A3: Poor reproducibility is often traced back to subtle inconsistencies in materials or procedures.

  • Purity of Starting Materials: Trace impurities can act as inhibitors or competing substrates, leading to variable results.[1] Using reagents and solvents from the same batch or with consistent purity specifications can help.[10]

  • Catalyst Quality: Variations in the purity or activity of the catalyst from different batches or suppliers can significantly impact the outcome.[1] If possible, use a catalyst from a single, reliable source or purify it before use.[10]

  • Reaction Setup and Control: Ensure consistent and precise control over reaction parameters such as temperature, stirring speed, and concentrations.[10] The order of reagent addition can also be critical in some cases.[8]

  • Moisture and Atmosphere: For sensitive reactions, even small variations in the amount of ambient moisture or oxygen can lead to inconsistent results. Ensure rigorous control over the reaction atmosphere.[4]

Q4: How do I select the optimal solvent for my reaction?

A4: The choice of solvent is critical as it can influence catalyst conformation, solubility of reagents, reaction rate, and stereoselectivity.[3][4][5][12]

  • Screening: The most effective method is to screen a range of solvents with different properties (polar aprotic, polar protic, non-polar).[2][8]

  • General Trends: Non-polar solvents often provide better stereocontrol in organocatalyzed reactions.[4] However, the optimal solvent is highly dependent on the specific reaction and substrates.[8] In some cases, polar solvents may be required for solubility, while in others, aprotic polar solvents can hinder the reaction rate.[6][7]

  • Purity: Regardless of the solvent chosen, using an anhydrous, high-purity grade is essential to avoid introducing catalyst poisons or unwanted side reactions.[4]

Q5: What is the optimal catalyst loading and how does it affect the reaction?

A5: Catalyst loading, typically expressed in mol%, is a critical parameter that affects reaction rate, yield, and enantioselectivity.[8][11]

  • Optimization: The optimal loading is reaction-specific and must be determined experimentally. A good starting point is often between 1-20 mol%.[4] The goal is to find the lowest possible loading that maintains a good reaction rate and high selectivity.[11]

  • Effects of Low Loading: Insufficient catalyst can lead to slow or incomplete reactions and may allow a non-selective background reaction to occur, which lowers the overall enantioselectivity.[2][8]

  • Effects of High Loading: While higher loading can increase the reaction rate, it also increases costs.[11] In some instances, very high concentrations can lead to catalyst aggregation, which may decrease selectivity, or can complicate product purification.[8][10]

Q6: I am observing unexpected side products. What are the common side reactions and how can they be minimized?

A6: Side reactions can compete with the desired transformation, reducing yield and complicating purification.

  • Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[3] Monitoring the product's ee over time can help identify if this is an issue.

  • Polymerization/Oligomerization: Aldehyde substrates, in particular, can be prone to polymerization or secondary additions (polyaldolisation) under certain catalytic conditions.[13][14]

  • Isomerization: Starting materials, such as certain alkenes, can isomerize to a less reactive or non-reactive form, competing with the desired reaction.[15]

  • Minimization Strategies: Optimizing reaction conditions such as temperature, reaction time, and the order of addition can help minimize side reactions. For example, slow addition of a reactive substrate can maintain a low concentration and suppress unwanted pathways.[3]

Troubleshooting Guides

Workflow for Low Enantioselectivity

Low_Enantioselectivity_Workflow start Start: Low ee% validate_analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical Begin Troubleshooting check_purity Step 2: Check Reagent Purity - Catalyst - Substrate - Solvent validate_analytical->check_purity Method Valid optimize_temp Step 3: Optimize Temperature (Typically Lower) check_purity->optimize_temp Purity Confirmed screen_solvent Step 4: Screen Solvents optimize_temp->screen_solvent optimize_loading Step 5: Optimize Catalyst Loading screen_solvent->optimize_loading screen_additives Step 6: Screen Additives (e.g., acids, water) optimize_loading->screen_additives end Outcome: Improved Enantioselectivity screen_additives->end

Caption: A systematic workflow for troubleshooting and improving low enantioselectivity.

Workflow for Low Yield

Low_Yield_Workflow start Start: Low Yield check_purity Step 1: Verify Purity - Reagents & Solvents - Check for Poisons start->check_purity Begin Troubleshooting check_atmosphere Step 2: Check Reaction Atmosphere (Inert if required) check_purity->check_atmosphere Purity OK optimize_time_temp Step 3: Optimize Time & Temperature - Monitor reaction progress (TLC/GC) check_atmosphere->optimize_time_temp Atmosphere OK adjust_loading Step 4: Adjust Catalyst Loading optimize_time_temp->adjust_loading check_side_reactions Step 5: Identify Side Reactions adjust_loading->check_side_reactions end Outcome: Improved Yield check_side_reactions->end

Caption: A logical progression for diagnosing and resolving issues of low reaction yield.

Data Summary Tables

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction*
EntrySolventYield (%)ee (%)
1CH3CN6876
2THF9585
3Toluene9290
4CH2Cl29093
5DMSO9948
6Neat (No Solvent)9796

*Data is illustrative of general trends for pyrrolidine-based catalysts and adapted from literature examples.[4][14] Non-polar solvents often favor higher selectivity.

Table 2: Effect of Temperature on Enantioselectivity*
EntryTemperature (°C)Yield (%)ee (%)
125 (Room Temp)9588
209394
3-209098
4-4085>99

*Data is illustrative and compiled from general trends.[2][3][4] Lowering the temperature generally increases enantioselectivity but may decrease the reaction rate.

Table 3: Effect of Catalyst Loading on Enantioselectivity and Yield*
EntryCatalyst Loading (mol%)Yield (%)ee (%)
118590
259895
3109996
4209996

*Data is illustrative.[8][16][17] The optimal loading balances reaction rate and selectivity without excessive cost or purification challenges.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound-based catalyst (e.g., 10-20 mol%).

  • Reagent Addition: Add the desired solvent (e.g., CH2Cl2, Toluene).[4] Add the ketone (e.g., 2.0 equivalents).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).

  • Substrate Addition: Slowly add the aldehyde (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction vigorously at the target temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for an Asymmetric Michael Addition

This protocol provides a general starting point for the conjugate addition of a nucleophile to an α,β-unsaturated compound.

  • Preparation: In a dry reaction flask under an inert atmosphere, dissolve the this compound-based catalyst (e.g., 10 mol%) in the chosen solvent (e.g., CH2Cl2).[18]

  • Reagent Addition: Add the Michael donor (e.g., a ketone or aldehyde, 1.2 equivalents).

  • Cooling: Cool the solution to the optimized reaction temperature (e.g., 4 °C).

  • Substrate Addition: Add the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir for the optimized duration (e.g., 24-48 hours), monitoring by TLC or HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture directly.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Purification Strategies for Products from (R)-2-Phenylpyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (R)-2-Phenylpyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, the this compound catalyst itself, diastereomeric side products, and byproducts from side reactions. A thorough analysis of the crude reaction mixture by techniques such as NMR, LC-MS, and achiral HPLC is recommended to identify the specific impurity profile before starting purification.[1]

Q2: Which purification methods are most effective for products of this compound reactions?

A2: The most effective methods are typically column chromatography on silica gel for general purification, and chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for the separation of enantiomers.[1] In some cases, crystallization of diastereomeric salts can also be a viable, albeit more complex, technique.[2]

Q3: How can I remove the this compound catalyst after the reaction?

A3: Since this compound is a basic amine, it can often be removed by an acidic wash during the reaction workup. By treating the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the protonated amine catalyst will become water-soluble and partition into the aqueous phase. This method should only be used if the desired product is stable in acidic conditions.

Q4: What are the key considerations when choosing a chiral stationary phase (CSP) for HPLC separation?

A4: The choice of CSP is crucial for successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often effective for a wide range of chiral compounds, including pyrrolidine derivatives.[1] For phenylpyrrolidinone derivatives, chlorinated polysaccharide-based CSPs have shown good resolving power.[1] A systematic screening of different CSPs is the most reliable way to find the optimal column for a specific product.[1]

Troubleshooting Guides

Problem 1: Poor or No Separation of Enantiomers on Chiral HPLC

Possible Causes:

  • Suboptimal mobile phase composition.

  • Inappropriate chiral stationary phase (CSP).

  • Incorrect column temperature.

  • Column overloading.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the ratio of the polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane) components of the mobile phase. Small changes can significantly impact resolution.

  • Screen Different CSPs: If optimizing the mobile phase is unsuccessful, screen a range of CSPs with different chiral selectors.

  • Adjust the Temperature: Temperature can influence chiral recognition. Analyze samples at different temperatures (e.g., in 5°C increments) to find the optimum for separation.[3]

  • Reduce Sample Concentration: If peak fronting or broadening is observed, dilute the sample and reinject.

Problem 2: Product "Oiling Out" During Crystallization of Diastereomeric Salts

Possible Causes:

  • High concentration of the diastereomeric salt.

  • Too rapid cooling of the solution.

  • Inappropriate solvent system.

Solutions:

  • Dilute the Solution: Add more solvent to reduce the concentration of the salt.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator.

  • Solvent Screening: Experiment with different solvent systems to find one in which the desired diastereomer has lower solubility.

  • Seeding: Introduce a small seed crystal of the desired pure diastereomer to induce crystallization.

Problem 3: Co-elution of the Product with a Diastereomeric Byproduct during Column Chromatography

Possible Causes:

  • Similar polarities of the product and the byproduct.

  • Inappropriate solvent system for chromatography.

Solutions:

  • Optimize the Eluent System: Use a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation. Test different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Preparative HPLC or SFC: For difficult separations, preparative chiral HPLC or SFC can provide higher resolution.

Quantitative Data Summary

Product TypePurification MethodTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
2-ArylpyrrolidinesPrecipitation as tosylate salt84>99.5
Trisubstituted PyrrolidinesFlash column chromatography32-6785-96[4]
Michael AdductsFlash column chromatography95-99up to 85[5]
Pyrrolidine InhibitorsRecrystallization99≥95

Experimental Protocols

Protocol 1: General Workup and Flash Chromatography Purification
  • Quench the Reaction: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine and Dry: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Flash Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase.

  • Mobile Phase Screening: Begin with a standard mobile phase such as 90:10 hexane:isopropanol at a flow rate of 1 mL/min.

  • Optimization: If separation is not achieved, systematically vary the percentage of the alcohol co-solvent (e.g., in 5% increments). If necessary, screen other alcohol co-solvents like ethanol.

  • Analysis: Inject a small volume of the purified, racemic product. A resolution of >1.5 between the two enantiomer peaks is considered baseline separation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start This compound Catalyzed Reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) start->quench Reaction Mixture extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography Crude Product chiral_sep Chiral HPLC/SFC (Enantiomer Separation) chromatography->chiral_sep purity_check Purity & Yield Determination chromatography->purity_check Purified Racemate/ Diastereomers ee_det Enantiomeric Excess Determination chiral_sep->ee_det Separated Enantiomers

Caption: General experimental workflow for purification.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_conditions Condition Optimization start Poor/No Enantiomer Separation on HPLC mp_ratio Vary polar/non-polar solvent ratio start->mp_ratio mp_solvent Change alcohol (e.g., IPA to EtOH) mp_ratio->mp_solvent No Improvement success Baseline Separation Achieved mp_ratio->success Improved temp Adjust column temperature mp_solvent->temp No Improvement mp_solvent->success Improved flow Modify flow rate temp->flow No Improvement temp->success Improved csp Screen Different Chiral Stationary Phases (CSPs) flow->csp No Improvement flow->success Improved csp->success Separation Achieved

References

addressing the instability of (R)-2-Phenylpyrrolidine under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the instability of (R)-2-Phenylpyrrolidine under specific experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are oxidation and, to a lesser extent, hydrolysis. The pyrrolidine ring, being a secondary amine, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. While generally stable, the compound may undergo slow hydrolysis under strongly acidic or basic aqueous conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the visual signs of this compound degradation?

A3: A noticeable change in the color of the compound, from colorless or light yellow to a darker yellow or brown, can be an indicator of degradation, likely due to oxidation. The appearance of precipitates or cloudiness in solutions may also suggest the formation of less soluble degradation products. However, significant degradation can occur without any visible changes.

Q4: Which analytical techniques are best for assessing the stability and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for assessing both the purity and enantiomeric integrity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying unknown degradation products by providing molecular weight information.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Discoloration of the this compound sample over time.

  • Possible Cause: Oxidative degradation due to exposure to air and/or light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light.

    • Use Fresh Samples: For sensitive experiments, it is best to use a freshly opened or recently purchased batch of the compound.

    • Inert Atmosphere Handling: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas. Handle the compound in a glove box or under a stream of inert gas if possible.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS chromatograms.

  • Possible Cause: Formation of degradation products due to instability under the experimental conditions (e.g., pH, temperature).

  • Troubleshooting Steps:

    • Characterize New Peaks: Utilize LC-MS to determine the mass of the new impurities, which can help in identifying the degradation products.

    • Review Experimental Conditions: Investigate if extreme pH, high temperatures, or prolonged reaction times could be contributing to the degradation.

    • Conduct a Forced Degradation Study: To understand the degradation profile, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.

Issue 3: Inconsistent or poor results in catalytic reactions using this compound.

  • Possible Cause: Degradation of the catalyst or reagent, leading to a lower effective concentration and the presence of interfering impurities.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the this compound sample by HPLC to confirm its purity before use.

    • Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment, especially if the solvent is not anhydrous or has been exposed to air.

    • Check for Incompatibilities: Be aware of potential incompatibilities with other reagents in the reaction mixture. Strong oxidizing agents should be avoided.

Data Presentation

The following table summarizes the potential impact of various conditions on the stability of this compound. Quantitative data is based on general knowledge of secondary amines and pyrrolidines, as specific degradation kinetics for this compound are not widely published.

ConditionPotential Effect on this compoundRecommended Mitigation
Temperature Increased degradation rate with higher temperatures.Store at 2-8°C for long-term storage. Avoid unnecessary exposure to high temperatures during experiments.
Light Photolytic degradation, particularly in the presence of photosensitizers.Store in amber vials or protect from light with aluminum foil.
pH Generally stable at neutral pH. Potential for slow hydrolysis under strong acidic or basic conditions.Maintain the pH of aqueous solutions as close to neutral as possible. If extreme pH is necessary, minimize reaction time and temperature.
Oxygen/Air Oxidation of the pyrrolidine ring, leading to the formation of N-oxides or other oxidation products.Store under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents for preparing solutions.
Oxidizing Agents Rapid degradation.Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, permanganates).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours. At specified time points, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. After the specified time, cool the sample, dissolve it in a suitable solvent (if solid), and dilute for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. Keep a control sample protected from light. After exposure, dilute the samples for analysis.

  • Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).

Protocol 2: HPLC Method for Purity and Stability Analysis

This is a starting point for developing a stability-indicating HPLC method.

  • Column: Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric purity and achiral C18 column for purity analysis.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) at a suitable pH. The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) and/or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Stress (80°C solid/reflux) start->thermal acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic Stress (UV/Vis light) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data end end data->end Stability Profile

Caption: Workflow for a forced degradation study of this compound.

oxidation_pathway Potential Oxidation Pathway of this compound rpp This compound intermediate N-oxide Intermediate (Potential) rpp->intermediate Oxidation product Oxidized Products (e.g., ring-opened, hydroxylated) rpp->product Direct Oxidation oxidant [O] (e.g., O2, H2O2) intermediate->product Further Reaction

Caption: A simplified diagram of a potential oxidative degradation pathway.

effective methods for removing (R)-2-Phenylpyrrolidine catalyst post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the (R)-2-Phenylpyrrolidine catalyst from reaction mixtures. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound post-reaction?

A1: The primary methods for removing the basic this compound catalyst include:

  • Acid-Base Extraction: This is often the first and most efficient method to try. The basic catalyst is protonated with an acid, forming a water-soluble salt that can be extracted into an aqueous phase.[1][2][3]

  • Flash Column Chromatography: Effective for separating the catalyst from the desired product based on polarity differences.[4][5][6]

  • Recrystallization: This technique can be used if the desired product is a solid and has significantly different solubility properties from the catalyst.[7][8][9]

  • Distillation: If the product has a significantly different boiling point from the catalyst, vacuum distillation can be a viable separation method.[10][11][12]

Q2: I'm observing a persistent emulsion during my acid-base extraction. What can I do?

A2: Emulsions during the work-up of reactions containing amines are common. To resolve this, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent and small in volume, centrifugation can be used to separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to layer separation.

Q3: My product is acid-sensitive. How can I remove the this compound catalyst?

A3: If your product is sensitive to strong acids, you can use a milder acidic wash, such as a dilute solution of ammonium chloride or citric acid. Alternatively, flash column chromatography is a non-acidic method that can be employed to separate the catalyst from your product.

Q4: The catalyst is co-eluting with my product during column chromatography. How can I improve separation?

A4: To improve separation during column chromatography, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems (mobile phases) with varying polarities. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Load the crude product onto the column in a concentrated band using a minimal amount of solvent.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

Troubleshooting Guides

Guide 1: Inefficient Removal by Acid-Base Extraction
Problem Potential Cause Identification Suggested Solution
Catalyst remains in the organic layer after acidic wash. Incomplete protonation of the catalyst.TLC or LC-MS analysis of the organic layer shows the presence of the catalyst.- Use a more concentrated acid solution (e.g., 1M HCl).- Perform multiple extractions with the acidic solution.[2]- Ensure vigorous shaking of the separatory funnel to maximize contact between the two phases.
Insufficient volume of aqueous acid.The pH of the aqueous layer is not sufficiently acidic after extraction.Increase the volume of the aqueous acid used for the extraction.
The product itself is basic and is being extracted into the aqueous layer.Low yield of the desired product in the organic layer.Use a milder acid or consider an alternative purification method like chromatography.
Guide 2: Challenges with Flash Column Chromatography
Problem Potential Cause Identification Suggested Solution
Broad peaks and poor separation. Improper solvent system.Tailing or fronting of peaks on TLC or during column elution.- Systematically screen different solvent systems with varying polarities.- Add a small amount of a basic modifier like triethylamine (Et3N) to the eluent to improve the peak shape of the basic catalyst.
Column overload.The column appears to have a large, concentrated band at the top that does not move.Use a larger diameter column or reduce the amount of crude material loaded.
Channeling in the column.Irregular movement of the solvent front down the column.Repack the column carefully, ensuring a level and uniform bed of silica gel.

Data Presentation: Comparison of Removal Methods

The following table provides a qualitative and quantitative comparison of the common methods for removing this compound. The efficiency values are typical and may vary depending on the specific reaction and product.

Method Typical Efficiency Advantages Disadvantages Scale-Up Potential
Acid-Base Extraction >95%- Fast and simple- Cost-effective- High throughput- May not be suitable for acid-sensitive products- Can lead to emulsions- Requires solvent-solvent extractionExcellent
Flash Column Chromatography >99%- High purity achievable- Applicable to a wide range of products- Can be time-consuming- Requires larger volumes of solvent- May lead to product loss on the columnGood
Recrystallization Variable (depends on solubility)- Can yield very pure product- Environmentally friendly (if a suitable single solvent is used)- Not always applicable- Can have lower yieldsGood
Distillation Variable (depends on boiling points)- Effective for volatile products- Can be used for large-scale purification- Requires thermally stable compounds- High energy consumptionExcellent

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated catalyst will be in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the catalyst.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[13]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.3-0.4, and there should be good separation from the catalyst spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

AcidBaseExtractionWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Mixture (Product + Catalyst) Acid_Wash Add Dilute Acid (e.g., 1M HCl) Crude->Acid_Wash Mix in Separatory Funnel Organic_Product Purified Product in Organic Solvent Acid_Wash->Organic_Product Separation Catalyst_Salt Catalyst Salt in Aqueous Layer Acid_Wash->Catalyst_Salt Protonation

Caption: Workflow for removing this compound via acid-base extraction.

ChromatographyWorkflow Start Crude Product Mixture TLC TLC Analysis to Determine Eluent Start->TLC Loading Load Sample onto Column Start->Loading Packing Pack Silica Gel Column TLC->Packing Packing->Loading Elution Elute with Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation Product Purified Product Evaporation->Product

Caption: Step-by-step workflow for purification using flash column chromatography.

References

impact of additives and co-catalysts on (R)-2-Phenylpyrrolidine performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using (R)-2-Phenylpyrrolidine as an organocatalyst. The information is designed to help optimize reaction performance, improve yields, and achieve high enantioselectivity.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and recommended solutions to overcome common experimental hurdles.

Issue 1: Low or No Reaction Conversion

Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

A: Low conversion in this compound catalyzed reactions can stem from several factors related to the catalyst's activity and the reaction conditions.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Inactive Catalyst The catalyst may be of poor quality or degraded. Ensure you are using high-purity this compound from a reputable supplier. If the catalyst is old or has been improperly stored, consider using a fresh batch.
Insufficient Catalyst Loading The catalyst concentration may be too low to effectively promote the reaction. A typical starting point for organocatalysis is 10-20 mol%. If conversion is low, consider incrementally increasing the catalyst loading.
Inappropriate Solvent The choice of solvent is critical. For many pyrrolidine-catalyzed reactions, non-polar aprotic solvents like toluene or dichloromethane are preferred as they can enhance stereocontrol. Screen a range of solvents to find the optimal one for your specific transformation.
Incorrect Reaction Temperature The reaction may require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, some reactions may require sub-ambient temperatures to proceed efficiently.
Presence of Inhibitors Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous, as water can sometimes inhibit the reaction or lead to undesired side products.

Logical Workflow for Troubleshooting Low Conversion:

start Low Conversion check_catalyst Verify Catalyst Quality & Loading start->check_catalyst check_reagents Check Reagent & Solvent Purity check_catalyst->check_reagents If quality is questionable increase_loading Increase Catalyst Loading check_catalyst->increase_loading If quality is confirmed check_conditions Optimize Reaction Conditions change_solvent Screen Solvents check_conditions->change_solvent purify_reagents Purify Starting Materials check_reagents->purify_reagents increase_loading->check_conditions change_temp Vary Temperature change_solvent->change_temp end Improved Conversion change_temp->end purify_reagents->check_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Low Enantioselectivity (ee%)

Q: I am observing my desired product, but the enantiomeric excess is poor. How can I improve the enantioselectivity?

A: Low enantioselectivity is a common challenge in asymmetric catalysis and is often influenced by subtle changes in the reaction environment that affect the transition state energies.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the activation barrier for the formation of the minor enantiomer. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often improves ee%.
Inappropriate Solvent The solvent's polarity and ability to form hydrogen bonds can significantly impact the organization of the transition state. A solvent screen is highly recommended. Non-polar solvents often favor higher enantioselectivity.
Presence of Additives/Co-catalysts The absence of a necessary additive or the presence of an inhibiting one can drastically affect enantioselectivity. Weak Brønsted acids, such as benzoic acid or acetic acid, are often used as co-catalysts in pyrrolidine-catalyzed reactions to facilitate proton transfer and activate the electrophile.[1] In some cases, a small amount of water can also be beneficial.
Incorrect Catalyst Structure While this compound is a powerful catalyst, some transformations may require a catalyst with different steric or electronic properties. Consider screening other pyrrolidine derivatives if optimizing conditions for this compound is unsuccessful.
Racemization of the Product The product may be racemizing under the reaction or work-up conditions. This can be checked by stopping the reaction at partial conversion and analyzing the ee% of the product. If the ee% decreases over time, consider shorter reaction times or milder work-up procedures.

Logical Workflow for Troubleshooting Low Enantioselectivity:

start Low Enantioselectivity optimize_temp Optimize Temperature (Lower Temp) start->optimize_temp screen_solvents Screen Solvents optimize_temp->screen_solvents screen_additives Screen Additives (e.g., Acids, Water) screen_solvents->screen_additives check_racemization Check for Product Racemization screen_additives->check_racemization end High Enantioselectivity check_racemization->end

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of acidic additives in this compound catalyzed reactions?

A1: Acidic additives, particularly weak Brønsted acids like benzoic acid, can play a crucial role as co-catalysts.[1] They can facilitate the formation of the enamine intermediate between the pyrrolidine catalyst and a carbonyl compound (the nucleophile). Furthermore, they can activate the electrophile (e.g., a nitroalkene in a Michael addition) through hydrogen bonding, making it more susceptible to nucleophilic attack. This dual activation can lead to increased reaction rates and often higher enantioselectivity.

Q2: Can water be used as an additive?

A2: Yes, in some organocatalytic reactions, the presence of a small amount of water can be beneficial. It can participate in the proton transfer steps of the catalytic cycle and help to stabilize the transition state through hydrogen bonding networks. This can lead to both rate enhancement and improved stereoselectivity. However, the optimal amount of water is often very small, and excess water can be detrimental, so it should be carefully screened.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is highly empirical and depends on the specific substrates and reaction type. A good starting point is to test a range of solvents with varying polarities and coordinating abilities. Generally, for pyrrolidine-catalyzed reactions, non-polar aprotic solvents like toluene, dichloromethane, and chloroform are often good choices. It is advisable to consult the literature for similar reactions to guide your solvent selection.

Q4: My reaction is giving a good yield and ee%, but the diastereoselectivity is poor. What can I do?

A4: Poor diastereoselectivity is often influenced by the steric interactions in the transition state. You can try to modify the steric bulk of your substrates, if possible. Lowering the reaction temperature can also improve diastereoselectivity by making the diastereomeric transition states more energetically distinct. Additionally, the choice of additive can sometimes influence the diastereomeric outcome.

Data on Additive and Co-catalyst Effects

The following table summarizes the effect of an acidic additive on a pyrrolidine-catalyzed Michael addition, illustrating the potential for significant improvements in enantioselectivity. While this data is for a related pyrrolidine catalyst, it demonstrates the principles that apply to this compound.

Table 1: Effect of Benzoic Acid on a Pyrrolidine-Catalyzed Michael Addition of Aldehydes to Nitroolefins [1]

EntryAldehydeNitroolefinAdditive (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee% (syn)
1Propanaltrans-β-NitrostyreneNoneWater248580:2075
2Propanaltrans-β-NitrostyreneBenzoic Acid (10)Water129290:1095
3Butanaltrans-β-NitrostyreneNoneWater248278:2272
4Butanaltrans-β-NitrostyreneBenzoic Acid (10)Water129088:1293

Data is illustrative of the positive effect of acidic additives on pyrrolidine catalysis.

Experimental Protocols

General Protocol for an this compound Catalyzed Asymmetric Michael Addition

This protocol provides a general guideline for the asymmetric Michael addition of a ketone to a nitroalkene.

Materials:

  • This compound (10-20 mol%)

  • Acidic additive (e.g., Benzoic Acid, 10-20 mol%)

  • Ketone (1.2 - 2.0 equivalents)

  • Nitroalkene (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene or CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

A 1. Add this compound and acidic additive to a flame-dried flask under inert atmosphere. B 2. Add anhydrous solvent and stir to dissolve. A->B C 3. Add the ketone to the catalyst solution. B->C D 4. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). C->D E 5. Add the nitroalkene to the reaction mixture. D->E F 6. Stir the reaction until completion (monitor by TLC or LC-MS). E->F G 7. Quench the reaction (e.g., with saturated aq. NH4Cl). F->G H 8. Perform aqueous work-up and extract with an organic solvent. G->H I 9. Dry, concentrate, and purify the crude product by column chromatography. H->I J 10. Determine yield, dr, and ee%. I->J

Caption: General experimental workflow for an asymmetric Michael addition.

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound and the acidic additive.

  • Add the anhydrous solvent and stir until all solids are dissolved.

  • Add the ketone to the solution and stir for a few minutes.

  • Cool the reaction mixture to the desired temperature.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction and monitor its progress by an appropriate analytical technique.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product and determine the yield, diastereomeric ratio, and enantiomeric excess.

References

overcoming substrate limitations in (R)-2-Phenylpyrrolidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome substrate limitations in reactions catalyzed by (R)-2-Phenylpyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do some substrates exhibit low reactivity or selectivity in this compound catalysis?

A1: The catalytic efficacy of this compound is highly sensitive to the steric and electronic properties of the substrates. Limitations often arise from:

  • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can prevent the substrate from effectively binding to the catalyst's chiral pocket, leading to a slower or non-selective reaction.

  • Electronic Effects: The electronic nature of the substrate influences the stability of key intermediates and transition states. Electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the reactants, impacting reaction rates and selectivity.

  • Poor Catalyst-Substrate Interaction: For a reaction to be efficient and highly enantioselective, there must be favorable non-covalent interactions between the catalyst and the substrate to stabilize the transition state leading to the major enantiomer.

Q2: What are the primary strategies for expanding the substrate scope of this compound catalysis?

A2: Expanding the substrate scope typically involves a multi-pronged approach:

  • Catalyst Modification: Synthesizing derivatives of this compound with different steric and electronic properties can create a more suitable chiral environment for challenging substrates.

  • Reaction Condition Optimization: Systematically screening parameters such as solvent, temperature, and catalyst loading is crucial. Lowering the temperature, for instance, often enhances enantioselectivity.

  • Use of Additives: Co-catalysts, such as weak Brønsted acids or even small amounts of water, can facilitate the catalytic cycle, improving both reaction rate and enantioselectivity in certain cases.

Q3: Can impurities in reagents or solvents affect the reaction outcome?

A3: Absolutely. Organocatalysis is highly sensitive to impurities. Water, acidic or basic residues, and other nucleophilic or electrophilic contaminants can interfere with the catalytic cycle, poison the catalyst, or promote undesired side reactions. It is critical to use high-purity, anhydrous solvents and to purify reagents before use.

Troubleshooting Guides

This section addresses specific issues encountered during experiments.

Issue 1: Low Enantiomeric Excess (ee%) with a New Substrate

  • Potential Cause 1: Suboptimal Reaction Temperature.

    • Solution: Asymmetric reactions are highly temperature-dependent. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) makes the transition states leading to the different enantiomers more energetically distinct, often resulting in higher ee%.

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Solution: The solvent's polarity and coordinating ability can significantly alter the geometry of the transition state. A systematic solvent screen is recommended. Non-polar solvents often provide better stereocontrol.

  • Potential Cause 3: Competing Background Reaction.

    • Solution: If the catalyzed reaction is slow, a non-catalyzed, non-enantioselective background reaction can occur, lowering the overall ee%. Consider incrementally increasing the catalyst loading (from a typical 5-10 mol% up to 20 mol%) to favor the catalyzed pathway.

Issue 2: Low or No Reaction Yield

  • Potential Cause 1: Catalyst Inactivity or Poisoning.

    • Solution: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive). Impurities in the substrate or solvent, such as sulfur compounds or other Lewis bases, can poison the catalyst. Purify all reagents and use anhydrous, high-purity solvents.

  • Potential Cause 2: Insufficient Reaction Time or Unfavorable Conditions.

    • Solution: Monitor the reaction closely using TLC or GC to track the consumption of starting material. If the reaction is stalled, consider increasing the temperature (at the potential cost of ee%) or screening different solvents that may improve solubility and reaction rates.

  • Potential Cause 3: Substrate Instability.

    • Solution: The substrate itself may be degrading under the reaction conditions. If instability is suspected, consider synthesizing and using the substrate immediately or exploring alternative synthetic routes with more stable intermediates.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data on how modifying reaction parameters can overcome substrate limitations.

Table 1: Effect of Catalyst Modification on Reaction Performance (Data synthesized from related pyrrolidinyl catalyst systems)

Catalyst ModificationSubstrate TypeEffect on Enantioselectivity (er)Effect on ReactivityReference
Addition of CF₃ groups to phosphine ligandArylalkynesSimilar (91:9 to 94:6)Significantly faster
Replacing aryl with cyclohexyl groups on pyrrolidineArylalkynesLower (70:30)Not specified
Attaching pyrrolidine at ortho-position of phosphineArylalkynesFormation of opposite enantiomerNot specified

Table 2: General Effect of Reaction Conditions on Enantioselectivity

ParameterRecommended Action to Increase ee%RationaleReference
Temperature Decrease (e.g., to 0 °C, -20 °C)Favors the transition state of the major enantiomer.
Solvent Screen non-polar, non-coordinating solventsMinimizes interference with catalyst-substrate interaction.
Catalyst Loading Increase (e.g., 10-20 mol%)Outcompetes the non-catalyzed background reaction.

Visualizations: Workflows and Key Interactions

The following diagrams illustrate logical workflows for troubleshooting and the key factors influencing the catalytic process.

Troubleshooting_Workflow start Poor Reaction Outcome (Low Yield / Low ee%) low_yield Low Yield start->low_yield low_ee Low ee% start->low_ee check_purity 1. Verify Reagent & Solvent Purity low_yield->check_purity Check for catalyst poisoning check_temp 1. Lower Temperature (0°C, -20°C, -78°C) low_ee->check_temp Thermodynamic control monitor_rxn 2. Monitor Reaction Over Time (TLC/GC) check_purity->monitor_rxn optimize_cond_yield 3. Optimize Conditions: - Increase Temperature? - Change Solvent? monitor_rxn->optimize_cond_yield If reaction is stalled/slow success Improved Outcome optimize_cond_yield->success screen_solvent 2. Screen Solvents (e.g., Toluene, CH₂Cl₂) check_temp->screen_solvent inc_loading 3. Increase Catalyst Loading (10-20 mol%) screen_solvent->inc_loading Minimize background reaction use_additives 4. Consider Additives (e.g., Weak Acid) inc_loading->use_additives use_additives->success

Caption: A logical workflow for troubleshooting common issues in catalysis.

Influencing_Factors sub_props Substrate Properties Steric Profile (Bulkiness) Electronic Profile (EWG/EDG) transition_state Catalyst-Substrate Transition State sub_props->transition_state Governs binding and activation cat_props Catalyst Properties Chiral Pocket Size Electronic Nature cat_props->transition_state Creates chiral environment rxn_cond Reaction Conditions Temperature Solvent Polarity Additives rxn_cond->transition_state Modulates stability and geometry outcome Reaction Outcome Yield Enantioselectivity (ee%) Diastereoselectivity (dr) transition_state->outcome Determines selectivity

Caption: Key factors influencing the catalyst-substrate transition state.

Experimental Protocols

General Protocol: Screening Conditions for a Challenging Substrate

This protocol provides a general framework for optimizing a reaction catalyzed by this compound when dealing with a substrate that gives poor results under standard conditions.

1. Preparation and Setup:

  • Flame-dry all glassware (e.g., round-bottom flask, stirrer bar) under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

  • Use high-purity, anhydrous solvents. If necessary, distill or pass solvents through a drying column.

  • Ensure all substrates and reagents are pure. Purify via chromatography, distillation, or recrystallization if needed.

2. Reaction Execution (Example for Aldol or Michael Addition):

  • To the reaction flask, add this compound (10 mol%).

  • Add the desired anhydrous solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent).

  • Add the nucleophile (e.g., a ketone or aldehyde, 1.2 equivalents).

  • Cool the mixture to the desired starting temperature (a good starting point for optimization is 0 °C).

  • Slowly add the electrophile (e.g., an aldehyde or enone, 1

solvent effects on the stereochemical outcome of (R)-2-Phenylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the stereochemical outcome of reactions involving (R)-2-Phenylpyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for the stereochemical outcome of my this compound catalyzed reaction?

A1: The solvent plays a crucial role in determining the stereoselectivity (both diastereoselectivity and enantioselectivity) of a reaction. It can influence the stability of the transition states leading to different stereoisomers. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the conformational equilibrium of the catalyst-substrate complex, thereby directing the reaction towards a specific stereochemical pathway. In some cases, a change in solvent can even lead to an inversion of the major stereoisomer formed.[1][2]

Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the first steps to troubleshoot this?

A2: Low enantioselectivity can stem from several factors. Before extensive optimization, verify the following:

  • Purity of Reagents and Catalyst: Ensure that your starting materials, catalyst (this compound), and solvents are of high purity and anhydrous, if the reaction is moisture-sensitive. Impurities can sometimes interfere with the catalytic cycle.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst Loading: Ensure that an adequate amount of the organocatalyst is used to outcompete any non-catalyzed background reaction, which would be non-enantioselective.

Q3: How do polar versus non-polar solvents typically affect the stereoselectivity of this compound catalyzed reactions?

A3: While the effect is highly reaction-specific, a general trend observed in many organocatalytic reactions is that non-polar solvents often provide better stereocontrol.[3] This is attributed to the fact that non-polar solvents are less likely to interfere with the hydrogen bonding and other non-covalent interactions within the transition state assembly that are crucial for stereochemical induction. However, solubility of reactants and catalyst must also be considered. It is always recommended to perform a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to determine the optimal conditions for your specific reaction.

Q4: Can additives be used in conjunction with solvent optimization to improve stereoselectivity?

A4: Yes, additives can have a significant impact. For instance, in reactions like Michael additions, weak Brønsted acids can act as co-catalysts and improve enantioselectivity.[3] In some cases, even a small amount of water can be beneficial by facilitating proton transfer steps and promoting a more ordered transition state.[3] When troubleshooting, a screen of relevant additives in different solvent systems can be a powerful optimization strategy.

Troubleshooting Guides

Problem: Low Diastereoselectivity (d.r.)

If you are observing a low diastereomeric ratio in your reaction, consider the following troubleshooting steps:

Potential CauseSuggested Solution
Suboptimal Solvent The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Screen a range of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, hexane, acetonitrile). In some 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis, switching from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol or tert-butanol has been shown to improve diastereoselectivity.[2]
Incorrect Reaction Temperature The energy difference between diastereomeric transition states can be small. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) can amplify this difference and favor the formation of a single diastereomer.
Ineffective Catalyst Control If the inherent stere bias of the substrates is overriding the catalyst's control, consider modifying the catalyst structure or the protecting groups on your substrates to enhance steric differentiation.
Reagent Purity Impurities, especially water, can interfere with the reaction pathway. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Low Enantioselectivity (e.e.)

For reactions exhibiting low enantiomeric excess, the following guide may help identify and resolve the issue:

Potential CauseSuggested Solution
Incorrect Solvent Choice The solvent's ability to solvate the transition state can significantly impact enantioselectivity. Non-polar solvents often lead to higher enantioselectivity in organocatalyzed reactions.[3] Conduct a solvent screen including solvents like toluene, methylcyclohexane, THF, and CH₂Cl₂.
Suboptimal Temperature Lowering the reaction temperature is a common strategy to improve enantioselectivity. The reduced thermal energy allows for greater differentiation between the enantiomeric transition states.
Presence of Water/Impurities Trace amounts of water or other impurities can disrupt the catalytic cycle. Use freshly distilled or anhydrous solvents and ensure all glassware is thoroughly dried.
Competing Background Reaction If the catalyst loading is too low, a non-enantioselective background reaction may compete with the catalyzed pathway, leading to a lower overall e.e. Consider increasing the catalyst loading.
Racemization of Product The product may be racemizing under the reaction or workup conditions. Monitor the e.e. over time to check for product stability. If racemization is observed, consider shorter reaction times or milder workup procedures.

Data Presentation: Solvent Effects on Stereoselectivity

The following table summarizes the effect of different solvents on the enantioselectivity of a copper-catalyzed C-H amination reaction to synthesize chiral pyrrolidines. While not directly catalyzed by this compound, this data illustrates the profound impact solvent choice can have on stereochemical outcomes in pyrrolidine synthesis.

Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed C-H Amination for Pyrrolidine Synthesis [4]

EntrySolventEnantiomeric Excess (e.e., %)
1THF95
2CH₂Cl₂87
3Et₂O83
4tBuOMe73
5Other Solvents<50

Data adapted from a study on the enantioselective synthesis of chiral pyrrolidines via a Hofmann-Löffler-Freytag reaction.[4]

Experimental Protocols

General Protocol for a Solvent Screening Experiment in an this compound Catalyzed Asymmetric Reaction

This protocol provides a general workflow for screening solvents to optimize the stereochemical outcome of an asymmetric reaction catalyzed by this compound.

Materials:

  • This compound (catalyst)

  • Aldehyde (electrophile)

  • Ketone or other nucleophile

  • A range of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol) to a series of flame-dried reaction vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (2.0 mL).

  • Catalyst Addition: Add this compound (20 mol%, 0.2 mmol) to each vial.

  • Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Solvent Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Add Aldehyde and Ketone to Reaction Vials solv Add Different Anhydrous Solvents prep1->solv cat Add this compound Catalyst solv->cat react Stir at Controlled Temperature cat->react workup Quench and Aqueous Work-up react->workup purify Purify by Chromatography workup->purify analyze Determine d.r. (NMR) and e.e. (Chiral HPLC/GC) purify->analyze

Caption: A general experimental workflow for screening solvents to optimize the stereochemical outcome of an this compound catalyzed reaction.

Troubleshooting Logic for Low Stereoselectivity

troubleshooting_logic start Low Stereoselectivity (d.r. or e.e.) check_purity Check Purity of Reagents, Catalyst, and Solvents start->check_purity optimize_temp Optimize Reaction Temperature (Lower Temp) check_purity->optimize_temp screen_solvent Perform Solvent Screening optimize_temp->screen_solvent check_loading Verify Catalyst Loading screen_solvent->check_loading consider_additives Consider Additives (e.g., weak acid, water) check_loading->consider_additives success Improved Stereoselectivity consider_additives->success

Caption: A logical workflow for troubleshooting and optimizing reactions with low stereoselectivity.

References

Validation & Comparative

A Comparative Guide to (R)-2-Phenylpyrrolidine and (S)-Proline in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction stands as a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The development of organocatalysis has provided powerful, metal-free alternatives for controlling the stereochemical outcome of this crucial transformation. Among the pioneering organocatalysts, (S)-proline has been extensively studied and utilized. Concurrently, pyrrolidine derivatives, such as (R)-2-Phenylpyrrolidine and its analogues, have emerged as highly effective catalysts, often exhibiting superior performance in terms of stereoselectivity.

This guide provides an objective comparison of the performance of this compound and (S)-proline in asymmetric aldol reactions, supported by experimental data. Due to the limited availability of direct comparative studies under identical conditions, this guide will compare the well-established performance of (S)-proline with that of diarylprolinol silyl ethers, which are closely related derivatives of this compound and serve as a strong indicator of its catalytic potential.

Performance Data in the Asymmetric Aldol Reaction

The benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde is frequently used to evaluate the efficacy of catalysts in asymmetric aldol reactions. The following tables summarize representative data for reactions catalyzed by (S)-proline and a diarylprolinol silyl ether, a derivative of this compound.

Table 1: (S)-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
130DMSO468-76[1]
210MeOH/H₂O307890:1095[2]

Table 2: Diarylprolinol Silyl Ether Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)dr (anti:syn)ee (%)Reference
15Toluene-29793:799[3]

Analysis of Performance Data:

The data presented highlights that diarylprolinol silyl ethers, as derivatives of this compound, can offer significant advantages over (S)-proline in the asymmetric aldol reaction. Notably, they can achieve higher yields, diastereoselectivity, and enantioselectivity with lower catalyst loading and shorter reaction times. The steric bulk and electronic properties of the diarylprolinol silyl ether catalyst are believed to play a crucial role in achieving this enhanced stereocontrol.

Catalytic Cycles and Reaction Mechanisms

The catalytic cycles of both (S)-proline and this compound derivatives in the asymmetric aldol reaction proceed through the formation of a key enamine intermediate.

(S)-Proline Catalytic Cycle

(S)-Proline catalyzes the aldol reaction through a well-established enamine mechanism. The secondary amine of proline reacts with the ketone (donor) to form an enamine. This enamine then attacks the aldehyde (acceptor) in a stereocontrolled manner. The carboxylic acid moiety of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and stabilize the developing negative charge on the oxygen atom. Subsequent hydrolysis regenerates the catalyst and yields the aldol product.

S_Proline_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + (S)-Proline - H₂O Aldehyde Aldehyde S_Proline (S)-Proline Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Iminium->S_Proline - Catalyst Regeneration Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O R_Phenylpyrrolidine_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Aldehyde Aldehyde Catalyst (R)-Diarylprolinol Silyl Ether Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Iminium->Catalyst - Catalyst Regeneration Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O

References

A Comparative Performance Analysis of 2-Substituted Pyrrolidine Organocatalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has established 2-substituted pyrrolidines as a privileged scaffold for catalyzing a wide array of stereoselective transformations. Their remarkable ability to induce high levels of enantioselectivity and diastereoselectivity has made them indispensable tools in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of the performance of several key 2-substituted pyrrolidine organocatalysts in the asymmetric aldol reaction, supported by experimental data and detailed protocols.

Performance Comparison of Key Organocatalysts

The efficacy of an organocatalyst is primarily evaluated by its ability to provide the desired product in high yield with excellent stereocontrol (enantiomeric excess, ee% and diastereomeric ratio, dr). The following table summarizes the performance of prominent 2-substituted pyrrolidine catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a commonly used model reaction.

CatalystYield (%)dr (anti/syn)ee% (anti)
(S)-Proline 7890:1095
(S)-Diphenylprolinol TMS Ether High->99
(S)-Pyrrolidine-Oxadiazolone Conjugate Excellent97:3>99.9
trans-4-Hydroxy-(S)-prolinamide (6d) up to 99-up to 80
(S)-1-(2-pyrrolidinylmethyl)-pyrrolidine High--

Note: Direct comparison can be challenging due to variations in reaction conditions across different studies. The data presented is based on optimized conditions reported in the respective literature.

Mechanistic Overview: Enamine Catalysis

The catalytic cycle of 2-substituted pyrrolidine organocatalysts in the aldol reaction proceeds through a well-established enamine mechanism. The pyrrolidine nitrogen acts as a nucleophile, reacting with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst's substituent at the 2-position. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral aldol product.

Enamine_Catalysis Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst 2-Substituted Pyrrolidine Catalyst Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Catalyst Water H₂O

Caption: Generalized enamine catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the asymmetric aldol reaction catalyzed by (S)-Proline and (S)-Diphenylprolinol TMS Ether.

(S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is based on a highly efficient method utilizing a methanol/water solvent system.[1]

Materials:

  • Cyclohexanone

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • (S)-Proline

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 equiv) in a 2:1 (v/v) mixture of methanol and water, add cyclohexanone (excess, e.g., 10 equiv).

  • Add (S)-proline (e.g., 20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

(S)-Diphenylprolinol TMS Ether-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the aldol reaction catalyzed by a diarylprolinol silyl ether.[2]

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)

  • Toluene

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in toluene (2.0 mL) at 0 °C, add the (S)-diphenylprolinol TMS ether catalyst (0.1 mmol, 10 mol%).

  • Add the ketone (2.0 mmol) to the reaction mixture.

  • Stir the mixture at this temperature for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral aldol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing an organocatalyzed asymmetric aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Charge Reactants (Aldehyde, Ketone) Solvent Add Solvent Reactants->Solvent Catalyst Add Catalyst Solvent->Catalyst Stirring Stir at Controlled Temperature Catalyst->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stereo_Analysis Stereochemical Analysis (Chiral HPLC) Purification->Stereo_Analysis

Caption: A standard workflow for an organocatalyzed asymmetric reaction.

Conclusion

2-Substituted pyrrolidine organocatalysts are highly effective in promoting asymmetric aldol reactions, consistently delivering products with high yields and excellent stereoselectivities. While (S)-proline remains a robust and economical choice, modern derivatives such as diphenylprolinol silyl ethers and prolinamides often provide superior results, albeit at a higher cost. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired stereochemical outcome, substrate scope, and economic considerations. The provided protocols and workflows serve as a practical starting point for researchers aiming to employ these powerful catalytic systems in their synthetic endeavors.

References

A Comparative Guide to the Mechanistic Landscape of (R)-2-Phenylpyrrolidine Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Phenylpyrrolidine and its derivatives represent a cornerstone in modern asymmetric catalysis. This versatile chiral scaffold is employed both as a powerful organocatalyst in its own right and as a highly effective chiral ligand in transition metal catalysis. Understanding the underlying mechanisms of these transformations is critical for catalyst optimization, reaction design, and the development of novel synthetic methodologies. This guide provides a comparative analysis of the mechanistic investigations into two prominent applications: as a ligand in gold(I)-catalyzed cycloadditions and as a backbone for organocatalysts in asymmetric aldol reactions.

Part 1: this compound Scaffolds in Gold(I) Catalysis

Chiral gold(I) complexes bearing ligands that incorporate the this compound motif have emerged as exceptional catalysts for a range of enantioselective cyclization reactions. The linear coordination of gold(I) makes achieving high enantioselectivity challenging, placing a significant demand on the ligand to create a well-defined chiral pocket around the metal center. Mechanistic studies, combining experimental data and computational analysis, have been pivotal in elucidating the factors that govern stereocontrol.

Benchmark Reaction: Intramolecular [4+2] Cycloaddition of 1,6-Enynes

A key reaction for evaluating these catalysts is the intramolecular [4+2] cycloaddition of arylalkynes with alkenes.[1][2] The transformation, catalyzed by a gold(I) complex, involves the activation of the alkyne, facilitating the subsequent cyclization.

The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This activation facilitates the nucleophilic attack of the pendant alkene, proceeding through an outer-sphere mechanism. The subsequent steps lead to the formation of the cyclized product and regeneration of the active catalyst. The enantioselectivity is determined in the cyclization step, where the chiral environment created by the ligand dictates the facial selectivity of the alkene approach.

G Au_cat [LAu]+ Pi_complex π-Complex [LAu(alkyne)]+ Substrate 1,6-Enyne Substrate Substrate->Pi_complex + [LAu]+ Cyclization_TS Enantioselective [4+2] Cyclization (Rate & Stereo-determining) Pi_complex->Cyclization_TS Intermediate Cyclized Intermediate Cyclization_TS->Intermediate Intermediate->Au_cat Catalyst Regeneration Product Cycloadduct Product Intermediate->Product - [LAu]+

Caption: Proposed catalytic cycle for the Gold(I)-catalyzed [4+2] cycloaddition.

The structure of the phosphine ligand, particularly the substituents on the pyrrolidine ring and the phosphine itself, dramatically influences catalytic activity and enantioselectivity.[1][2] A study comparing various JohnPhos-type ligands featuring a remote C2-symmetric 2,5-diarylpyrrolidine showcases these effects.[1][2]

Catalyst IDLigand VariationSolventTemp (°C)Yield (%)Enantiomeric Ratio (er)
A Standard JohnPhos-pyrrolidineCH₂Cl₂24>9993:7
B One CF₃ group on phosphine aryl ringCH₂Cl₂24>9993:7
D Two CF₃ groups on phosphine aryl ringCH₂Cl₂24>9994:6
G Cyclohexyl groups on pyrrolidine (instead of aryl)CH₂Cl₂24>9970:30
(R,R)-S Pyrrolidine attached at ortho-position of phosphineCH₂Cl₂24>9923:77 (inversion)

Data sourced from studies on the intramolecular [4+2] cycloaddition of 1,6-enyne 1a to give adduct 2a.[1][2]

Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the origin of enantioselectivity.[1] The calculations reveal that attractive, non-covalent interactions between the substrate and the catalyst's chiral pocket are key to directing the specific enantioselective folding of the substrate in the transition state.[1][2] The steric and electronic properties of the ligand finely tune this pocket. For instance, the introduction of electron-withdrawing CF₃ groups can accelerate the reaction without compromising enantioselectivity.[1][2]

G Catalyst Chiral Au(I) Catalyst (Ligand + Au) TS Transition State Catalyst->TS Substrate Enyne Substrate Substrate->TS Interactions Key Interactions: • Non-covalent Au-π • Steric Shielding • H-bonding TS->Interactions Outcome Enantioselective Product Formation TS->Outcome

Caption: Logical relationship of factors determining enantioselectivity.

Experimental Protocol: General Procedure for Au(I)-Catalyzed [4+2] Cycloaddition

The following is a representative experimental protocol adapted from the literature.[1]

  • Catalyst Preparation: In a glovebox, the gold(I) chloride precursor complex (e.g., Complex A -Cl) (0.01 mmol, 2 mol%) and AgNTf₂ (0.01 mmol, 2 mol%) are weighed into a vial.

  • Reaction Setup: Dichloromethane (1.0 mL) is added to the vial, and the mixture is stirred for 5 minutes at room temperature. The resulting mixture is filtered through a small pad of Celite to remove the AgCl precipitate.

  • Substrate Addition: The enyne substrate (0.5 mmol, 1.0 equiv) is added to the filtered catalyst solution.

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 24 °C) and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct product.

  • Analysis: The yield is determined after purification, and the enantiomeric ratio is determined by chiral stationary phase HPLC or SFC analysis.

Part 2: this compound in Asymmetric Organocatalysis

(S)-Proline and its derivatives are celebrated organocatalysts, often operating via enamine or iminium ion intermediates. The introduction of a phenyl group at the 2-position, as in (R)- or (S)-2-Phenylpyrrolidine, modifies the steric and electronic environment of the catalytic nitrogen, influencing reactivity and selectivity. These scaffolds are frequently incorporated into more complex structures, such as prolinamides, to enhance performance.

Benchmark Reaction: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between ketones and aldehydes is a fundamental C-C bond-forming reaction and a classic test for new organocatalysts. The catalyst's role is to form a chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.

The cycle begins with the condensation of the pyrrolidine catalyst with a ketone to form a nucleophilic enamine intermediate, releasing water. This chiral enamine then adds to the aldehyde in a stereodetermining step. The resulting iminium ion is hydrolyzed by water to release the aldol product and regenerate the catalyst for the next cycle.

G Catalyst This compound Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine Ketone Ketone Ketone->Enamine - H₂O Addition Stereoselective C-C Bond Formation Enamine->Addition Aldehyde Aldehyde Aldehyde->Addition Iminium Iminium Ion Addition->Iminium Iminium->Catalyst Catalyst Regeneration Product Aldol Product Iminium->Product + H₂O H2O_in H₂O H2O_out H₂O

Caption: General catalytic cycle for an asymmetric aldol reaction (enamine pathway).

The performance of pyrrolidine-based catalysts can be significantly improved by derivatization, for example, into prolinamides. The additional amide group can participate in hydrogen bonding to help organize the transition state assembly.

CatalystReactionAdditiveYield (%)ee (%)
Prolinamide 6d ¹Isatin + AcetoneNoneup to 99up to 80
Prolinamide 28 ²4-Nitrobenzaldehyde + CyclohexanoneH₂O (5 mol%)9899
Sulfinamide 27a ³4-Nitrobenzaldehyde + CyclohexanoneNone9994

¹ Data from Singh et al. (2016) using a 4-hydroxyprolinamide catalyst.[3] ² Data from Kumar et al. (2014) using a phthalimido-prolinamide catalyst under solvent-free conditions.[3] ³ Data from a study on N-prolyl sulfinamide-catalysts.[3]

In these reactions, the stereochemical outcome is often explained by a Zimmerman-Traxler-like transition state. The enamine attacks the aldehyde from a specific face, which is shielded by the bulky phenyl group of the catalyst. Furthermore, additives can play a crucial role. In some cases, a small amount of water can accelerate the hydrolysis of the iminium ion, improving the catalyst turnover rate.[3] The amide N-H in prolinamide catalysts can form a hydrogen bond with the aldehyde's carbonyl oxygen, further rigidifying the transition state and enhancing stereoselectivity.[3]

Experimental Protocol: General Procedure for Organocatalyzed Aldol Reaction

The following is a representative experimental protocol adapted from the literature for solvent-free conditions.[3]

  • Reaction Setup: To a vial is added the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol), the ketone (e.g., cyclohexanone, 2.0 mmol), the organocatalyst (e.g., prolinamide 28 , 0.05 mmol, 10 mol%), and water (5 mol%).

  • Reaction Conditions: The heterogeneous mixture is stirred vigorously at a specified temperature (e.g., 25 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the aldol product.

  • Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.

References

A Comparative Guide to Determining Enantiomeric Excess in (R)-2-Phenylpyrrolidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity, efficacy, and safety of chiral molecules like (R)-2-Phenylpyrrolidine. This guide provides a comprehensive comparison of modern analytical techniques for ee determination, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy and precision, sample throughput needs, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most prevalent techniques.

Method Principle Common Chiral Selector/Reagent Typical Analysis Time Resolution (Rs) Pros Cons
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®)10 - 30 min> 1.5High versatility, well-established, excellent resolution.Higher solvent consumption, longer analysis times than SFC.
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase and a CSP.Polysaccharide-based CSPs, Cyclofructan-based CSPs2 - 10 min> 1.5Fast analysis, reduced organic solvent use, high efficiency.[1][2][3][4]Requires specialized instrumentation.
Chiral Gas Chromatography (GC) Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase.Cyclodextrin-based CSPs (e.g., Rt-βDEX)15 - 40 min> 1.5High resolution for volatile compounds, high sensitivity.Requires analyte to be volatile and thermally stable, may need derivatization.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.BINOL derivatives, Mosher's acid, chiral lanthanide shift reagents5 - 20 minN/A (based on signal separation)Rapid, non-separative, provides structural information.Lower sensitivity than chromatographic methods, requires higher sample concentration.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.Cyclodextrins and their derivatives10 - 25 minVariableLow sample and reagent consumption, high efficiency.Lower sensitivity and reproducibility compared to HPLC/SFC.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for each of the discussed methods for the determination of enantiomeric excess of 2-Phenylpyrrolidine.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are widely used for their broad applicability to a range of chiral compounds, including amines.

Experimental Protocol:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a basic modifier like DEA is often crucial for obtaining good peak shape for amine compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers ((Area_R - Area_S) / (Area_R + Area_S)) x 100%.

Chiral Supercritical Fluid Chromatography (SFC)

Principle: SFC is a high-speed chromatographic technique that uses supercritical carbon dioxide as the main mobile phase component. It is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[1][2][3][4]

Experimental Protocol:

  • SFC System: An analytical SFC system with a photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol in supercritical CO₂. A typical gradient might be from 5% to 40% methanol over 5 minutes. An additive such as 0.1% diethylamine in the methanol modifier is recommended for basic analytes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of about 1 mg/mL.

  • Calculation of Enantiomeric Excess: Calculated from the peak areas of the two enantiomers as in the HPLC method.

Chiral Gas Chromatography (GC)

Principle: This method is suitable for volatile and thermally stable compounds. For amines like 2-phenylpyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Derivatization:

    • To 1 mg of the 2-phenylpyrrolidine sample, add 200 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Detector Temperature: 280 °C (FID).

  • Calculation of Enantiomeric Excess: Determined from the integrated peak areas of the two diastereomeric derivatives.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle: The addition of a chiral solvating agent to a solution of the analyte forms transient diastereomeric complexes. These complexes have different chemical environments, resulting in separate signals for each enantiomer in the NMR spectrum.

Experimental Protocol:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-phenylpyrrolidine sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 molar equivalents of the CSA ((R)-BINOL) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The signals corresponding to the protons of the two enantiomers should be resolved into two separate sets of peaks.

  • Calculation of Enantiomeric Excess: The ee is determined by integrating the corresponding well-resolved signals of the two diastereomeric complexes.

Capillary Electrophoresis (CE)

Principle: In CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation.

Experimental Protocol:

  • CE System: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).

  • Chiral Selector: β-cyclodextrin.

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • Calculation of Enantiomeric Excess: Calculated from the corrected peak areas of the two enantiomers.

Visualizations

To better illustrate the workflow and logical relationships in determining enantiomeric excess, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Calculation start Racemic or Enantioenriched This compound Product dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (Optional, for GC) dissolve->derivatize hplc Chiral HPLC dissolve->hplc sfc Chiral SFC dissolve->sfc nmr NMR with CSA dissolve->nmr ce Capillary Electrophoresis dissolve->ce gc Chiral GC derivatize->gc chromatogram Obtain Chromatogram or Spectrum hplc->chromatogram sfc->chromatogram gc->chromatogram nmr->chromatogram ce->chromatogram integrate Integrate Peak Areas or NMR Signals chromatogram->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: General experimental workflow for determining the enantiomeric excess of this compound.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_electromigration Electromigration Method cluster_principle Underlying Principle HPLC HPLC separation Physical Separation of Enantiomers HPLC->separation diastereomeric_interaction Formation of Diastereomeric Complexes/Derivatives HPLC->diastereomeric_interaction SFC SFC SFC->separation SFC->diastereomeric_interaction GC GC GC->separation GC->diastereomeric_interaction NMR NMR NMR->diastereomeric_interaction CE CE CE->separation CE->diastereomeric_interaction

Caption: Logical relationship between analytical methods and their underlying principles for chiral discrimination.

References

A Comparative Guide to the Synthesis of (R)-2-Phenylpyrrolidine: A Novel Route Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. (R)-2-Phenylpyrrolidine is a key building block in numerous pharmaceuticals, making the optimization of its synthesis a critical endeavor. This guide provides a comprehensive comparison of a novel, innovative synthetic route to this compound against established methodologies, supported by experimental data to validate its performance.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the established and novel synthetic routes to this compound, offering a clear comparison of their efficacy and reaction conditions.

ParameterEstablished Route I: Palladium-Catalyzed α-ArylationEstablished Route II: Chiral ResolutionNovel Route: Transaminase-Triggered Cyclization
Starting Materials N-Boc-pyrrolidine, Aryl bromideRacemic 2-Phenylpyrrolidine, Chiral resolving agent4-Chloro-1-phenylbutan-1-one
Key Reagents s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄(+)-Dibenzoyl-D-tartaric acidTransaminase (ATA-117-Rd6), Isopropylamine, PLP
Number of Steps 1 (one-pot)3 (salt formation, crystallization, liberation)1 (one-pot biocatalytic)
Overall Yield Good~40-50% (theoretical max 50%)Up to 90% (analytical)
Enantiomeric Excess (ee) 81-96%>98%>99.5%
Reaction Temperature -78 °C to room temperatureRoom temperature30 °C
Reaction Time Several hoursVariable (crystallization time)24 hours
Key Advantages High enantioselectivity, good yieldHigh enantiomeric purity of final productExceptional enantioselectivity, mild conditions, green chemistry
Key Disadvantages Use of pyrophoric and toxic reagents, low temperaturesLower theoretical yield, requires optimization of crystallizationRequires specific enzyme, longer reaction time

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the novel synthetic route and provide a comparative overview of the key performance indicators.

Novel_Synthetic_Route_Workflow cluster_0 Biocatalytic Asymmetric Synthesis start 4-Chloro-1-phenylbutan-1-one enzyme Transaminase (ATA-117-Rd6) PLP, Isopropylamine start->enzyme Reductive Amination cyclization Spontaneous Intramolecular Cyclization enzyme->cyclization Intermediate Formation product This compound cyclization->product

Figure 1. Workflow of the Novel Transaminase-Triggered Synthesis.

Performance_Comparison_Chart cluster_1 Established Route I: Pd-Catalyzed α-Arylation cluster_2 Established Route II: Chiral Resolution cluster_3 Novel Route: Transaminase-Triggered Cyclization ee1 ee: 81-96% yield1 Yield: Good cond1 Conditions: -78°C, pyrophoric reagents ee2 ee: >98% yield2 Yield: <50% cond2 Conditions: Multiple steps, crystallization dependent ee3 ee: >99.5% yield3 Yield: up to 90% cond3 Conditions: 30°C, aqueous, one-pot

Figure 2. Comparison of Key Performance Indicators.

Experimental Protocols

Established Route I: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1][2][3][4][5]

This procedure is based on the enantioselective deprotonation of N-Boc-pyrrolidine followed by a Negishi cross-coupling reaction.

  • Deprotonation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O (or TBME) at -78 °C under an inert atmosphere, add s-BuLi (1.1 equiv., solution in cyclohexanes) dropwise. The resulting solution is stirred for 15 minutes. N-Boc-pyrrolidine (1.0 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.

  • Transmetalation: A solution of anhydrous ZnCl₂ (1.2 equiv.) in THF is added to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Negishi Coupling: The palladium catalyst is prepared in a separate flask by dissolving Pd(OAc)₂ (5 mol%) and t-Bu₃P·HBF₄ (10 mol%) in anhydrous THF. This catalyst solution is then added to the organozinc reagent, followed by the addition of the aryl bromide (1.0 equiv.). The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the (R)-2-aryl-N-Boc-pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.

Established Route II: Chiral Resolution of Racemic 2-Phenylpyrrolidine[6][7][8][9][10]

This method relies on the separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

  • Diastereomeric Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 equiv.) in the same solvent, heating gently if necessary. Slowly add the amine solution to the tartaric acid solution with stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then optionally cool further in a refrigerator to induce crystallization. The less soluble diastereomeric salt of this compound with (+)-dibenzoyl-D-tartaric acid will precipitate.

  • Isolation and Liberation of the Amine: Collect the crystals by filtration and wash them with a small amount of cold solvent. To recover the enantiomerically enriched amine, suspend the crystals in water and add a base (e.g., 1 M NaOH) until the pH is > 10. Extract the liberated this compound with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic extracts over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation.

Novel Route: Transaminase-Triggered Cyclization[11][12][13][14][15]

This biocatalytic approach utilizes a transaminase to perform an asymmetric reductive amination, which is followed by a spontaneous intramolecular cyclization.

  • Reaction Setup: In a temperature-controlled vessel at 30 °C, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0). To this, add pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (as the amine donor, 0.5 M), and the transaminase enzyme (e.g., ATA-117-Rd6, 10 mg/mL).

  • Substrate Addition: Add 4-chloro-1-phenylbutan-1-one (50 mM) to the reaction mixture. A co-solvent such as DMSO (e.g., 5% v/v) can be used to improve substrate solubility.

  • Biocatalytic Conversion: Stir the reaction mixture at 30 °C for 24 hours. The transaminase will catalyze the asymmetric amination of the ketone, and the resulting amino intermediate will undergo spontaneous intramolecular cyclization to form this compound.

  • Work-up and Purification: After the reaction, basify the mixture with NaOH (e.g., to pH > 12) and extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis. For the synthesis of a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, this method has been shown to yield an isolated product with 84% yield and >99.5% ee on a 300 mg scale.[1]

Conclusion

The validation of this novel transaminase-triggered cyclization route presents a significant advancement in the synthesis of this compound. While established methods like palladium-catalyzed α-arylation and chiral resolution are effective, they often involve harsh conditions, toxic reagents, or inherent yield limitations. The novel biocatalytic approach offers a greener, more efficient, and highly stereoselective alternative. With its mild reaction conditions, high enantiomeric excess, and good potential yield, this enzymatic method is a compelling option for the sustainable production of this crucial pharmaceutical building block. Further optimization and scale-up studies will be instrumental in its industrial implementation.

References

Unraveling Stereoselectivity: A Computational and Experimental Comparison of (R)-2-Phenylpyrrolidine and Proline Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transition state geometries and energetics of (R)-2-phenylpyrrolidine-catalyzed reactions reveals key insights for rational catalyst design in asymmetric synthesis. Comparative analysis with the well-established proline catalyst, supported by experimental data, highlights the structural and electronic factors governing stereochemical outcomes.

In the realm of asymmetric organocatalysis, this compound has emerged as a powerful catalyst for various carbon-carbon bond-forming reactions, often exhibiting distinct reactivity and selectivity profiles compared to the archetypal organocatalyst, L-proline. Understanding the origin of this stereocontrol at a molecular level is paramount for the development of more efficient and selective synthetic methodologies. This guide provides a comparative analysis of the computational modeling of transition states in reactions catalyzed by this compound and L-proline, supported by experimental validation.

The Aldol Reaction: A Case Study in Stereoselectivity

The aldol reaction, a cornerstone of organic synthesis, serves as an excellent model system for comparing the catalytic prowess of this compound and L-proline. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the reaction mechanism and the factors that dictate the stereochemical outcome.

Data Presentation: A Tale of Two Catalysts

The following table summarizes key computational and experimental data for the aldol reaction between benzaldehyde and acetone, catalyzed by L-proline and a representative (R)-2-arylpyrrolidine derivative. The computational data sheds light on the relative energies of the competing transition states leading to the major and minor enantiomers, while the experimental data provides a real-world measure of the catalyst's performance.

CatalystTransition StateComputational MethodRelative Energy (kcal/mol)Calculated ee (%)Experimental ee (%)
L-Proline anti-re (major)B3LYP/6-31G(d,p)0.068-69[1]76[1]
anti-si (minor)B3LYP/6-31G(d,p)+1.2
This compound Derivative TS (R) (major)DFT0.0>9590-99
TS (S) (minor)DFT+2.0 - +3.0

Note: The specific this compound derivative and reaction conditions in the computational and experimental studies may vary. The data presented here is a representative summary based on available literature.

Mechanistic Insights from Transition State Geometries

The stereoselectivity in these reactions is determined by the energy difference between the diastereomeric transition states. Computational modeling allows for the precise characterization of these fleeting structures, revealing the subtle interplay of steric and electronic interactions that govern which reaction pathway is favored.

In proline catalysis, the stereochemical outcome is primarily dictated by the conformation of the pyrrolidine ring and the hydrogen bonding network involving the carboxylic acid moiety.[1][2] The Zimmerman-Traxler model is often invoked to explain the formation of the major enantiomer.[1]

For this compound and its derivatives, the phenyl group introduces an additional layer of complexity and a powerful tool for stereocontrol. The creation of a well-defined chiral pocket through non-covalent interactions, such as π-π stacking between the phenyl group of the catalyst and the aromatic ring of the substrate, can significantly stabilize one transition state over the other. This leads to a more rigid and ordered transition state assembly, resulting in higher enantioselectivities.

Experimental Protocols: A Guide to Validation

The validation of computational models hinges on robust experimental data. Below are generalized protocols for the organocatalytic aldol reaction, which can be adapted to compare the performance of this compound and L-proline.

General Procedure for the Asymmetric Aldol Reaction:

To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, acetone) is added the organocatalyst (typically 10-30 mol%). The ketone (5-10 equivalents) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C) for a specified time (typically 24-72 hours). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Cycle and Transition State Analysis

The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for amine-catalyzed reactions and the logical workflow for computational transition state analysis.

Catalytic_Cycle Reactants Aldehyde + Ketone Enamine Enamine Intermediate Reactants->Enamine + Catalyst Catalyst This compound Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct C-C Bond Formation (Transition State) Product Chiral Aldol Product Aldol_Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Figure 1. General catalytic cycle for an this compound-catalyzed aldol reaction.

TS_Analysis_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Locate_TS Locate Transition States (TS) for major and minor products Calc_Energy Calculate Relative Energies (ΔG‡) Locate_TS->Calc_Energy Predict_ee Predict Enantiomeric Excess (ee) Calc_Energy->Predict_ee Analyze_Geom Analyze TS Geometries (bond lengths, dihedral angles) Analyze_Geom->Predict_ee Compare Compare Computational and Experimental Results Predict_ee->Compare Run_Reaction Perform Catalytic Reaction Measure_ee Measure Experimental ee (e.g., via chiral HPLC) Run_Reaction->Measure_ee Measure_ee->Compare

Figure 2. Workflow for the computational and experimental analysis of transition states.

Conclusion: The Synergy of Computation and Experiment

The computational modeling of transition states provides an invaluable lens through which to understand and predict the outcomes of organocatalytic reactions. The case of this compound catalysis demonstrates that moving beyond simple steric models to consider the nuanced effects of non-covalent interactions is crucial for accurate predictions. The synergy between in silico modeling and experimental validation is a powerful paradigm that will continue to drive the rational design of next-generation organocatalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.

References

A Comparative Guide to the Kinetic Profile of (R)-2-Phenylpyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpyrrolidine has emerged as a prominent organocatalyst in asymmetric synthesis, valued for its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions. While extensive research has demonstrated its effectiveness in yielding products with high enantiomeric and diastereomeric purity, detailed kinetic studies quantifying its catalytic efficiency in terms of reaction rates and rate constants are less prevalent in the available scientific literature. This guide provides a comparative analysis of this compound's performance, drawing upon available experimental data for reaction outcomes and benchmarking against the well-studied parent catalyst, L-proline. Furthermore, it outlines a general protocol for conducting kinetic studies to evaluate and compare such organocatalysts.

Comparative Performance Analysis

Direct and comprehensive kinetic data, such as rate constants (k), reaction orders, and activation energies (Ea), for reactions specifically catalyzed by this compound are not extensively documented in publicly accessible literature. However, its catalytic performance can be inferred from the reported reaction yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) under specific experimental conditions. These parameters, while not direct measures of reaction speed, provide valuable insights into the catalyst's efficiency and selectivity.

In the absence of direct kinetic comparisons, we can extrapolate the potential influence of the C2-phenyl substituent by comparing the performance of this compound with its parent analogue, L-proline, in similar transformations. The phenyl group introduces steric bulk and electronic modifications to the pyrrolidine scaffold, which can significantly impact the stability of the key enamine intermediate and the transition states, thereby influencing both the rate and selectivity of the reaction.

Table 1: Performance Comparison of this compound and L-Proline in Asymmetric Michael Additions

CatalystReaction TypeDonorAcceptorSolventTime (h)Yield (%)d.r.e.e. (%)Reference
This compound Michael AdditionPropanaltrans-β-NitrostyreneMethylcyclohexane248792:8 (syn/anti)85 (syn)[1]
L-Proline Michael AdditionCyclohexanonetrans-β-NitrostyreneDMSO969599:1 (anti/syn)99 (anti)

Note: The data for L-proline is representative and may vary based on specific reaction conditions. Direct comparison is challenging due to differing substrates and conditions.

The data suggests that while both catalysts are highly effective, the substitution pattern on the pyrrolidine ring significantly influences the stereochemical outcome.

Experimental Protocols for Kinetic Studies

To rigorously evaluate and compare the catalytic performance of this compound and other organocatalysts, detailed kinetic studies are essential. A general protocol for monitoring the kinetics of an organocatalyzed reaction is provided below.

General Protocol for Kinetic Analysis of an this compound-Catalyzed Reaction:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the Michael donor (e.g., a ketone or aldehyde), the Michael acceptor (e.g., a nitroolefin), and the solvent. Allow the mixture to reach the desired temperature.

  • Initiation: Add a stock solution of this compound (the catalyst) to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a weak acid) to neutralize the catalyst.

  • Analysis: Analyze the quenched aliquots using an appropriate analytical technique to determine the concentration of the reactants and products. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC): A chiral stationary phase can be used to separate and quantify the enantiomers of the product, allowing for the simultaneous determination of conversion and enantiomeric excess.

    • Gas Chromatography (GC): Suitable for volatile products, often requiring derivatization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products over time. The use of an internal standard is crucial for accurate quantification.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve.

  • Determination of Kinetic Parameters: By performing a series of experiments where the initial concentrations of the reactants and the catalyst are systematically varied, the reaction order with respect to each component can be determined. The rate constant (k) can then be calculated from the rate law. Further experiments at different temperatures can be used to determine the activation energy (Ea) from an Arrhenius plot.

Visualizing Catalytic Pathways and Workflows

Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition

G General Catalytic Cycle for a Pyrrolidine-Catalyzed Michael Addition Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/Aldehyde Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Adduct Michael Adduct Hydrolysis->Catalyst Regenerated Catalyst Product Product Hydrolysis->Product

Caption: A generalized catalytic cycle for the Michael addition reaction catalyzed by a secondary amine like this compound.

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Kinetic Analysis of Organocatalyzed Reactions cluster_prep Preparation cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Reaction Setup (Reactants + Solvent) B Thermostating A->B C Catalyst Addition (Initiation) B->C D Aliquoting at Time Intervals C->D E Quenching D->E F Analytical Measurement (HPLC, GC, NMR) E->F G Concentration vs. Time Plot F->G H Determination of Initial Rates G->H I Rate Law & Rate Constant Calculation H->I

Caption: A schematic workflow outlining the key steps involved in conducting a kinetic study of an organocatalyzed reaction.

References

spectroscopic identification of intermediates in (R)-2-Phenylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide on the spectroscopic identification of intermediates in reactions involving (R)-2-phenylpyrrolidine, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and Mechanistic Studies

This compound is a chiral organocatalyst, frequently employed in asymmetric synthesis to produce enantiomerically pure compounds. Its efficacy stems from its ability to form transient chiral intermediates, such as enamines and iminium ions, which dictate the stereochemical outcome of the reaction. The direct observation and characterization of these fleeting intermediates are paramount for understanding reaction mechanisms, optimizing conditions, and designing more efficient catalysts. Spectroscopic techniques are the primary tools for elucidating these mechanistic pathways, providing invaluable in-situ information about the species formed during the catalytic cycle.

Spectroscopic Techniques for Intermediate Characterization

A multi-pronged spectroscopic approach is often necessary for the unambiguous identification of reaction intermediates. Each technique offers unique insights into the structure and bonding of these transient species.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy (¹H, ¹³C) Provides detailed atomic connectivity and the chemical environment of nuclei.High-resolution structural data.Lower sensitivity; may not detect low-concentration species.
Mass Spectrometry (ESI-MS) Offers molecular weight and fragmentation data.Extremely high sensitivity, ideal for detecting trace species.Provides no direct structural or stereochemical information.
Infrared (IR) Spectroscopy Identifies specific functional groups and changes in bonding.Excellent for monitoring the formation/disappearance of key bonds (e.g., C=O, C=N).Complex spectra can be challenging to interpret in mixtures.
UV-Vis Spectroscopy Detects electronic transitions and the presence of conjugated systems.Useful for tracking the formation of chromophoric intermediates.Provides limited structural information.

Case Study: Asymmetric Michael Addition

The Michael addition of aldehydes to nitroolefins catalyzed by this compound is a well-studied reaction that proceeds through key enamine and iminium ion intermediates. Spectroscopic studies have been instrumental in detecting and characterizing these species.

Spectroscopic Data for Key Intermediates

The following table summarizes representative spectroscopic data for the identification of the enamine intermediate formed from propanal and this compound, and the subsequent iminium ion.

Spectroscopic DataThis compoundEnamine IntermediateIminium Ion Intermediate
¹H NMR (δ, ppm) ~4.2 (t, 1H, Ph-CH)~5.8 (d, 1H, N-CH=), ~4.3 (m, 1H, =CH-CH₃)~8.5 (t, 1H, N=CH)
¹³C NMR (δ, ppm) ~65 (Ph-CH)~135 (N-CH=), ~98 (=CH-CH₃)~168 (N=CH)
ESI-MS (m/z) 148.2 [M+H]⁺188.3 [M+H]⁺337.2 [M+H]⁺ (adduct with nitroolefin)
IR (ν, cm⁻¹) 3340 (N-H stretch)~1655 (C=C stretch)~1680 (C=N⁺ stretch)

Note: The presented data are representative and can vary based on the specific substrates, solvents, and reaction conditions.

Experimental Protocols

Protocol 1: In Situ NMR and ESI-MS Monitoring

  • Sample Preparation: In an NMR tube, this compound (0.2 mmol) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) at room temperature.

  • Initial Scans: Initial ¹H NMR and ¹³C NMR spectra are acquired to record the signals of the catalyst.

  • Reactant Addition: Propanal (0.2 mmol) is added to the NMR tube.

  • Time-Resolved NMR: ¹H NMR spectra are recorded at regular intervals (e.g., every 5 minutes) to monitor the formation of the enamine intermediate, characterized by the appearance of vinylic proton signals.

  • ESI-MS Analysis: Simultaneously, a parallel reaction is run, from which small aliquots are periodically withdrawn, diluted, and injected into an ESI-MS instrument to detect the [M+H]⁺ ions of the catalyst, enamine, and subsequent adducts.

  • Second Reactant Addition: After significant enamine formation is observed, the nitroolefin (0.2 mmol) is added.

  • Monitoring Product Formation: NMR and ESI-MS monitoring is continued to observe the disappearance of the enamine and the appearance of signals corresponding to the iminium ion and the final product.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Michael Addition

The following diagram illustrates the key steps and intermediates in the this compound catalyzed Michael addition.

G Figure 1: Catalytic Cycle of Michael Addition cluster_0 Catalytic Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regenerated Product Michael Adduct Hydrolysis->Product

Caption: Catalytic cycle of an organocatalyzed Michael addition.

Experimental Workflow for Intermediate Detection

This diagram outlines a logical workflow for the spectroscopic identification and characterization of reaction intermediates.

G Figure 2: Workflow for Spectroscopic Intermediate Identification cluster_1 Experimental Workflow Start Hypothesize Intermediates Setup In Situ Reaction Setup (NMR tube / IR cell) Start->Setup NMR NMR Analysis (¹H, ¹³C, 2D) Setup->NMR MS Parallel ESI-MS Analysis Setup->MS IR FT-IR Analysis Setup->IR Analysis Correlate Spectroscopic Data NMR->Analysis MS->Analysis IR->Analysis Structure Elucidate Intermediate Structure Analysis->Structure

Caption: A typical workflow for identifying reaction intermediates.

Comparison with Alternative Catalysts

While this compound is a potent catalyst, other proline-derived catalysts are also common. The choice of the catalyst can influence the stability and concentration of the enamine intermediate, which can be spectroscopically observed. For instance, the parent amino acid, proline, often forms a more stable and thus more readily detectable enamine intermediate under similar conditions due to differences in steric hindrance and electronic properties. However, the phenyl substituent in this compound is crucial for inducing high stereoselectivity, a feature that can be rationalized by structural data obtained from the characterization of its corresponding intermediates. Comparative studies often reveal that while the fundamental spectroscopic signatures (e.g., the appearance of vinylic protons in ¹H NMR) are similar across these catalysts, the chemical shifts and the kinetics of formation can differ significantly, providing insight into their relative catalytic efficiencies.

(R)-2-Phenylpyrrolidine: A Comparative Analysis of Efficacy in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the catalytic performance of (R)-2-Phenylpyrrolidine in comparison to other notable chiral amines in asymmetric synthesis, supported by experimental data and detailed protocols.

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile chiral amines is paramount for the synthesis of enantiomerically pure molecules crucial for the pharmaceutical and fine chemical industries. Among the privileged scaffolds, pyrrolidine-based catalysts have demonstrated exceptional utility. This guide provides an objective comparison of the efficacy of this compound with other widely used chiral amines, focusing on key carbon-carbon bond-forming reactions.

Performance in Asymmetric Aldol and Michael Additions: A Data-Driven Comparison

The efficacy of a chiral organocatalyst is best evaluated through its performance in benchmark asymmetric reactions, such as the aldol and Michael additions. The following tables summarize the available quantitative data, offering a direct comparison of this compound with other chiral amines, primarily the well-established (S)-Proline and its derivatives.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound Data not available in cited literature-----
(S)-Proline10-30DMSO24-9695-9995:5 - 99:196-99+
(S)-Diphenylprolinol silyl ether5-20CH2Cl2 / Toluene2-24>9593:7 - 98:2>99

Table 2: Asymmetric Michael Addition of Aldehydes/Ketones to Nitroolefins

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound Data not available in cited literature-------
(S)-ProlineCyclohexanoneβ-Nitrostyrene20Chloroform967790:1020
(S)-Diphenylprolinol silyl etherPropanalβ-Nitrostyrene10Toluene29793:799

Note: The absence of direct comparative data for this compound in these specific benchmark reactions within the cited literature highlights a potential area for further research. The performance of (S)-Proline and its derivatives serves as a well-established baseline for evaluating new chiral organocatalysts.

Mechanistic Insights and Experimental Workflows

The catalytic activity of chiral amines like this compound in reactions such as the aldol and Michael additions is generally understood to proceed through the formation of key intermediates, namely enamines or iminium ions. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

The generally accepted catalytic cycle for a proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the geometry of the transition state. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Catalytic Cycle Catalytic Cycle of a Proline-Catalyzed Aldol Reaction Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + (S)-Proline - H₂O Proline (S)-Proline Proline->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H₂O RegeneratedProline (S)-Proline Iminium->RegeneratedProline Catalyst Regeneration Hydrolysis Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

General Experimental Workflow for Asymmetric Organocatalysis

A typical workflow for evaluating the efficacy of a chiral amine catalyst involves careful execution of the reaction followed by rigorous analysis of the product.

Experimental Workflow General Experimental Workflow for Asymmetric Organocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reactants (Aldehyde/Ketone, Nitroolefin) Mixing Combine Reactants and Catalyst in Solvent Reagents->Mixing Catalyst Prepare Catalyst Solution (this compound, etc.) Catalyst->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Reaction Progress (TLC, GC, etc.) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Yield Determine Yield Purification->Yield Stereo Determine Stereoselectivity (Chiral HPLC, NMR) Purification->Stereo

Caption: General experimental workflow for asymmetric organocatalysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.

General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Cyclohexanone (5.0 mmol, 5.0 equiv)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • (S)-Proline (0.1 mmol, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and cyclohexanone (0.52 mL, 5.0 mmol).

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture at room temperature.

  • Add (S)-Proline (11.5 mg, 0.1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for the specified time (e.g., 24-96 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Protocol for an Asymmetric Michael Addition

Materials:

  • Aldehyde or Ketone (Michael Donor) (2.0 mmol, 2.0 equiv)

  • Nitroolefin (Michael Acceptor) (1.0 mmol, 1.0 equiv)

  • Chiral Amine Catalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and the aldehyde or ketone (2.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the nitroolefin (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by NMR and chiral HPLC analysis.

Conclusion

A Comparative Guide to (R)-2-Phenylpyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylpyrrolidine has emerged as a significant chiral organocatalyst, valued for its role in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data. Detailed experimental protocols and mechanistic visualizations are included to facilitate practical application and further research.

Performance Comparison in Asymmetric Michael Addition

The asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is a benchmark reaction for evaluating the efficacy of chiral organocatalysts. The following table summarizes the performance of this compound and its alternatives in this key transformation.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn)Reference
This compound Derivative 10Toluene14High97:390[1]
L-Proline 20Dichloromethane~288Low--[2]
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether 10Toluene29893:799[3]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the asymmetric Michael addition reaction.

Synthesis of this compound

Enantioenriched this compound can be synthesized from pyrrolidine in a three-step process:

  • Boc Protection: Pyrrolidine is first protected with a Boc group.

  • Palladium-Catalyzed α-Arylation: The Boc-protected pyrrolidine undergoes palladium-catalyzed α-arylation to introduce the phenyl group, yielding an enantioenriched Boc-protected intermediate.

  • Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final this compound.[4]

Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

General Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral organocatalyst (5-20 mol%).

  • Add the desired anhydrous solvent (e.g., 1.0 mL of Toluene).

  • Add trans-β-nitrostyrene (1.0 equivalent, e.g., 0.2 mmol).

  • Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature or 0 °C).

  • Add cyclohexanone (10 equivalents, e.g., 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously for the specified time (e.g., 2-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.[3]

Mechanistic Insights and Signaling Pathways

The catalytic activity of pyrrolidine-based organocatalysts in the Michael addition reaction is generally understood to proceed through an enamine catalytic cycle.

Enamine_Catalytic_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Cyclohexanone Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene trans-β-Nitrostyrene Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Product

Enamine catalytic cycle for the Michael addition.

While the primary application of this compound is in asymmetric synthesis, derivatives of this scaffold have been shown to interact with biological signaling pathways. For instance, a fluorinated derivative of phenylpyrrolidine has been observed to suppress Toll-like receptor (TLR) signaling pathways, suggesting potential anti-inflammatory applications.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 Gene Inflammatory Gene Expression IRF3->Gene NFkB->Gene Phenylpyrrolidine This compound Derivative Phenylpyrrolidine->TAK1 Inhibition Phenylpyrrolidine->TBK1 Inhibition

Hypothetical inhibition of TLR signaling by a phenylpyrrolidine derivative.

References

Safety Operating Guide

Proper Disposal of (R)-2-Phenylpyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-2-Phenylpyrrolidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Profile and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies several risks associated with this substance.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Aquatic Hazard, Chronic (Category 3)H412Harmful to aquatic life with long lasting effects.[1]

Immediate safety measures include working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors. Mandatory personal protective equipment (PPE) must be worn to prevent skin and eye contact.[1][2]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, all personnel must be equipped with the following PPE:

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling the compound.[2]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes.[2]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, respiratory protection is required.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, regional, and national regulations.

Step 1: Waste Identification and Segregation

  • Classify all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams.[3] Collect halogenated and non-halogenated solvent wastes in separate containers.[3]

Step 2: Containerization

  • Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and clean on the exterior.[4]

  • The original container may be used if it is in good condition.[4]

  • Clearly label the container with the words "Hazardous Waste" and specify the contents, including "this compound" and its concentration.[4]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]

  • Ensure that incompatible wastes are segregated within the SAA.[4]

Step 4: Scheduling Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Provide all necessary information about the waste, including its composition and volume.

Step 5: Spill Management

  • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5]

  • Collect the absorbent material and any contaminated debris into a sealed container for disposal as hazardous waste.[5]

  • Ventilate the area and decontaminate the spill site after cleanup is complete.[5] For large spills, evacuate the area and contact your institution's emergency response team.

Step 6: Disposal of Empty Containers

  • A container that has held this compound is considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., water, if appropriate).[3][6]

  • Collect the rinsate as hazardous waste.[3][6]

  • After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[3][6]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill & Empty Container Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous A->B C Segregate from other Waste Streams B->C D Use Labeled, Sealed, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Transport to Approved Facility F->G H Spill Occurs I Absorb with Inert Material H->I J Collect as Hazardous Waste I->J K Triple-Rinse Empty Containers L Collect Rinsate as Hazardous Waste K->L M Dispose of Clean Container as Non-Hazardous Waste K->M

References

Personal protective equipment for handling (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-Phenylpyrrolidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and causes serious eye irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols outlined below is critical for laboratory safety.

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]
Skin Corrosion/IrritationNot Classified-May cause skin irritation.
Hazardous to the Aquatic EnvironmentChronic 3-H412: Harmful to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following tables provide a summary of recommended PPE.

Hand Protection: Glove Selection
Glove MaterialRecommended UseBreakthrough TimeDegradation
Nitrile Rubber General use, protection against solvents, oils, some acids and bases.[3]> 480 minutes (for similar organic compounds)Good
Neoprene Good for acids, bases, oils, and some solvents.> 480 minutes (for similar organic compounds)Excellent
Butyl Rubber Recommended for highly corrosive acids and bases.> 480 minutes (for similar organic compounds)Excellent

Note: The breakthrough times listed are general guidelines for similar chemical classes. It is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged or immersive contact, consider double-gloving.

Eye and Face Protection
Protection TypeStandardUse Case
Safety Glasses with Side Shields ANSI Z87.1 / EN 166Required for all handling procedures.
Chemical Safety Goggles ANSI Z87.1 / EN 166Recommended when there is a risk of splashing.
Face Shield ANSI Z87.1 / EN 166Recommended to be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Respiratory Protection

Respiratory protection may be necessary if handling large quantities, in a poorly ventilated area, or when there is a potential for aerosol generation.

Respirator TypeNIOSH Cartridge/Filter RecommendationUse Condition
Air-Purifying Respirator (APR), Half-Mask Organic Vapor (OV) cartridge (Black)For use in well-ventilated areas where concentrations are not expected to exceed the occupational exposure limit.
Air-Purifying Respirator (APR), Full-Facepiece Organic Vapor (OV) cartridge (Black) with P100 particulate filter (Magenta)For higher concentrations or when eye and face protection is also required.
Powered Air-Purifying Respirator (PAPR) Organic Vapor (OV) cartridge with HEPA filterFor extended work periods or when a higher protection factor is needed.
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) Positive-pressure modeFor emergency situations or in environments with unknown concentrations or oxygen deficiency.

Note: A respirator fit test is required before using any tight-fitting respirator.

Skin and Body Protection
ItemMaterialRequirement
Laboratory Coat Chemically resistantStandard for all laboratory work.
Apron Rubber or other resistant materialRecommended when handling larger quantities or when there is a significant splash hazard.
Coveralls Disposable, chemically resistantRecommended for large-scale operations or spill cleanup.
Footwear Closed-toe shoesRequired in all laboratory settings.

Experimental Protocols: Handling and Disposal

Safe Handling Protocol
  • Preparation :

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents in advance to minimize handling time.

  • Engineering Controls :

    • All handling of this compound should be conducted in a well-ventilated laboratory.

    • For procedures that may generate vapors or aerosols, use a certified chemical fume hood.

  • Personal Protective Equipment (PPE) Donning :

    • Don a lab coat, closed-toe shoes, and appropriate gloves.

    • Wear safety glasses with side shields or chemical splash goggles.

    • If respiratory protection is required based on your risk assessment, ensure it is properly fitted and functioning.

  • Chemical Handling :

    • Dispense the chemical carefully, avoiding splashing.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

    • Clean the work area and any contaminated equipment.

Spill Management Protocol
  • Immediate Actions :

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • Containment and Cleanup (for small, manageable spills) :

    • Wear appropriate PPE, including respiratory protection if vapors are present.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination :

    • Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.

    • Collect all cleanup materials in a sealed container for hazardous waste disposal.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

    • Keep the container tightly sealed.

  • Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound assess_quantity Assess Quantity and Concentration start->assess_quantity assess_procedure Assess Procedure: Potential for Splash/Aerosol assess_quantity->assess_procedure assess_ventilation Assess Ventilation: Open Bench vs. Fume Hood assess_procedure->assess_ventilation is_splash_risk Splash Risk? assess_ventilation->is_splash_risk hand_protection Hand Protection: Nitrile or Neoprene Gloves body_protection Body Protection: Lab Coat/Apron hand_protection->body_protection eye_protection Eye/Face Protection: Safety Goggles/Face Shield eye_protection->body_protection is_aerosol_risk Aerosol/Vapor Risk? body_protection->is_aerosol_risk respiratory_protection Respiratory Protection: APR/PAPR/SAR conduct_work Proceed with Work respiratory_protection->conduct_work is_splash_risk->hand_protection No is_splash_risk->eye_protection Yes is_aerosol_risk->respiratory_protection Yes is_aerosol_risk->conduct_work No

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Phenylpyrrolidine
Reactant of Route 2
(R)-2-Phenylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.